Methyl 2-[4-(trifluoromethyl)phenyl]acetate
Description
Properties
IUPAC Name |
methyl 2-[4-(trifluoromethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-15-9(14)6-7-2-4-8(5-3-7)10(11,12)13/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNMKZXKTBYWFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135325-18-7 | |
| Record name | methyl 2-[4-(trifluoromethyl)phenyl]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of Methyl 2-[4-(trifluoromethyl)phenyl]acetate
An In-depth Technical Guide to the Synthesis of Methyl 2-[4-(trifluoromethyl)phenyl]acetate
Authored by a Senior Application Scientist
Introduction: The Significance of a Fluorinated Building Block
Methyl 2-[4-(trifluoromethyl)phenyl]acetate is a key intermediate in the synthesis of a variety of high-value organic molecules.[1][2][3][4] Its utility is primarily derived from the 4-(trifluoromethyl)phenyl moiety. The trifluoromethyl (-CF3) group is a powerful bioisostere for a methyl or isopropyl group, but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance the metabolic stability, binding affinity, and bioavailability of pharmaceutical and agrochemical agents.[5] Consequently, robust and scalable synthetic routes to this building block are of considerable interest to researchers in medicinal chemistry and process development.
This guide provides a detailed exploration of the primary synthetic strategies for preparing Methyl 2-[4-(trifluoromethyl)phenyl]acetate, with a focus on the underlying chemical principles, practical experimental protocols, and the rationale behind procedural choices.
Strategic Analysis of Synthetic Pathways
Several logical pathways can be envisioned for the synthesis of the target ester. The choice of route often depends on the scale of the synthesis, the availability of starting materials, and the desired purity profile. We will explore the most prevalent and practical of these strategies.
-
Direct Esterification of 4-(Trifluoromethyl)phenylacetic Acid: This is the most common and straightforward approach. It involves the direct conversion of the parent carboxylic acid, 4-(trifluoromethyl)phenylacetic acid[6], to its methyl ester. This transformation is typically achieved via acid-catalyzed esterification, a classic and reliable method.
-
Nucleophilic Substitution Routes: An alternative strategy begins with a C-C bond formation step. For instance, a malonic ester synthesis approach using a 4-(trifluoromethyl)benzyl halide could construct the carbon skeleton, followed by hydrolysis and decarboxylation.[7]
-
Carbonylation of Benzyl Halides: On an industrial scale, the catalytic carbonylation of 4-(trifluoromethyl)benzyl bromide in the presence of methanol offers a direct route that can be highly atom-economical.[8] This method involves the palladium-catalyzed reaction of the benzyl halide with carbon monoxide.[9][10]
For the purposes of this guide, we will provide an in-depth protocol for the most accessible and widely utilized method: the Fischer-Speier Esterification of 4-(Trifluoromethyl)phenylacetic Acid.
Core Synthesis: Fischer-Speier Esterification
The Fischer-Speier esterification is an equilibrium-controlled reaction between a carboxylic acid and an alcohol, catalyzed by a strong acid.[11][12] The reaction's success hinges on manipulating the equilibrium to favor the formation of the ester product.
Mechanism and Causality
The mechanism involves several key reversible steps:[13]
-
Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, rendering it susceptible to attack by a weak nucleophile like methanol.
-
Nucleophilic Attack: A molecule of methanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming the protonated ester.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.
To drive the reaction to completion, Le Châtelier's principle is applied. This is achieved by either using a large excess of the alcohol (methanol), which also serves as the solvent, or by actively removing the water as it is formed.[13][14]
Detailed Experimental Protocol
Protocol 1: Synthesis of Methyl 2-[4-(trifluoromethyl)phenyl]acetate via Fischer Esterification
This protocol describes a standard laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood.
Reagent and Materials Data
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Quantity |
| 4-(Trifluoromethyl)phenylacetic Acid | C₉H₇F₃O₂ | 204.15 | 1.0 | 10.21 g (50 mmol) |
| Methanol (MeOH) | CH₄O | 32.04 | Solvent | 100 mL |
| Sulfuric Acid (conc. H₂SO₄) | H₂SO₄ | 98.08 | Catalyst | 1 mL |
| Saturated Sodium Bicarbonate (aq) | NaHCO₃ | 84.01 | Quench | ~150 mL |
| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | Extraction | ~150 mL |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying Agent | ~5 g |
Experimental Workflow Diagram
Caption: General workflow for the synthesis and purification of the target ester.
Step-by-Step Methodology
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(trifluoromethyl)phenylacetic acid (10.21 g, 50 mmol).
-
Reagent Addition: Add methanol (100 mL) to the flask and stir until the acid dissolves. Carefully and slowly, add concentrated sulfuric acid (1 mL) to the stirring solution. The addition is exothermic and should be done with caution.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 65 °C) using a heating mantle. Allow the reaction to proceed for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.
-
Work-up - Quenching: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator.
-
Extraction: Transfer the remaining mixture to a 500 mL separatory funnel. Dilute the mixture with diethyl ether (100 mL) and add deionized water (100 mL). Shake the funnel and allow the layers to separate.
-
Neutralization: Carefully add saturated sodium bicarbonate solution (~150 mL) in portions to the separatory funnel to neutralize the remaining sulfuric acid and unreacted carboxylic acid. Caution: CO₂ gas will be evolved. Vent the funnel frequently. Continue adding bicarbonate solution until effervescence ceases.
-
Washing: Separate the organic layer. Wash the organic layer sequentially with deionized water (1 x 50 mL) and then with brine (1 x 50 mL) to remove residual salts and water.
-
Drying and Filtration: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Stir for 15-20 minutes. Filter the mixture through a fluted filter paper to remove the drying agent, collecting the filtrate in a pre-weighed round-bottom flask.
-
Solvent Removal: Remove the diethyl ether using a rotary evaporator to yield the crude product as an oil.
-
Purification: Purify the crude oil by vacuum distillation to obtain Methyl 2-[4-(trifluoromethyl)phenyl]acetate as a clear liquid. The expected yield is typically in the range of 85-95%.
Alternative Synthetic Strategies
While Fischer esterification is highly effective, other methods may be preferable under specific circumstances, such as with acid-sensitive substrates or when avoiding high temperatures.
Diagram of Synthetic Routes
Caption: Overview of primary synthetic routes to the target compound.
Considerations for Alternative Routes
-
Grignard and Carbonation: The synthesis of the parent acid can be achieved by forming a Grignard reagent from 4-(trifluoromethyl)benzyl bromide, followed by quenching with solid carbon dioxide (dry ice).[15] This is a classic method for adding a one-carbon carboxylic acid unit.
-
Malonic Ester Synthesis: This route provides a robust way to form the C-C bond between the benzyl group and the acetate moiety.[7][16] It involves alkylating diethyl malonate with 4-(trifluoromethyl)benzyl bromide, followed by saponification and acidic decarboxylation to yield the carboxylic acid, which is then esterified. This multi-step process offers high control but is less atom-economical.
Conclusion
The is a well-established process crucial for accessing more complex fluorinated molecules in drug discovery and materials science. The Fischer-Speier esterification of the corresponding carboxylic acid stands out as the most direct, efficient, and scalable method for laboratory settings. It relies on fundamental principles of chemical equilibrium and catalysis, offering an excellent example of a classic organic transformation. By understanding the causality behind each procedural step, researchers can reliably and safely produce this valuable synthetic intermediate with high yield and purity.
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physical and chemical properties of Methyl 2-[4-(trifluoromethyl)phenyl]acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-[4-(trifluoromethyl)phenyl]acetate is a key chemical intermediate, distinguished by the presence of a trifluoromethyl group on the phenyl ring. This structural feature imparts unique electronic properties, significantly influencing the reactivity and biological activity of molecules derived from it. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Methyl 2-[4-(trifluoromethyl)phenyl]acetate. It details established protocols for its synthesis via Fischer esterification, as well as its hydrolysis and reduction. Furthermore, this document explores the compound's critical role as a building block in medicinal chemistry, with a focus on its application in the synthesis of advanced pharmaceutical agents. Safety protocols and handling guidelines are also presented to ensure its proper use in a laboratory setting.
Introduction and Nomenclature
Methyl 2-[4-(trifluoromethyl)phenyl]acetate, a derivative of phenylacetic acid, is of significant interest in the fields of organic synthesis and medicinal chemistry. The electron-withdrawing nature of the trifluoromethyl (-CF3) group at the para position of the phenyl ring enhances the compound's utility as a precursor in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.[1] This guide aims to provide a detailed technical resource for professionals working with this versatile compound.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | Methyl 2-[4-(trifluoromethyl)phenyl]acetate |
| Synonyms | Methyl [4-(trifluoromethyl)phenyl]acetate |
| CAS Number | 135325-18-7 |
| Molecular Formula | C₁₀H₉F₃O₂ |
| Molecular Weight | 218.17 g/mol |
| SMILES | COC(=O)CC1=CC=C(C=C1)C(F)(F)F |
digraph "Methyl_2-[4-(trifluoromethyl)phenyl]acetate" { graph [layout=neato, overlap=false, splines=true, maxiter=500, start=123]; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C", pos="1.5,0!"]; C8 [label="C", pos="2.5,0.5!"]; O1 [label="O", pos="2.8,1.2!"]; O2 [label="O", pos="3.5,0!"]; C9 [label="C", pos="4.5,0!"]; C10 [label="C", pos="-1.5,0!"]; F1 [label="F", pos="-2.5,0.5!"]; F2 [label="F", pos="-2.5,-0.5!"]; F3 [label="F", pos="-1.5,-1!"];
// Aromatic ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituent bonds C1 -- C7; C4 -- C10; C7 -- C8; C8 -- O1 [style=double]; C8 -- O2; O2 -- C9; C10 -- F1; C10 -- F2; C10 -- F3;
// Positioning aromatic ring C1 [pos="0,1!"]; C2 [pos="-0.866,0.5!"]; C3 [pos="-0.866,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.866,-0.5!"]; C6 [pos="0.866,0.5!"]; }
Figure 1: Chemical structure of Methyl 2-[4-(trifluoromethyl)phenyl]acetate.
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of Methyl 2-[4-(trifluoromethyl)phenyl]acetate is essential for its effective use in synthesis and research.
Table 2: Physical and Chemical Properties
| Property | Value | Source(s) |
| Physical Form | Liquid | [2][3] |
| Boiling Point | 219.9 ± 35.0 °C at 760 mmHg | [2][3] |
| Solubility | Soluble in most organic solvents; slightly soluble in water. | [4] |
| Storage Temperature | Room temperature, in a dry, sealed container. | [1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (O-CH₃) around 3.7 ppm. The methylene protons (Ar-CH₂) should appear as a singlet around 3.6 ppm. The aromatic protons will present as two doublets in the region of 7.3-7.6 ppm, characteristic of a para-substituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum will feature a peak for the ester carbonyl carbon around 171 ppm. The methyl and methylene carbons are expected to resonate at approximately 52 ppm and 40 ppm, respectively. The carbon bearing the trifluoromethyl group will be a quartet due to C-F coupling.
-
¹⁹F NMR: A singlet for the three equivalent fluorine atoms of the -CF₃ group is anticipated around -63 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong carbonyl (C=O) stretching absorption band for the ester group, typically appearing in the range of 1735-1750 cm⁻¹. Other characteristic peaks include C-O stretching vibrations between 1000-1300 cm⁻¹ and C-F stretching absorptions in the 1000-1400 cm⁻¹ region.[5] Aromatic C-H stretching will be observed just above 3000 cm⁻¹.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 218. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 187, and the loss of the carbomethoxy group (-COOCH₃) resulting in a fragment at m/z 159.[6]
Synthesis and Reactivity
Methyl 2-[4-(trifluoromethyl)phenyl]acetate is typically synthesized from its corresponding carboxylic acid and can undergo a variety of reactions characteristic of esters.
Synthesis via Fischer Esterification
The most common method for preparing Methyl 2-[4-(trifluoromethyl)phenyl]acetate is the Fischer esterification of 4-(trifluoromethyl)phenylacetic acid with methanol, using a strong acid catalyst such as sulfuric acid.[7][8]
Figure 2: Workflow for the synthesis of Methyl 2-[4-(trifluoromethyl)phenyl]acetate.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(trifluoromethyl)phenylacetic acid (1.0 eq) in an excess of methanol (which also serves as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[9][10]
-
Work-up: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the product into an organic solvent such as diethyl ether or ethyl acetate.[9]
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield the pure ester.[9]
Chemical Reactivity
4.2.1. Hydrolysis
The ester can be hydrolyzed back to the parent carboxylic acid, 4-(trifluoromethyl)phenylacetic acid, under either acidic or basic conditions.[11][12][13]
Experimental Protocol: Base-Catalyzed Hydrolysis
-
Reaction: Dissolve Methyl 2-[4-(trifluoromethyl)phenyl]acetate (1.0 eq) in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base like sodium hydroxide (e.g., 1.1 eq).
-
Heating: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Acidification and Extraction: After cooling, acidify the reaction mixture with a dilute strong acid (e.g., HCl) to protonate the carboxylate. Extract the resulting carboxylic acid with an organic solvent.
-
Purification: Dry the organic extract and remove the solvent to obtain the crude 4-(trifluoromethyl)phenylacetic acid, which can be further purified by recrystallization.
4.2.2. Reduction
The ester can be reduced to the corresponding primary alcohol, 2-(4-(trifluoromethyl)phenyl)ethanol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[3][14][15]
Figure 3: Reduction of the ester to the corresponding primary alcohol.
Experimental Protocol: Reduction with LiAlH₄
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen), suspend lithium aluminum hydride (excess) in a dry ether solvent like tetrahydrofuran (THF) in a round-bottom flask.
-
Substrate Addition: Cool the suspension in an ice bath and slowly add a solution of Methyl 2-[4-(trifluoromethyl)phenyl]acetate in dry THF.
-
Reaction and Quenching: After the addition is complete, allow the reaction to stir at room temperature. Carefully quench the excess LiAlH₄ by the slow, sequential addition of water, followed by a sodium hydroxide solution, and then more water.
-
Work-up and Purification: Filter the resulting aluminum salts and extract the filtrate with an organic solvent. Dry the organic layer and remove the solvent to yield the crude alcohol, which can be purified by distillation or chromatography.
Applications in Research and Drug Development
The trifluoromethyl group is a valuable pharmacophore in modern drug design, often enhancing metabolic stability and receptor binding affinity.[1] Methyl 2-[4-(trifluoromethyl)phenyl]acetate serves as a crucial building block for introducing the 4-(trifluoromethyl)phenylacetyl moiety into more complex molecules.
While a direct synthesis of a marketed drug from this specific ester is not prominently documented, its structural motif is present in various developmental and investigational drugs. For instance, the structurally related (S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-(4-cyanophenoxy)-2-hydroxy-2-methylpropanamide, known as Ostarine (MK-2866), is a selective androgen receptor modulator (SARM) that has been investigated for the treatment of muscle wasting conditions.[16] The synthesis of such complex molecules often involves multi-step sequences where intermediates like Methyl 2-[4-(trifluoromethyl)phenyl]acetate or its derivatives can play a pivotal role.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling Methyl 2-[4-(trifluoromethyl)phenyl]acetate.
Table 3: Hazard Information
| Hazard | Description |
| Pictograms | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.
Spill and Disposal: In case of a spill, absorb with an inert material and dispose of in accordance with local regulations.
Conclusion
Methyl 2-[4-(trifluoromethyl)phenyl]acetate is a valuable and versatile chemical intermediate with a unique set of properties conferred by its trifluoromethyl substituent. This guide has provided a detailed overview of its nomenclature, physical and chemical characteristics, spectroscopic data, and key synthetic transformations. Its importance as a building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery, underscores the need for a thorough understanding of its chemistry and safe handling. The protocols and data presented herein are intended to serve as a valuable resource for researchers and scientists utilizing this compound in their work.
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Esters can be reduced to 1° alcohols using ngcontent-ng-c1597341111="" _nghost-ng-c486979765="" class="inline ng-star-inserted">
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Methyl 2-[4-(trifluoromethyl)phenyl]acetate CAS number 135325-18-7
An In-Depth Technical Guide to Methyl 2-[4-(trifluoromethyl)phenyl]acetate
Abstract: This technical guide provides a comprehensive overview of Methyl 2-[4-(trifluoromethyl)phenyl]acetate, CAS Number 135325-18-7. It is intended for an audience of researchers, scientists, and drug development professionals. This document delves into the compound's chemical and physical properties, outlines a detailed synthesis protocol and subsequent analytical characterization, discusses its significant applications in medicinal chemistry and organic synthesis, and provides essential safety and handling information. The guide is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a thorough and practical understanding of this important chemical intermediate.
Introduction and Compound Profile
Methyl 2-[4-(trifluoromethyl)phenyl]acetate is a substituted phenylacetate ester of significant interest in synthetic organic and medicinal chemistry. The presence of the trifluoromethyl (-CF3) group on the phenyl ring is a key structural feature. In drug development, the -CF3 group is a well-established bioisostere for other groups (like a methyl or chloro group) but with profoundly different electronic properties. It is highly electron-withdrawing and lipophilic, which can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] This makes the title compound a valuable building block for creating novel pharmaceutical candidates and agrochemicals.[2][3]
Chemical Identity and Structure
The fundamental identifiers and structural information for Methyl 2-[4-(trifluoromethyl)phenyl]acetate are summarized below.
| Identifier | Value | Source |
| CAS Number | 135325-18-7 | [1][4] |
| IUPAC Name | methyl 2-[4-(trifluoromethyl)phenyl]acetate | [4][5] |
| Molecular Formula | C₁₀H₉F₃O₂ | [6] |
| Molecular Weight | 218.18 g/mol | [6] |
| SMILES | COC(=O)CC1=CC=C(C=C1)C(F)(F)F | [4][6] |
| InChI Key | ONNMKZXKTBYWFA-UHFFFAOYSA-N | [4] |
| MDL Number | MFCD08669944 | [5] |
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, reaction setup, and purification.
| Property | Value | Source |
| Physical Form | Colorless to pale yellow liquid or solid/semi-solid | [1] |
| Boiling Point | 219.9 ± 35.0 °C at 760 mmHg | |
| Purity | Typically ≥97% or ≥98% | [1][5] |
| Storage Temperature | Room temperature, sealed in dry conditions | [5] |
Synthesis and Purification
The most direct and common route for the synthesis of Methyl 2-[4-(trifluoromethyl)phenyl]acetate is the acid-catalyzed esterification (Fischer esterification) of its parent carboxylic acid, 4-(Trifluoromethyl)phenylacetic acid (CAS 32857-62-8). This method is favored due to the commercial availability of the starting materials and the straightforward nature of the reaction.
Synthesis Workflow Diagram
The following diagram outlines the key stages of the synthesis and purification process.
Caption: Workflow for synthesis and purification of the target compound.
Detailed Experimental Protocol: Fischer Esterification
This protocol describes a self-validating system where reaction progress is monitored, ensuring efficient conversion and simplifying purification.
Materials:
-
4-(Trifluoromethyl)phenylacetic acid (1.0 eq)
-
Anhydrous Methanol (MeOH) (as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~2-3 drops)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-(Trifluoromethyl)phenylacetic acid in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid).
-
Catalyst Addition: While stirring, carefully add 2-3 drops of concentrated sulfuric acid to the solution. Causality Note: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Heating and Monitoring: Heat the reaction mixture to reflux (approximately 65-70°C) using a heating mantle. Monitor the reaction progress every 30-60 minutes using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is complete upon the disappearance of the starting carboxylic acid spot. Trustworthiness Check: TLC provides direct visual confirmation of the conversion of the more polar starting acid to the less polar product ester, preventing premature termination or unnecessary heating.
-
Workup - Quenching: Once the reaction is complete, allow the flask to cool to room temperature. Carefully neutralize the acidic catalyst by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.[7] Causality Note: The desired ester product is significantly more soluble in the organic solvent (EtOAc) than in the aqueous layer, allowing for its efficient separation.
-
Workup - Washing and Drying: Combine the organic layers and wash once with brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.[7]
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which may appear as a colorless to pale yellow oil.[7]
Purification Protocol: Flash Column Chromatography
For high-purity material required in drug discovery, flash chromatography is the standard purification method.
Materials:
-
Silica Gel (for flash chromatography)
-
Hexanes (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Crude Methyl 2-[4-(trifluoromethyl)phenyl]acetate
Procedure:
-
Column Packing: Prepare a flash chromatography column with silica gel using a hexane/ethyl acetate slurry.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate). The exact gradient should be determined by prior TLC analysis. Causality Note: The less polar ester product will travel down the silica column faster than any remaining polar starting material or byproducts, allowing for effective separation.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Final Concentration: Combine the pure fractions and remove the solvent via rotary evaporation to afford the final, purified Methyl 2-[4-(trifluoromethyl)phenyl]acetate.
Analytical Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a singlet for the methyl ester protons (-OCH₃) around 3.7 ppm, a singlet for the methylene protons (-CH₂-) around 3.7-3.9 ppm, and two doublets in the aromatic region (7.2-7.7 ppm) characteristic of a 1,4-disubstituted benzene ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include the ester carbonyl carbon (~171 ppm), aromatic carbons, the quartet for the -CF₃ carbon (due to C-F coupling), the methylene carbon, and the methoxy carbon.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak [M]⁺ or related peaks (e.g., [M+H]⁺) corresponding to the molecular weight of 218.18 g/mol .
-
Infrared (IR) Spectroscopy: A strong absorption band around 1730-1750 cm⁻¹ is characteristic of the C=O stretch of the ester functional group.
Applications in Research and Drug Development
The true value of Methyl 2-[4-(trifluoromethyl)phenyl]acetate lies in its utility as a versatile chemical intermediate.
Role of the Trifluoromethyl Group
The trifluoromethyl group is often referred to as a "magic" group in medicinal chemistry due to its profound, and often beneficial, effects on a drug molecule's profile.[8][9]
Caption: Impact of the -CF3 group on drug properties.
Synthetic Intermediate
-
Pharmaceuticals: This compound serves as a precursor for more complex active pharmaceutical ingredients (APIs). The ester can be hydrolyzed back to the carboxylic acid for amide coupling reactions or reduced to the corresponding alcohol. It is a building block for anti-inflammatory agents, analgesics, and other therapeutics where the 4-(trifluoromethyl)phenyl motif is desired.[2]
-
Agrochemicals: In agriculture, the trifluoromethyl group is common in high-performance herbicides and pesticides.[2] This ester provides a convenient starting point for the synthesis of such compounds.
-
Material Science: The unique electronic and physical properties imparted by fluorine atoms make this compound a candidate for the synthesis of specialty polymers and other advanced materials.[1]
Safety and Handling
Proper handling of all chemicals is paramount in a research environment. The information below is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS) from the supplier.[5]
| Safety Aspect | Information | Source(s) |
| GHS Pictogram(s) | GHS07 (Exclamation Mark) | [5] |
| Signal Word | Warning | [5] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319/H320: Causes serious eye irritation.H335: May cause respiratory irritation. | [5] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][10] |
| Personal Protective Equipment (PPE) | Laboratory coat, chemical-resistant gloves, safety goggles. | [11] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. | [5][12] |
Conclusion
Methyl 2-[4-(trifluoromethyl)phenyl]acetate (CAS 135325-18-7) is more than just a chemical on a shelf; it is a key enabler in the rational design of new molecules with enhanced properties. Its value is derived directly from the strategic placement of the trifluoromethyl group, a feature that medicinal chemists and material scientists frequently exploit to achieve desired performance characteristics. A thorough understanding of its synthesis, purification, and safe handling, as detailed in this guide, is essential for any scientist looking to leverage this potent building block in their research and development endeavors.
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Atomax Chemicals Co., Ltd. ChemBuyersGuide.com, Inc. [Link]
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LookChem. CAS#:135325-18-7 | Benzeneacetic acid, 4-(trifluoromethyl)-, Methyl ester. [Link]
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ChemSrc. CAS#:62451-84-7 | Methyl [3-(trifluoromethyl)phenyl]acetate. [Link]
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PubChem. Methyl 2-(4-methyl-3-(trifluoromethyl)phenyl)acetate. [Link]
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PubChem. Methyl 2-(4-(trifluoromethoxy)phenyl)acetate. [Link]
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Supporting Information. General Information. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental). [Link]
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ChemBK. Methyl 2-(3-fluoro-4-(trifluoromethyl)phenyl)acetate. [Link]
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MySkinRecipes. Methyl 2-[4-(trifluoromethyl)phenyl]acetate. [Link]
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ResearchGate. (PDF) Direct esterification of α-methoxy-α-(trifluoromethyl)phenylacetic acid. [Link]
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Wikipedia. Methyl phenylacetate. [Link]
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MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]
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MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]
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Flavor Extract Manufacturers Association (FEMA). METHYL PHENYLACETATE. [Link]
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- 12. agilent.com [agilent.com]
Spectroscopic Data of Methyl 2-[4-(trifluoromethyl)phenyl]acetate: A Technical Guide
This technical guide provides a detailed analysis of the expected spectroscopic data for Methyl 2-[4-(trifluoromethyl)phenyl]acetate, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The trifluoromethyl group significantly influences the molecule's biological activity, making a thorough understanding of its structural characterization paramount for researchers, scientists, and professionals in drug development. This document will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the causal relationships between the molecular structure and its spectral signatures.
Introduction to Methyl 2-[4-(trifluoromethyl)phenyl]acetate
Methyl 2-[4-(trifluoromethyl)phenyl]acetate, with the CAS number 135325-18-7 and a molecular weight of 218.17 g/mol , possesses a unique combination of a phenylacetate moiety and a potent electron-withdrawing trifluoromethyl group.[1][2] This structural feature is crucial for its reactivity and biological interactions. Accurate spectroscopic analysis is the cornerstone of its quality control and characterization in any research or development pipeline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For Methyl 2-[4-(trifluoromethyl)phenyl]acetate, both ¹H and ¹³C NMR provide critical information for structural verification.
¹H NMR Spectroscopy: Unveiling the Proton Environment
Theoretical Framework: The proton NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (positions on the spectrum), integration (relative number of protons), and multiplicity (splitting pattern due to neighboring protons). The electron-withdrawing nature of the trifluoromethyl group and the ester functionality will significantly influence the chemical shifts of the aromatic and aliphatic protons.
Predicted ¹H NMR Data:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.60 | Doublet | 2H | Aromatic (Ha) |
| ~7.45 | Doublet | 2H | Aromatic (Hb) |
| ~3.70 | Singlet | 2H | Methylene (-CH₂-) |
| ~3.65 | Singlet | 3H | Methyl (-OCH₃) |
Interpretation:
-
The aromatic region is expected to show a characteristic AA'BB' system due to the para-substitution on the benzene ring. The two doublets, integrating to two protons each, correspond to the aromatic protons. The protons ortho to the electron-withdrawing trifluoromethyl group (Ha) will be deshielded and appear at a lower field (~7.60 ppm) compared to the protons meta to the CF₃ group (Hb, ~7.45 ppm).
-
A sharp singlet at approximately 3.70 ppm is predicted for the methylene (-CH₂-) protons. These protons are adjacent to the carbonyl group and the aromatic ring, which deshields them.
-
The methyl protons of the ester group (-OCH₃) are expected to appear as a singlet around 3.65 ppm.
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of Methyl 2-[4-(trifluoromethyl)phenyl]acetate in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 32 scans for a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: 0-10 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the TMS signal at 0.00 ppm.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Theoretical Framework: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of the attached atoms. The trifluoromethyl group will cause a characteristic quartet for the carbon it is attached to due to C-F coupling.
Predicted ¹³C NMR Data:
| Chemical Shift (ppm) | Assignment |
| ~171 | Carbonyl (C=O) |
| ~138 | Aromatic (C-CF₃) |
| ~130 | Aromatic (CH) |
| ~126 (quartet) | Aromatic (CH) |
| ~124 (quartet) | Trifluoromethyl (-CF₃) |
| ~52 | Methoxy (-OCH₃) |
| ~41 | Methylene (-CH₂-) |
Interpretation:
-
The carbonyl carbon of the ester group is expected to be the most downfield signal, around 171 ppm.
-
The aromatic carbons will appear in the range of 120-140 ppm. The carbon attached to the trifluoromethyl group will be a quartet due to coupling with the three fluorine atoms. The other aromatic carbons will also show splitting, though smaller, due to long-range C-F coupling.
-
The trifluoromethyl carbon itself will appear as a quartet with a large coupling constant.
-
The aliphatic carbons, the methoxy (-OCH₃) and methylene (-CH₂-), will appear at approximately 52 ppm and 41 ppm, respectively.
Experimental Protocol for ¹³C NMR:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Processing: Similar to ¹H NMR, apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy
Theoretical Framework: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2850 | Medium | C-H stretch (aliphatic) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1615, 1520 | Medium | C=C stretch (aromatic) |
| ~1325 | Strong | C-F stretch |
| ~1250, 1160, 1120 | Strong | C-O stretch (ester) |
| ~1070 | Strong | C-F stretch |
| ~850 | Strong | C-H bend (para-disubstituted aromatic) |
Interpretation:
-
A strong, sharp absorption band around 1740 cm⁻¹ is the most characteristic signal, corresponding to the carbonyl (C=O) stretch of the ester group.
-
The presence of the trifluoromethyl group will be indicated by strong C-F stretching absorptions in the 1350-1000 cm⁻¹ region.
-
Aromatic C=C stretching vibrations will appear as medium intensity bands around 1615 and 1520 cm⁻¹.
-
The C-O stretching vibrations of the ester will be visible as strong bands in the 1250-1120 cm⁻¹ region.
-
A strong band around 850 cm⁻¹ suggests para-disubstitution on the benzene ring.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: As Methyl 2-[4-(trifluoromethyl)phenyl]acetate is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Resolution: 4 cm⁻¹.
-
-
Processing: A background spectrum of the clean KBr/NaCl plates is recorded first and then automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Theoretical Framework: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In electron ionization (EI) MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.
Predicted Mass Spectrum Data:
| m/z | Relative Intensity | Assignment |
| 218 | Moderate | [M]⁺ (Molecular Ion) |
| 159 | High | [M - COOCH₃]⁺ |
| 145 | High | [M - CH₂COOCH₃]⁺ |
| 115 | Moderate | [C₇H₄F]⁺ |
| 91 | Low | [C₇H₇]⁺ |
| 59 | Moderate | [COOCH₃]⁺ |
Interpretation:
-
The molecular ion peak [M]⁺ is expected at m/z 218, corresponding to the molecular weight of the compound.
-
A prominent peak at m/z 159 would result from the loss of the methoxycarbonyl radical (•COOCH₃).
-
The base peak is likely to be at m/z 145, corresponding to the stable 4-(trifluoromethyl)benzyl cation, formed by the cleavage of the C-C bond between the methylene group and the aromatic ring.
-
Other fragments corresponding to further fragmentation of the aromatic ring and the ester group are also anticipated.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: For a volatile liquid like this, direct injection via a heated probe or introduction through a gas chromatograph (GC-MS) is suitable.
-
Instrument: A mass spectrometer with an electron ionization (EI) source.
-
Parameters:
-
Ionization Energy: 70 eV.
-
Mass Range: 40-300 amu.
-
Source Temperature: 200-250 °C.
-
-
Data Analysis: The resulting mass spectrum is plotted as relative intensity versus mass-to-charge ratio (m/z).
Visualizations
Molecular Structure
Caption: Molecular structure of Methyl 2-[4-(trifluoromethyl)phenyl]acetate.
Predicted Mass Spectrum Fragmentation Pathway
Caption: Predicted major fragmentation pathways for Methyl 2-[4-(trifluoromethyl)phenyl]acetate in EI-MS.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for Methyl 2-[4-(trifluoromethyl)phenyl]acetate. The interpretations are grounded in fundamental principles of spectroscopy and supported by data from structurally similar compounds. While these predictions offer a robust framework for the characterization of this molecule, it is imperative to confirm these findings with experimental data. The provided protocols serve as a starting point for researchers to acquire high-quality spectra for their specific applications.
References
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MySkinRecipes. Methyl 2-[4-(trifluoromethyl)phenyl]acetate. [Link]
-
PubChem. Methyl 2-(4-methyl-3-(trifluoromethyl)phenyl)acetate. [Link]
-
Supporting Information. Angewandte Chemie International Edition. [Link]
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The Trifluoromethyl Group in Phenylacetates: A Paradigm of Stability and Controlled Reactivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The strategic incorporation of the trifluoromethyl (CF3) group into molecular scaffolds represents a cornerstone of modern medicinal chemistry and materials science.[1][2] Its profound influence on physicochemical properties such as lipophilicity, metabolic stability, and bioavailability has rendered it an indispensable tool for optimizing drug candidates.[1][3][4][5] This guide provides a comprehensive exploration of the reactivity and stability of the trifluoromethyl group within the context of phenylacetate frameworks. We will delve into the fundamental electronic and steric effects of the CF3 group, its impact on the reactivity of the phenyl ring and the acetate moiety, and its remarkable contribution to metabolic stability. This document aims to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to effectively harness the unique attributes of trifluoromethylated phenylacetates in their research endeavors.
The Trifluoromethyl Group: A Profile of Potency
The trifluoromethyl group is a powerful modulator of molecular properties due to its distinct electronic and steric characteristics. Its high electronegativity and strong electron-withdrawing nature significantly alter the electronic landscape of the molecule to which it is attached.[3][4][6]
Electronic Effects: A Dominance of Induction
The primary electronic influence of the CF3 group is a potent electron-withdrawing inductive effect (-I effect).[6] This is a consequence of the three highly electronegative fluorine atoms pulling electron density away from the carbon atom of the CF3 group, and subsequently, from the rest of the molecule. This strong -I effect has several important consequences for the reactivity of trifluoromethylated phenylacetates:
-
Increased Acidity of Benzylic Protons: The electron-withdrawing nature of the CF3 group stabilizes the conjugate base formed upon deprotonation of the benzylic carbon, thereby increasing the acidity of the benzylic protons.
-
Deactivation of the Aromatic Ring: The CF3 group deactivates the phenyl ring towards electrophilic aromatic substitution reactions.[7] This deactivating effect is most pronounced at the ortho and para positions, making the meta position the most favorable site for electrophilic attack.
-
Enhanced Electrophilicity of the Carbonyl Carbon: The inductive pull of the CF3 group can be transmitted through the phenyl ring to the ester functionality, increasing the partial positive charge on the carbonyl carbon and making it more susceptible to nucleophilic attack.
Steric and Conformational Considerations
While often considered sterically similar to a methyl group, the trifluoromethyl group is bulkier.[3][4] This steric bulk can influence the conformation of the molecule and may play a role in directing the approach of reagents in chemical reactions. In the solid state, the steric demand of the CF3 group can lead to non-planar arrangements of trifluoromethylated aromatic rings.[8]
Stability of the Trifluoromethyl Group: A Testament to the C-F Bond
One of the most valued characteristics of the trifluoromethyl group is its exceptional stability. This stability is largely attributed to the high bond dissociation energy of the carbon-fluorine (C-F) bond, which is one of the strongest single bonds in organic chemistry.[3][4]
Metabolic Stability: A Key Advantage in Drug Design
The robustness of the C-F bond makes the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[1][9] By replacing a metabolically labile group, such as a methyl group, with a CF3 group, medicinal chemists can effectively block metabolic pathways, leading to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[4][9]
The following table summarizes the expected impact on metabolic stability when a metabolically susceptible group is replaced by a trifluoromethyl group.
| Parameter | Drug without Trifluoromethyl Group | Drug with Trifluoromethyl Group | Rationale |
| Half-life (t½) in vitro | Shorter | Longer | Reduced rate of metabolism leads to slower clearance of the parent drug.[9] |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Blocking a primary metabolic site reduces the liver's metabolic capacity for the drug.[9] |
| Number of Metabolites | Generally higher | Significantly reduced | Inhibition of a major metabolic pathway limits the formation of downstream metabolites.[9] |
Chemical Stability
Beyond its metabolic stability, the trifluoromethyl group is also resistant to a wide range of chemical transformations.[3][4][10] However, under specific and often harsh conditions, selective transformations of the C-F bonds within a trifluoromethyl group can be achieved.[10] It's also worth noting that the hydrolysis of trifluoromethyl groups on certain aromatic systems, like corroles, has been observed under surprisingly mild conditions.[11]
Reactivity of Trifluoromethylated Phenylacetates
The presence of a trifluoromethyl group significantly modulates the reactivity of the phenylacetate scaffold at several key positions.
Reactions at the Benzylic Position
As mentioned previously, the strong electron-withdrawing nature of the CF3 group increases the acidity of the benzylic protons. This facilitates deprotonation and the formation of a benzylic carbanion, which can then participate in a variety of subsequent reactions, such as alkylations and aldol condensations.
Interestingly, trifluoromethyl-substituted phenylacetic acids have been shown to undergo efficient photodecarboxylation in basic aqueous solution, proceeding through the formation of a benzylic carbanion.[12] This highlights a unique reactivity pathway for these compounds.
Diagram: Influence of the CF3 Group on Benzylic Acidity
Caption: The strong inductive effect of the CF3 group enhances the acidity of the benzylic protons.
Reactions at the Aromatic Ring
The trifluoromethyl group is a meta-directing deactivator for electrophilic aromatic substitution.[7] This means that electrophiles will preferentially add to the positions meta to the CF3 group, and the reaction will proceed more slowly than on an unsubstituted benzene ring.
Conversely, the electron-poor nature of the trifluoromethylated phenyl ring makes it more susceptible to nucleophilic aromatic substitution (SNAr), particularly if there is a good leaving group at the ortho or para position.
Reactions of the Ester Group: Hydrolysis
The hydrolysis of the ester functionality in phenylacetates can be influenced by the electronic effects of substituents on the phenyl ring. The strong electron-withdrawing nature of the trifluoromethyl group can enhance the rate of both acidic and basic hydrolysis of the phenylacetate.
In base-catalyzed hydrolysis, the electron-withdrawing CF3 group makes the carbonyl carbon more electrophilic and thus more susceptible to attack by the hydroxide ion. In acid-catalyzed hydrolysis, the CF3 group can destabilize the protonated ester intermediate, but this effect is often outweighed by its influence on the subsequent steps of the reaction. The overall effect on the rate of hydrolysis will depend on the specific reaction conditions and the position of the CF3 group on the phenyl ring.
Synthesis of Trifluoromethylated Phenylacetates
The introduction of a trifluoromethyl group onto a phenylacetate scaffold can be achieved through various synthetic strategies.
Introduction of the Trifluoromethyl Group
Modern methods for trifluoromethylation often involve the use of electrophilic trifluoromethylating reagents, such as Umemoto's and Togni's reagents, or nucleophilic trifluoromethyl sources in copper-catalyzed reactions.[2][13] Decarboxylative trifluoromethylation of aliphatic carboxylic acids has also emerged as a powerful method.[14]
Experimental Workflow: Copper-Catalyzed Trifluoromethylation of an Aryl Halide
Caption: A generalized workflow for the synthesis of trifluoromethylated aromatics.
Synthesis of the Phenylacetic Acid Moiety
Once the trifluoromethylated aromatic ring is in place, the phenylacetic acid moiety can be constructed using established synthetic methods. A common and reliable approach is the hydrolysis of a corresponding benzyl cyanide.[15] Other methods include the Willgerodt-Kindler reaction of acetophenones and palladium-catalyzed carbonylation of benzyl halides.[15]
Detailed Protocol: Hydrolysis of a Trifluoromethyl-Substituted Benzyl Cyanide
This protocol describes a general procedure for the synthesis of a trifluoromethyl-substituted phenylacetic acid from the corresponding benzyl cyanide.
Materials:
-
Trifluoromethyl-substituted benzyl cyanide (1.0 eq)
-
Sulfuric acid (concentrated, e.g., 50% v/v) or Sodium Hydroxide (e.g., 20% w/v)
-
Deionized water
-
Diethyl ether or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure (Acid-Catalyzed Hydrolysis):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the trifluoromethyl-substituted benzyl cyanide (1.0 eq) and aqueous sulfuric acid.
-
Reaction: Heat the mixture to reflux with vigorous stirring for the required time (monitoring by TLC is recommended).
-
Work-up: Cool the reaction mixture to room temperature and then pour it over crushed ice.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether) three times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired trifluoromethyl-substituted phenylacetic acid.
Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and melting point analysis.
Conclusion
The trifluoromethyl group exerts a profound and multifaceted influence on the stability and reactivity of phenylacetate scaffolds. Its strong electron-withdrawing nature and exceptional metabolic stability make it a highly desirable substituent in the design of pharmaceuticals and other bioactive molecules.[3][4][5] A thorough understanding of its effects on the acidity of benzylic protons, the reactivity of the aromatic ring, and the stability of the ester linkage is crucial for the rational design and synthesis of novel trifluoromethylated phenylacetates. The synthetic methodologies outlined in this guide provide a solid foundation for the preparation of these valuable compounds, enabling further exploration of their potential applications in various scientific disciplines.
References
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. Available at: [Link]
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The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed Central. Available at: [Link]
-
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators | Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]
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Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH. Available at: [Link]
-
Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe | Request PDF. ResearchGate. Available at: [Link]
-
Design and biological activity of trifluoromethyl containing drugs. Wechem. Available at: [Link]
-
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). The University of Aberdeen Research Portal. Available at: [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]
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Efficient photodecarboxylation of trifluoromethyl-substituted phenylacetic and mandelic acids. PubMed. Available at: [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH. Available at: [Link]
-
Trifluoromethoxy group electron-withdrawing or electron-donating? : r/OrganicChemistry. Reddit. Available at: [Link]
-
The Electrical Effect of the Trifluoromethyl Group. Semantic Scholar. Available at: [Link]
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Stacking of Sterically Congested Trifluoromethylated Aromatics in their Crystals – The Role of Weak F. Wiley Online Library. Available at: [Link]
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Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. Available at: [Link]
-
Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Wiley Online Library. Available at: [Link]
-
Reactivity of Electrophilic Trifluoromethylating Reagents. Open Access LMU. Available at: [Link]
-
Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. ChemRxiv. Available at: [Link]
-
Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. PubMed - NIH. Available at: [Link]
-
2-Trifluoromethoxyacetic Acid – Synthesis and Characterization | Request PDF. ResearchGate. Available at: [Link]
- CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid. Google Patents.
-
Trifluoromethylation of Arylsilanes with (phen)CuCF3. eScholarship.org. Available at: [Link]
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Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). MDPI. Available at: [Link]
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Kinetics of Hydrolysis of Fenclorac. PubMed. Available at: [Link]
-
3-(Trifluoromethyl)phenyl acetate | C9H7F3O2 | CID 2778206. PubChem. Available at: [Link]
-
Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
-
Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone. Chemical Communications (RSC Publishing). Available at: [Link]
-
Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. MDPI. Available at: [Link]
-
Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. PMC - NIH. Available at: [Link]
-
Kinetics and mechanism of the base-catalysed hydrolysis of some substituted phenyl chloroformates. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
-
Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. PMC - NIH. Available at: [Link]
-
Direct and decarboxylative benzylic fluorination benzylic fluorination of phenylacetic acids via base-mediated activation of selectfluor. ACS Fall 2025. Available at: [Link]
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An In-depth Technical Guide on the Solubility of Methyl 2-[4-(trifluoromethyl)phenyl]acetate in Organic Solvents
Foreword: Navigating the Data Gap in Early-Stage Drug Development
In the fast-paced world of pharmaceutical research and drug development, understanding the fundamental physicochemical properties of novel compounds is paramount. Methyl 2-[4-(trifluoromethyl)phenyl]acetate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is one such compound where a comprehensive understanding of its solubility is crucial for process optimization, formulation development, and ultimately, therapeutic efficacy.
This technical guide addresses a critical information gap: the lack of publicly available quantitative solubility data for methyl 2-[4-(trifluoromethyl)phenyl]acetate. Rather than presenting unverified estimations, this document provides a robust framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. By integrating theoretical principles with practical, field-proven methodologies, this guide empowers researchers to generate their own high-quality, reliable data, ensuring the integrity and success of their development pipelines.
Physicochemical Profile of Methyl 2-[4-(trifluoromethyl)phenyl]acetate
Methyl 2-[4-(trifluoromethyl)phenyl]acetate is a derivative of phenylacetic acid, featuring a trifluoromethyl group at the para position of the benzene ring. This substitution significantly influences the molecule's electronic properties and intermolecular interactions, thereby affecting its solubility.
| Property | Value | Source |
| CAS Number | 135325-18-7 | [1][2] |
| Molecular Formula | C₁₀H₉F₃O₂ | [2] |
| Molecular Weight | 218.17 g/mol | [2][3] |
| Physical Form | Liquid or Solid/Semi-solid | |
| Boiling Point | 219.9 ± 35.0 °C at 760 mmHg | |
| InChI Key | ONNMKZXKTBYWFA-UHFFFAOYSA-N | [1] |
Theoretical Framework for Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent. For methyl 2-[4-(trifluoromethyl)phenyl]acetate, its solubility in a given organic solvent is a function of several competing factors:
-
Van der Waals Forces: The aromatic ring and the methyl group contribute to nonpolar van der Waals interactions.
-
Dipole-Dipole Interactions: The ester group (-COOCH₃) introduces a polar character to the molecule, allowing for dipole-dipole interactions with polar solvents.
-
Hydrogen Bonding: The ester's oxygen atoms can act as hydrogen bond acceptors, although the molecule lacks a hydrogen bond donor.
-
The Influence of the Trifluoromethyl Group: The -CF₃ group is highly electronegative and electron-withdrawing. This has several consequences:
-
It increases the molecule's overall polarity.
-
It can reduce the basicity of the nearby ester group, potentially affecting interactions with protic solvents.
-
While fluorine is highly electronegative, the -CF₃ group as a whole is considered lipophilic, often more so than a methyl group, which can enhance solubility in nonpolar solvents.
-
A solvent's ability to overcome the solute-solute interactions in the crystal lattice and form stable solute-solvent interactions will determine the extent of solubility.
Qualitative Solubility Profile
| Solvent | Polarity | Predicted Solubility | Rationale |
| Toluene | Nonpolar | Soluble | The aromatic nature of both toluene and the solute allows for favorable π-π stacking and van der Waals interactions. Toluene is often used in the synthesis of similar compounds. |
| Hexane | Nonpolar | Sparingly Soluble | While both are nonpolar, the polar ester and trifluoromethyl groups of the solute may limit its solubility in a purely aliphatic solvent like hexane. |
| Dichloromethane | Polar Aprotic | Soluble | Dichloromethane's polarity can interact with the ester and trifluoromethyl groups, while its organic nature accommodates the phenyl ring. |
| Ethyl Acetate | Moderately Polar | Soluble | As an ester itself, ethyl acetate shares structural similarity with the solute, promoting miscibility. It is a common solvent for extraction and chromatography of such compounds. |
| Acetone | Polar Aprotic | Soluble | Acetone's polar carbonyl group can interact favorably with the solute's polar functionalities. |
| Methanol | Polar Protic | Soluble | Methanol can engage in hydrogen bonding with the ester's oxygen atoms and its polarity is suitable for dissolving the solute. |
| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capability should facilitate the dissolution of the solute. |
Experimental Determination of Equilibrium Solubility: A Self-Validating Protocol
The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method. This protocol is designed to be self-validating by ensuring that a true equilibrium is reached and that the analytical method is robust.
Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
Methyl 2-[4-(trifluoromethyl)phenyl]acetate (solid form)
-
Organic solvents (HPLC grade)
-
Scintillation vials or other suitable containers with screw caps
-
Orbital shaker or incubator with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV) and column
Step-by-Step Methodology
-
Preparation of Stock Solution and Calibration Curve:
-
Prepare a stock solution of methyl 2-[4-(trifluoromethyl)phenyl]acetate of a known concentration in the chosen solvent.
-
From the stock solution, prepare a series of calibration standards by serial dilution.
-
Analyze the calibration standards by HPLC to generate a calibration curve (Peak Area vs. Concentration). Ensure the linearity of the curve (R² > 0.99).
-
-
Sample Preparation:
-
Add an excess amount of solid methyl 2-[4-(trifluoromethyl)phenyl]acetate to a vial. An amount that is visibly in excess of what is expected to dissolve is sufficient.
-
Add a known volume of the desired organic solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker or incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. To validate the equilibration time, samples can be taken at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
-
-
Sample Filtration and Analysis:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully draw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved particles.
-
Dilute the filtered sample with a known volume of the solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted sample by HPLC.
-
-
Data Calculation:
-
Using the calibration curve, determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in the desired units (e.g., mg/mL or g/100 mL).
-
Diagram of the Experimental Workflow
Caption: Workflow for the experimental determination of solubility.
Logical Relationships in Solubility Prediction
The choice of an appropriate solvent is guided by the physicochemical properties of both the solute and the solvent. The following diagram illustrates the key relationships.
Caption: Factors influencing the solubility of the target compound.
Conclusion
While direct quantitative solubility data for methyl 2-[4-(trifluoromethyl)phenyl]acetate remains elusive in public databases, a comprehensive understanding of its physicochemical properties and the theoretical principles of solubility allows for informed predictions and, more importantly, the design of robust experimental protocols for its determination. The shake-flask method detailed in this guide provides a reliable and self-validating approach for researchers to generate the precise data required for their specific applications. By empowering scientists with both the theoretical knowledge and practical tools, this guide aims to facilitate the efficient and successful use of methyl 2-[4-(trifluoromethyl)phenyl]acetate in the ongoing quest for new and improved pharmaceuticals.
References
-
BIOFOUNT. (n.d.). 135325-18-7|Methyl 2-[4-(trifluoromethyl)phenyl]acetate. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). Methyl 2-(4-methyl-3-(trifluoromethyl)phenyl)acetate. Retrieved January 14, 2026, from [Link]
-
J&K Scientific. (n.d.). Methyl 2-[4-(trifluoromethyl)phenyl]acetate | 135325-18-7. Retrieved January 14, 2026, from [Link]
-
King-Pharm. (n.d.). 135325-18-7 METHYL 2-[4-(TRIFLUOROMETHYL)PHENYL]ACETATE, 99%. Retrieved January 14, 2026, from [Link]
-
Organic Syntheses. (n.d.). methyl 2-(2-acetylphenyl)acetate. Retrieved January 14, 2026, from [Link]
-
ChemBK. (n.d.). Methyl 2-(3-fluoro-4-(trifluoromethyl)phenyl)acetate. Retrieved January 14, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved January 14, 2026, from [Link]
- Google Patents. (n.d.). CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid.
- Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
-
ResearchGate. (n.d.). Appendix A. Properties, Purification, and Use of Organic Solvents. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). Methyl 2-(4-(trifluoromethoxy)phenyl)acetate. Retrieved January 14, 2026, from [Link]
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An In-Depth Technical Guide to the Esterification of 4-(Trifluoromethyl)phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-(Trifluoromethyl)phenylacetic Acid Esters
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacokinetic and pharmacodynamic properties. The trifluoromethyl group (-CF3), in particular, is a key pharmacophore due to its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability. Esters of 4-(trifluoromethyl)phenylacetic acid are valuable intermediates in the synthesis of a range of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs), and other biologically active compounds. A thorough understanding of the mechanisms and practical methodologies for the synthesis of these esters is therefore of paramount importance for chemists in the pharmaceutical and fine chemical industries.
This technical guide provides a comprehensive exploration of the esterification of 4-(trifluoromethyl)phenylacetic acid, with a primary focus on the acid-catalyzed Fischer-Speier esterification. We will delve into the mechanistic underpinnings of this reaction, the influential role of the trifluoromethyl substituent, and provide detailed, field-proven experimental protocols. Furthermore, we will explore alternative esterification strategies for substrates that may be sensitive to strongly acidic conditions, offering a comparative analysis to aid in methodological selection.
The Core Mechanism: Fischer-Speier Esterification
The most common and economically viable method for the esterification of carboxylic acids is the Fischer-Speier esterification, a reversible acid-catalyzed reaction between a carboxylic acid and an alcohol to yield an ester and water.[1] The reaction is typically carried out by refluxing the carboxylic acid and an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2]
The mechanism of Fischer-Speier esterification proceeds through a series of equilibrium steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[2]
-
Nucleophilic Attack by the Alcohol: The lone pair of electrons on the oxygen atom of the alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[2]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[1]
-
Elimination of Water: The protonated hydroxyl group departs as a water molecule.[1]
-
Deprotonation: The protonated ester is deprotonated, typically by the alcohol or the conjugate base of the catalyst, to yield the final ester product and regenerate the acid catalyst.[2]
To drive the equilibrium towards the formation of the ester, Le Châtelier's principle is applied, commonly by using a large excess of the alcohol or by removing the water as it is formed, for instance, through azeotropic distillation with a Dean-Stark apparatus.[3]
The Activating Role of the 4-(Trifluoromethyl) Group
The presence of the electron-withdrawing trifluoromethyl group at the para-position of the phenyl ring in 4-(trifluoromethyl)phenylacetic acid has a notable influence on the esterification reaction. Electron-withdrawing groups on the carboxylic acid have been shown to increase the catalytic activity in esterification reactions. This is attributed to the increased polarization of the carbonyl group, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. This activating effect can potentially lead to faster reaction rates and higher yields compared to the esterification of unsubstituted phenylacetic acid under similar conditions.
Experimental Protocols
Fischer-Speier Esterification of 4-(Trifluoromethyl)phenylacetic Acid with Methanol
This protocol details a standard procedure for the synthesis of methyl 4-(trifluoromethyl)phenylacetate.
Materials:
-
4-(Trifluoromethyl)phenylacetic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate or Diethyl ether (for extraction)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-(trifluoromethyl)phenylacetic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq). The methanol serves as both a reactant and the solvent.
-
Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the reaction mixture.[4] The addition is exothermic.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65 °C for methanol) using a heating mantle or oil bath.[5] Stir the reaction for a period of 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate or diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid - caution: CO₂ evolution ), and finally with brine.[6]
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude methyl 4-(trifluoromethyl)phenylacetate.
-
Purification: The crude ester can be further purified by vacuum distillation or column chromatography on silica gel if necessary.
Alternative Esterification Methodologies
For substrates that are sensitive to the harsh conditions of Fischer-Speier esterification (i.e., strong acid and high temperatures), milder methods are available.
Steglich Esterification
The Steglich esterification is a mild and efficient method that utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[7] This method is particularly advantageous for the esterification of sterically hindered alcohols or acid-labile substrates.[7]
The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, reacting with the intermediate to form a reactive acylpyridinium species, which is subsequently attacked by the alcohol to form the ester.[7] A significant advantage of this method is the formation of the insoluble dicyclohexylurea (DCU) byproduct, which can be easily removed by filtration.
Experimental Protocol for Steglich Esterification:
-
Reaction Setup: In a round-bottom flask, dissolve 4-(trifluoromethyl)phenylacetic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
DCC Addition: Cool the mixture to 0 °C in an ice bath and add a solution of DCC (1.1 eq) in the same solvent dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. The formation of a white precipitate (DCU) will be observed.
-
Work-up: Filter off the precipitated DCU and wash it with a small amount of the solvent.
-
Purification: The filtrate is then washed with dilute HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried and concentrated to yield the ester, which can be further purified by chromatography.[8]
Comparative Data Summary
The following table provides a summary of typical reaction conditions and expected yields for the esterification of substituted phenylacetic acids, which can serve as a guideline for the esterification of 4-(trifluoromethyl)phenylacetic acid.
| Method | Carboxylic Acid | Alcohol | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Fischer-Speier | 3-(Trifluoromethyl)phenylacetic acid | Methanol | H₂SO₄ | Methanol | Reflux (~65) | Overnight | High (not specified) | [5] |
| Fischer-Speier | Benzoic Acid | Methanol | H₂SO₄ | Methanol | 65 | - | 90 | [9] |
| Fischer-Speier | Phenylacetic Acid | Methanol | H₂SO₄ | Methanol | Room Temp | Overnight | "Very cleanly" | [4] |
| Steglich | Phenylacetic Acid | 1-(4-bromophenyl)ethanol | DCC, DMAP | DCM | 60 | Overnight | 80 | [10] |
| Steglich | Benzoic Acid | Benzyl Alcohol | DIC, DMAP | iPrOAc | 60 | 24 | >70 | [10] |
Note: Yields are highly dependent on the specific substrates, reaction scale, and purification methods.
Visualizing the Mechanisms and Workflows
Fischer-Speier Esterification Mechanism
Caption: A typical experimental workflow for ester synthesis and purification.
Conclusion
The esterification of 4-(trifluoromethyl)phenylacetic acid is a fundamental transformation for the synthesis of valuable pharmaceutical intermediates. The Fischer-Speier esterification remains a robust and widely used method, with the electron-withdrawing trifluoromethyl group likely accelerating the reaction. For substrates incompatible with harsh acidic conditions, the Steglich esterification offers a mild and effective alternative. The choice of method will ultimately depend on the specific substrate, scale, and available resources. By understanding the underlying mechanisms and having access to detailed, reliable protocols, researchers can confidently and efficiently synthesize the desired ester products, paving the way for further advancements in drug discovery and development.
References
-
Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. National Institutes of Health. [Link]
-
A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. The Royal Society of Chemistry. [Link]
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. [Link]
-
Kinetics Study of Esterification Reaction of 2-Methyl-4-Chlorophenoxyacetic Acid (MCPA Acid). ResearchGate. [Link]
-
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]
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Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
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The Trifluoromethyl Moiety in Phenylacetic Acid Esters: A Gateway to Diverse Biological Activities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The strategic incorporation of the trifluoromethyl (CF3) group into organic molecules has become a cornerstone of modern medicinal chemistry. This is due to its profound ability to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to enhanced biological activity.[1][2] This technical guide delves into the known biological activities of trifluoromethylated phenylacetic acid esters and their derivatives. We will explore their therapeutic potential across various domains, including their roles as anti-inflammatory, analgesic, anticancer, and antimicrobial agents, as well as their capacity for enzyme inhibition. This guide will provide an in-depth analysis of the structure-activity relationships, mechanisms of action, and relevant experimental methodologies, offering valuable insights for researchers in the field of drug discovery and development.
The Significance of the Trifluoromethyl Group in Drug Design
The trifluoromethyl group, a stable and highly electronegative moiety, imparts unique properties to parent molecules.[1] Its strong electron-withdrawing nature can significantly alter the acidity of nearby functional groups and influence the electronic landscape of aromatic rings.[1] Furthermore, the CF3 group's lipophilicity often enhances a drug's ability to cross biological membranes, improving its bioavailability.[3] These characteristics make trifluoromethylated compounds highly sought-after in the design of novel therapeutic agents.[1][2][3]
Anti-inflammatory and Analgesic Properties
Trifluoromethylated phenylacetic acid derivatives have emerged as promising candidates for the development of novel anti-inflammatory and analgesic drugs.[3][4]
Flusalazine: A Case Study
A notable example is 2-acetoxy-5-(2-4-(trifluoromethyl)-phenethylamino)-benzoic acid, also known as flusalazine.[5] This compound has demonstrated potent analgesic and anti-inflammatory effects in various preclinical models.[5]
Mechanism of Action: The analgesic and anti-inflammatory activities of flusalazine are primarily attributed to its ability to inhibit the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[5] This mechanism is similar to that of nonsteroidal anti-inflammatory drugs (NSAIDs).[5] However, flusalazine has shown a favorable safety profile, with reduced gastric damage compared to traditional NSAIDs like aspirin and indomethacin.[5]
Experimental Evidence:
-
Acetic Acid-Induced Writhing Test: Flusalazine significantly reduced the number of writhes in mice, indicating its analgesic effect against visceral pain.[5]
-
Formalin Test: The compound was effective in both the early (neurogenic) and late (inflammatory) phases of the formalin test, suggesting a dual mechanism of action.[5]
-
Carrageenan-Induced Paw Edema: Flusalazine significantly inhibited paw edema in rats, demonstrating its anti-inflammatory properties.[5]
Table 1: Analgesic Activity of Flusalazine in the Tail Immersion Test [5]
| Treatment | Dose (mg/kg) | Tail Withdrawal Time (s) at 120 min |
| Vehicle | - | 2.5 ± 0.3 |
| Flusalazine | 25 | 4.8 ± 0.5 |
| Flusalazine | 100 | 6.2 ± 0.7 |
| Aspirin | 300 | 5.5 ± 0.6 |
| Indomethacin | 10 | 5.9 ± 0.6 |
| *p < 0.05 compared to the vehicle group. |
Experimental Protocol: Acetic Acid-Induced Writhing Test
This protocol is a standard method for screening potential analgesic agents.
-
Animal Model: Male ICR mice (20-25 g) are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Drug Administration: Mice are randomly divided into groups and treated orally with the test compound (e.g., flusalazine), a vehicle control, or a standard drug (e.g., aspirin).
-
Induction of Writhing: Thirty minutes after drug administration, each mouse is injected intraperitoneally with 0.6% acetic acid solution (10 mL/kg).
-
Observation: Immediately after the acetic acid injection, the number of writhes (a specific stretching posture) is counted for a period of 20 minutes.
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group.
Anticancer Activity
The introduction of trifluoromethyl groups into phenylacetic acid derivatives has also yielded compounds with significant anticancer potential.
Phenylacetamide Derivatives
Studies have shown that certain 2-(4-fluorophenyl)-N-phenylacetamide derivatives exhibit cytotoxic effects against various cancer cell lines, particularly prostate carcinoma (PC3) and breast cancer (MCF-7) cell lines.[6][7] The presence of a nitro group on the N-phenyl ring was found to enhance the cytotoxic activity.[6][7]
Table 2: Cytotoxic Activity (IC50, µM) of Phenylacetamide Derivatives [7]
| Compound | PC3 | MCF-7 |
| 2b (m-nitro) | 52 | >100 |
| 2c (p-nitro) | 80 | 100 |
| Imatinib (Ref) | 40 | 98 |
α-Trifluoromethyl Chalcones
α-Trifluoromethyl chalcones have been identified as potent antiproliferative agents against androgen-independent prostate cancer cell lines.[8] These compounds induce cell cycle arrest at the sub-G1 and G2/M phases, leading to apoptosis.[8]
Antimicrobial Properties
The trifluoromethyl group is a key feature in several classes of antimicrobial agents.
N-(Trifluoromethyl)phenyl Substituted Pyrazole Derivatives
Novel N-(trifluoromethyl)phenyl substituted pyrazole derivatives have demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[9] These compounds were also effective in preventing and eradicating biofilms, which are notoriously difficult to treat.[9] The trifluoromethyl-substituted derivative showed a minimum inhibitory concentration (MIC) as low as 3.12 μg/mL against an MRSA strain.[9]
Enzyme Inhibition
The strong electron-withdrawing properties of the trifluoromethyl group make it a valuable component in the design of enzyme inhibitors.[2] Trifluoromethyl ketones, for instance, are known to form stable hemiacetals with serine residues in the active sites of hydrolytic enzymes, leading to potent inhibition.[10]
Inhibition of Hydrolytic Enzymes
-
Acetylcholinesterase: Trifluoromethyl ketone analogues of acetylcholine are potent inhibitors of acetylcholinesterase, with Ki values in the nanomolar range.[10]
-
Carboxypeptidase A: 2-Benzyl-4-oxo-5,5,5-trifluoropentanoic acid acts as an inhibitor of carboxypeptidase A.[10]
-
Angiotensin-Converting Enzyme (ACE): Trifluoromethyl-containing analogues of captopril and enalaprilat have been synthesized and shown to be potent ACE inhibitors.[11] The direct substitution of a methyl group with a trifluoromethyl group in captopril resulted in a compound with an IC50 of 3 x 10-10 M.[11]
Conclusion
The inclusion of a trifluoromethyl group in the phenylacetic acid ester scaffold provides a powerful strategy for the development of a wide range of biologically active compounds. The unique electronic and steric properties of the CF3 group contribute to enhanced potency and improved pharmacokinetic profiles. The diverse activities, spanning from anti-inflammatory and analgesic to anticancer and antimicrobial effects, underscore the versatility of this chemical motif. Further exploration of structure-activity relationships and mechanistic studies will undoubtedly lead to the discovery of novel and more effective therapeutic agents based on this promising molecular framework.
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An In-depth Technical Guide to the Structural Analogs of Methyl 2-[4-(trifluoromethyl)phenyl]acetate: Synthesis, Characterization, and Biological Evaluation
This guide provides a comprehensive technical overview of the synthesis, characterization, and biological evaluation of structural analogs of Methyl 2-[4-(trifluoromethyl)phenyl]acetate. This core structure is a valuable scaffold in medicinal chemistry and drug discovery, with the trifluoromethyl group often imparting favorable pharmacokinetic and pharmacodynamic properties. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Significance of the Trifluoromethylphenylacetate Scaffold
Methyl 2-[4-(trifluoromethyl)phenyl]acetate serves as a crucial starting material and key intermediate in the synthesis of a wide array of biologically active molecules. The presence of the trifluoromethyl (-CF3) group is of particular importance as it can significantly enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.[1] This guide will explore the systematic modification of this scaffold to generate a library of structural analogs and provide detailed protocols for their synthesis and subsequent biological screening.
The exploration of structural analogs is a cornerstone of modern drug discovery. By systematically altering the core structure of Methyl 2-[4-(trifluoromethyl)phenyl]acetate, researchers can probe the structure-activity relationship (SAR) and identify key molecular features responsible for eliciting a desired biological response. This guide will focus on three primary points of diversification:
-
Positional Isomerism of the Trifluoromethyl Group: Relocating the -CF3 group on the phenyl ring (ortho-, meta-, and para-positions) to investigate the impact of substituent placement on biological activity.
-
Modification of the Ester Moiety: Replacing the methyl ester with other alkyl esters (e.g., ethyl) to assess the influence of steric bulk and lipophilicity in this region.
-
Conversion to Amides: Transforming the ester into primary, secondary, and tertiary amides to introduce hydrogen bonding capabilities and alter the electronic and steric profile.
Part 1: Synthesis and Characterization of Structural Analogs
The synthesis of the target analogs can be achieved through robust and well-established chemical transformations. The following section provides detailed, step-by-step protocols for the synthesis of the parent compound and its key structural analogs.
Synthesis of Methyl 2-[4-(trifluoromethyl)phenyl]acetate (Parent Compound)
The most common and efficient method for the synthesis of the parent compound is the Fischer esterification of the corresponding carboxylic acid.[2][3][4][5][6]
Experimental Protocol: Fischer Esterification
-
Reaction Setup: To a solution of 2-(4-(trifluoromethyl)phenyl)acetic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 65°C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude ester by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure Methyl 2-[4-(trifluoromethyl)phenyl]acetate.
dot
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A Researcher's Comprehensive Guide to the Safe Handling of Methyl 2-[4-(trifluoromethyl)phenyl]acetate
This guide provides an in-depth technical overview of the essential safety and handling precautions for Methyl 2-[4-(trifluoromethyl)phenyl]acetate (CAS No. 135325-18-7), a compound increasingly utilized in pharmaceutical research and chemical synthesis. As drug development professionals and researchers, a thorough understanding of the materials we handle is paramount to ensuring both personal safety and the integrity of our experimental outcomes. This document moves beyond a simple checklist of safety procedures to explain the causality behind each recommendation, grounded in the physicochemical properties of the compound and established safety science.
Compound Profile and Hazard Identification
Methyl 2-[4-(trifluoromethyl)phenyl]acetate is an ester derivative of phenylacetic acid, characterized by the presence of a trifluoromethyl (-CF3) group on the phenyl ring. This electron-withdrawing group significantly influences the molecule's reactivity and metabolic profile, necessitating a careful approach to its handling.
1.1. GHS Hazard Classification
Globally Harmonized System (GHS) classifications provide a standardized framework for understanding the hazards associated with a chemical. For Methyl 2-[4-(trifluoromethyl)phenyl]acetate, the primary hazards are summarized by the following statements[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319/H320: Causes serious eye irritation. (Note: H320 is sometimes used for "causes eye irritation" which is a less severe classification than H319 "causes serious eye irritation". Both have been associated with this compound in different sources, so it is prudent to treat it as causing serious eye irritation.)
-
H335: May cause respiratory irritation.
These classifications are represented by the GHS pictogram GHS07 (Exclamation Mark)[1].
1.2. The Significance of the Trifluoromethyl Group
The trifluoromethyl group is a common motif in pharmacologically active molecules due to its ability to enhance metabolic stability, binding affinity, and bioavailability. However, the strong carbon-fluorine bonds and the electron-withdrawing nature of the -CF3 group can also present toxicological challenges. Fluorinated compounds can interfere with various biological processes, and their metabolites may exhibit toxicity. Therefore, all trifluoromethylated compounds should be handled with the recognition of their potential for unknown hazards[2].
Risk Assessment: A Proactive Approach to Safety
Before any experimental work begins, a thorough risk assessment is mandatory. This involves considering the quantity of the substance being used, the nature of the procedure, and the potential for exposure.
| Property | Value | Source |
| CAS Number | 135325-18-7 | [1][3] |
| Molecular Formula | C10H9F3O2 | [1] |
| Molecular Weight | 218.18 g/mol | [1] |
| Physical Form | Solid, Semi-solid, or Liquid | [1] |
| Boiling Point | 219.9 ± 35.0 °C at 760 mmHg | |
| Storage Temperature | Room Temperature or 4°C | [1] |
The Hierarchy of Controls: A Multi-Layered Safety Strategy
The most effective approach to laboratory safety involves implementing a hierarchy of controls, which prioritizes the most effective measures first.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
3.1. Engineering Controls
Engineering controls are the primary line of defense as they physically separate the researcher from the hazard.
-
Chemical Fume Hood: All manipulations of Methyl 2-[4-(trifluoromethyl)phenyl]acetate, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols[4][5].
-
Ventilation: Ensure adequate general laboratory ventilation to keep airborne concentrations low[4][6]. Facilities should be equipped with an eyewash station and a safety shower[4].
3.2. Administrative Controls
These are work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experiments involving this compound.
-
Training: Ensure all personnel are trained on the specific hazards and handling requirements of Methyl 2-[4-(trifluoromethyl)phenyl]acetate.
-
Restricted Access: Limit access to areas where the compound is being used to authorized personnel only.
3.3. Personal Protective Equipment (PPE)
PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[4][7]. A face shield should be worn in situations with a high potential for splashing[8].
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves. Nitrile gloves are a common choice for incidental contact, but the specific glove type should be selected based on the solvent being used and the duration of the task. Always inspect gloves before use and use proper removal technique to avoid skin contact[2][6].
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.
-
-
Respiratory Protection: In most laboratory settings with proper engineering controls, respiratory protection should not be necessary. However, if there is a potential for exposure limits to be exceeded, a NIOSH/MSHA-approved respirator should be used in accordance with a comprehensive respiratory protection program[4][9].
Safe Handling and Experimental Protocols
Adherence to meticulous handling procedures is critical for minimizing exposure risk.
4.1. Weighing Protocol
-
Don personal protective equipment (gloves, safety goggles, lab coat).
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure.
-
Use a spatula to carefully transfer the solid or semi-solid material to a tared weigh boat or container.
-
If the material is a liquid, use a calibrated pipette or syringe for transfer.
-
Clean any spills on the balance immediately with an appropriate decontaminating agent and wipe.
-
Securely close the primary container after weighing.
-
Clean the spatula and weigh boat or dispose of them as hazardous waste.
4.2. Dissolution Protocol
-
In a chemical fume hood, add the desired volume of solvent to a suitable flask equipped with a magnetic stir bar.
-
Slowly add the pre-weighed Methyl 2-[4-(trifluoromethyl)phenyl]acetate to the solvent while stirring.
-
If necessary, gently warm the mixture to aid dissolution, ensuring the flask is equipped with a condenser to prevent solvent loss.
-
Once dissolved, securely cap the flask.
Storage and Disposal
Proper storage and disposal are crucial for long-term safety and environmental protection.
5.1. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area[4][10][11].
-
Keep away from incompatible materials such as strong oxidizing agents, strong reducing agents, strong acids, and strong bases[12].
5.2. Disposal
-
Dispose of waste in accordance with all applicable federal, state, and local regulations[4].
-
Do not allow the product to enter drains or waterways[4][5].
-
Contaminated packaging should be treated as hazardous waste and disposed of accordingly[10].
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a swift and informed response is critical.
Caption: A streamlined workflow for responding to a chemical spill.
6.1. First Aid Measures
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and drink 2-4 cupfuls of milk or water if the person is conscious and alert. Seek immediate medical attention[4].
-
If on Skin: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical aid[4].
-
If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[4].
-
If Inhaled: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration, but do NOT use mouth-to-mouth resuscitation. Seek immediate medical attention[4].
6.2. Fire Fighting Measures
-
In case of fire, use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish[4][11].
-
During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion[4].
-
Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear[4].
Conclusion
Methyl 2-[4-(trifluoromethyl)phenyl]acetate is a valuable compound in modern chemical research. Its safe and effective use hinges on a comprehensive understanding of its potential hazards and the diligent application of robust safety protocols. By integrating the principles of risk assessment and the hierarchy of controls into all laboratory operations, researchers can protect themselves, their colleagues, and the integrity of their work.
References
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Chemsrc. (2025). Methyl [3-(trifluoromethyl)phenyl]acetate Safety Data Sheet. Retrieved from Chemsrc. [Link]
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A.G. Layne, Inc. (2015). Methyl Acetate Safety Data Sheet. Retrieved from A.G. Layne, Inc. [Link]
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Covestro. (2013). Guidance for Selection of Protective Clothing for MDI Users. Retrieved from Covestro Solution Center. [Link]
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PubChem. (n.d.). Methyl 2-(4-methyl-3-(trifluoromethyl)phenyl)acetate. Retrieved from PubChem. [Link]
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J&K Scientific. (n.d.). Methyl 2-[4-(trifluoromethyl)phenyl]acetate. Retrieved from J&K Scientific. [Link]
- Generic Safety Data Sheet. (n.d.).
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PubChem. (n.d.). Methyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate. Retrieved from PubChem. [Link]
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Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. NIOSH. [Link]
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Methodological & Application
The Lynchpin of Modern Crop Protection: Methyl 2-[4-(trifluoromethyl)phenyl]acetate as a Versatile Building Block for High-Performance Agrochemicals
Introduction: The relentless pursuit of enhanced agricultural productivity and sustainable crop protection has driven the development of novel agrochemicals with improved efficacy, selectivity, and environmental profiles. A key strategy in the design of these next-generation active ingredients is the incorporation of fluorine-containing moieties, which can significantly enhance biological activity. Among the most valuable fluorinated building blocks is methyl 2-[4-(trifluoromethyl)phenyl]acetate. The presence of the trifluoromethyl (-CF3) group, a strong electron-withdrawing substituent, imparts unique physicochemical properties to the parent molecule, including increased metabolic stability, enhanced membrane permeability, and improved binding affinity to target enzymes or receptors.[1][2] This application note provides a comprehensive guide for researchers and scientists on the utilization of methyl 2-[4-(trifluoromethyl)phenyl]acetate as a pivotal intermediate in the synthesis of a diverse range of agrochemicals, including herbicides, fungicides, and insecticides.
Physicochemical Properties of Methyl 2-[4-(trifluoromethyl)phenyl]acetate
A thorough understanding of the properties of this building block is essential for its effective application in synthetic chemistry.
| Property | Value |
| CAS Number | 135325-18-7 |
| Molecular Formula | C₁₀H₉F₃O₂ |
| Molecular Weight | 218.17 g/mol |
| Appearance | Liquid |
| Boiling Point | 219.9 ± 35.0 °C at 760 mmHg |
| Storage | Room temperature, dry, sealed |
Core Synthetic Transformations
Methyl 2-[4-(trifluoromethyl)phenyl]acetate serves as a versatile starting material that can be readily converted into several key reactive intermediates. These transformations are the foundational steps for building more complex agrochemical structures.
Protocol 1: Hydrolysis to 4-(Trifluoromethyl)phenylacetic Acid
The conversion of the methyl ester to the corresponding carboxylic acid is a fundamental step that opens up a wide range of subsequent chemical modifications, particularly amidation reactions.
Rationale: Alkaline hydrolysis is a robust and high-yielding method for the saponification of esters. The use of a co-solvent like methanol ensures the miscibility of the ester in the aqueous base.[3][4]
Step-by-Step Protocol:
-
To a solution of methyl 2-[4-(trifluoromethyl)phenyl]acetate (1.0 eq) in methanol (5-10 volumes), add a 2M aqueous solution of sodium hydroxide (2.0-3.0 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Dilute the residue with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 with a 2M aqueous solution of hydrochloric acid.
-
The resulting white precipitate, 4-(trifluoromethyl)phenylacetic acid, is collected by filtration, washed with cold water, and dried under vacuum.
Expected Yield: >95%
Spectroscopic Data for 4-(Trifluoromethyl)phenylacetic acid:
-
Appearance: White solid
-
Melting Point: 82-85 °C[5]
-
¹H NMR (CDCl₃): δ 11.5 (br s, 1H, COOH), 7.6 (d, 2H), 7.4 (d, 2H), 3.7 (s, 2H)
Protocol 2: Conversion to 2-[4-(Trifluoromethyl)phenyl]acetyl Chloride
The acid chloride is a highly reactive intermediate, ideal for the acylation of amines and alcohols to form amides and esters, respectively.
Rationale: Thionyl chloride (SOCl₂) is a common and effective reagent for the conversion of carboxylic acids to acid chlorides. The reaction proceeds via a chlorosulfite intermediate, with the byproducts (sulfur dioxide and hydrogen chloride) being gaseous, which drives the reaction to completion.[6]
Step-by-Step Protocol:
-
To a flask containing 4-(trifluoromethyl)phenylacetic acid (1.0 eq), add thionyl chloride (2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 1-2 hours, and then gently reflux for an additional 1-2 hours until the evolution of gas ceases.
-
Monitor the reaction by observing the dissolution of the solid carboxylic acid.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 2-[4-(trifluoromethyl)phenyl]acetyl chloride can be used directly in the next step or purified by vacuum distillation.[7]
Expected Yield: >90%
Application in Agrochemical Synthesis
The true utility of methyl 2-[4-(trifluoromethyl)phenyl]acetate is demonstrated in its application as a precursor to a variety of potent agrochemicals.
Synthesis of Phenylacetamide Insecticides and Fungicides
The 2-[4-(trifluoromethyl)phenyl]acetamide scaffold is a key feature in a number of insecticidal and fungicidal compounds. The trifluoromethylphenyl moiety often contributes to favorable interactions with the target site, such as the gamma-aminobutyric acid (GABA) receptor in insects.[8]
Workflow for Phenylacetamide Synthesis:
Sources
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid - Google Patents [patents.google.com]
- 4. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 5. 4-(Trifluoromethyl)phenylacetic acid 97 32857-62-8 [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 2-(4-(Trifluoromethyl)phenyl)acetyl chloride [myskinrecipes.com]
- 8. Publication : USDA ARS [ars.usda.gov]
protocol for the hydrolysis of Methyl 2-[4-(trifluoromethyl)phenyl]acetate to its carboxylic acid
An Application Note and Protocol for the Hydrolysis of Methyl 2-[4-(trifluoromethyl)phenyl]acetate
Authored by: A Senior Application Scientist
Introduction
2-[4-(trifluoromethyl)phenyl]acetic acid is a valuable carboxylic acid building block in medicinal chemistry and materials science. Its structural motif is found in various pharmacologically active molecules and functional materials. The trifluoromethyl group (-CF3) is a key feature, often introduced to modulate a compound's metabolic stability, lipophilicity, and binding affinity. This application note provides a detailed, reliable, and scientifically-grounded protocol for the synthesis of 2-[4-(trifluoromethyl)phenyl]acetic acid via the hydrolysis of its corresponding methyl ester, Methyl 2-[4-(trifluoromethyl)phenyl]acetate. The protocol is designed for researchers in organic synthesis, drug discovery, and chemical development.
Scientific Principles and Rationale
The conversion of an ester to a carboxylic acid is a fundamental transformation in organic chemistry, typically achieved through hydrolysis under either acidic or basic conditions. For this specific substrate, base-catalyzed hydrolysis, also known as saponification, is the preferred method due to its generally faster reaction rates and irreversible nature.
Mechanism of Base-Catalyzed Hydrolysis (Saponification)
The reaction proceeds via a nucleophilic acyl substitution mechanism. The process is initiated by the attack of a hydroxide ion (a strong nucleophile) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide ion as a leaving group and forming the carboxylic acid. In the basic reaction medium, the newly formed carboxylic acid is immediately deprotonated by the methoxide or another hydroxide ion to form a stable carboxylate salt. This final acid-base step is irreversible and drives the reaction to completion. An acidic workup is required in a separate step to protonate the carboxylate salt and yield the final carboxylic acid product.
The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring increases the electrophilicity of the ester's carbonyl carbon. This electronic effect makes the carbonyl carbon more susceptible to nucleophilic attack, potentially accelerating the rate of hydrolysis compared to non-fluorinated analogues.[1]
Experimental Protocol
This protocol details the base-catalyzed hydrolysis of Methyl 2-[4-(trifluoromethyl)phenyl]acetate.
Materials and Reagents
| Reagent | CAS Number | Molecular Wt. | Recommended Purity |
| Methyl 2-[4-(trifluoromethyl)phenyl]acetate | 135325-18-7 | 218.18 g/mol | >97% |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 g/mol | >98% (pellets) |
| Methanol (MeOH) | 67-56-1 | 32.04 g/mol | ACS Grade |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 g/mol | N/A |
| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | 36.46 g/mol | ~37% w/w |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | ACS Grade |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | Anhydrous, granular |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
-
Büchner funnel and filter paper
-
Rotary evaporator
Step-by-Step Hydrolysis Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 2-[4-(trifluoromethyl)phenyl]acetate (5.00 g, 22.9 mmol).
-
Add methanol (30 mL) to the flask and stir until the ester has completely dissolved.
-
-
Initiation of Hydrolysis:
-
In a separate beaker, prepare a solution of sodium hydroxide (1.83 g, 45.8 mmol, 2.0 equivalents) in deionized water (15 mL). Caution: Dissolving NaOH is exothermic.
-
Add the NaOH solution to the stirred solution of the ester in the flask.
-
Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 65-70 °C) using a heating mantle or oil bath.
-
-
Reaction Monitoring:
-
Allow the reaction to proceed at reflux for 2-4 hours.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the eluent. The disappearance of the starting material spot (ester) and the appearance of a new, more polar spot at the baseline (carboxylate salt) indicates the reaction is complete.
-
-
Workup and Product Isolation:
-
Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
Remove the methanol using a rotary evaporator.
-
Transfer the remaining aqueous solution to a 250 mL beaker and cool it in an ice bath.
-
While stirring vigorously, slowly acidify the solution by adding concentrated HCl dropwise until the pH is approximately 1-2 (verify with pH paper). A white precipitate of the carboxylic acid will form.
-
Continue stirring the mixture in the ice bath for another 30 minutes to ensure complete precipitation.
-
-
Purification:
-
Isolate the white solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold deionized water (2 x 10 mL) to remove any inorganic salts.
-
For higher purity, the crude product can be recrystallized from a suitable solvent system, such as a mixture of toluene and hexanes.
-
Dry the purified white solid under vacuum to a constant weight.
-
Workflow Diagram
Caption: Overall chemical transformation from the methyl ester to the carboxylic acid.
Quantitative Data
| Compound | Amount Used | Moles (mmol) | Molar Eq. |
| Methyl 2-[4-(trifluoromethyl)phenyl]acetate | 5.00 g | 22.9 | 1.0 |
| Sodium Hydroxide (NaOH) | 1.83 g | 45.8 | 2.0 |
Characterization of 2-[4-(trifluoromethyl)phenyl]acetic acid
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Property / Technique | Expected Result |
| Appearance | White to off-white solid |
| Melting Point | 82-85 °C |
| ¹H NMR (CDCl₃) | Peaks corresponding to aromatic protons, methylene (-CH₂-) protons, and the acidic carboxylic acid proton. |
| ¹⁹F NMR (CDCl₃) | A singlet corresponding to the -CF₃ group. |
| IR Spectroscopy | A broad O-H stretch (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1710 cm⁻¹). |
Safety and Handling
-
Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Concentrated Hydrochloric Acid (HCl): Corrosive and causes respiratory irritation. Handle only in a well-ventilated fume hood with appropriate PPE.
-
Methanol and Ethyl Acetate: Flammable liquids. Keep away from ignition sources.
-
Always perform reactions in a well-ventilated fume hood.
References
-
Moffat, A., & Hunt, H. (1953). The Effect of Substituents upon the Rates of Hydrolysis of Fluorinated Esters. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. Ester to Carboxylic Acid - Common Conditions. [Link]
- Google Patents. Preparation method of 2, 4,5-trifluoro phenylacetic acid.
Sources
Application Notes and Protocols: Derivatization of Methyl 2-[4-(trifluoromethyl)phenyl]acetate for Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of the derivatization of Methyl 2-[4-(trifluoromethyl)phenyl]acetate, a key building block in medicinal chemistry. The strategic incorporation of the 4-(trifluoromethyl)phenyl moiety is a well-established method for enhancing the pharmacological properties of drug candidates.[1][2][3] This document details robust protocols for the chemical modification of this scaffold, focusing on reactions that enable the exploration of structure-activity relationships (SAR). We will delve into the rationale behind key derivatization strategies, including hydrolysis to the corresponding carboxylic acid, subsequent amide coupling, and direct α-functionalization of the ester. Each section provides detailed, step-by-step protocols, causality behind experimental choices, and visual aids to ensure reproducibility and a thorough understanding of the underlying chemical principles.
Introduction: The Significance of the 4-(Trifluoromethyl)phenyl Moiety in Drug Design
The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, prized for its ability to profoundly modulate the physicochemical and pharmacokinetic properties of bioactive molecules.[4][5] When appended to a phenyl ring, as in Methyl 2-[4-(trifluoromethyl)phenyl]acetate, it imparts a unique combination of lipophilicity, metabolic stability, and electron-withdrawing character.[1][2] These attributes can lead to enhanced binding affinity for biological targets, improved membrane permeability, and increased resistance to metabolic degradation, ultimately resulting in a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3][4]
Our focus, Methyl 2-[4-(trifluoromethyl)phenyl]acetate, serves as a versatile starting material for the synthesis of a diverse array of compounds. Its structure presents two primary handles for chemical modification: the methyl ester and the α-methylene group. This guide will explore validated methods for leveraging these reactive sites to generate libraries of novel compounds for drug discovery programs.
Core Derivatization Strategies
The derivatization of Methyl 2-[4-(trifluoromethyl)phenyl]acetate can be broadly categorized into two main pathways: modification at the carbonyl group and functionalization at the α-carbon.
Caption: Key derivatization pathways for Methyl 2-[4-(trifluoromethyl)phenyl]acetate.
Pathway 1: Ester Hydrolysis and Subsequent Amide Coupling
The most direct approach to diversify the scaffold is through hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-[4-(trifluoromethyl)phenyl]acetic acid. This transformation unlocks the potential for a wide range of amide coupling reactions, a cornerstone of medicinal chemistry for forging robust connections between molecular fragments.[6]
2.1.1. Rationale for Hydrolysis
Saponification, or base-mediated ester hydrolysis, is a high-yielding and scalable method for generating the carboxylic acid. The resulting carboxylate is a versatile intermediate that can be readily activated for amide bond formation with a diverse library of primary and secondary amines. This strategy allows for the systematic exploration of how different substituents impact biological activity.
Protocol 1: Hydrolysis of Methyl 2-[4-(trifluoromethyl)phenyl]acetate
Materials:
-
Methyl 2-[4-(trifluoromethyl)phenyl]acetate
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 2M
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve Methyl 2-[4-(trifluoromethyl)phenyl]acetate (1.0 eq) in methanol (approximately 0.2 M concentration).
-
Saponification: To the stirred solution, add a 2M aqueous solution of sodium hydroxide (1.5 eq).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Acidification: To the remaining aqueous solution, add 2M HCl dropwise with stirring until the pH is approximately 2. A white precipitate of the carboxylic acid should form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-[4-(trifluoromethyl)phenyl]acetic acid as a white solid.
2.1.2. Rationale for Amide Coupling
With the carboxylic acid in hand, a plethora of amide coupling reagents can be employed. The choice of reagent often depends on the steric and electronic properties of the amine coupling partner. For general purposes, carbodiimide-based reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with an additive such as HOBt (Hydroxybenzotriazole) are effective at minimizing side reactions and promoting high yields.
Protocol 2: EDC/HOBt Mediated Amide Coupling
Materials:
-
2-[4-(trifluoromethyl)phenyl]acetic acid
-
Desired primary or secondary amine (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Reactant Mixture: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-[4-(trifluoromethyl)phenyl]acetic acid (1.0 eq), the amine (1.1 eq), HOBt (1.2 eq), and DIPEA (3.0 eq) in anhydrous DCM or DMF.
-
Activation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO3 and brine.
-
Drying and Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Caption: General workflow for EDC/HOBt mediated amide coupling.
Pathway 2: Direct α-Functionalization
For the introduction of diversity at the α-position, palladium-catalyzed α-arylation of the ester is a powerful and contemporary method.[7][8][9] This reaction allows for the formation of a C-C bond between the α-carbon of the ester and an aromatic ring, opening up a vast chemical space for exploration.
2.2.1. Rationale for α-Arylation
The α-proton of Methyl 2-[4-(trifluoromethyl)phenyl]acetate is acidic and can be removed by a suitable base to form an enolate. This enolate can then participate in cross-coupling reactions with aryl halides, catalyzed by a palladium complex. The choice of ligand for the palladium catalyst is crucial for achieving high yields and selectivities.[10][11]
Protocol 3: Palladium-Catalyzed α-Arylation
Materials:
-
Methyl 2-[4-(trifluoromethyl)phenyl]acetate
-
Aryl bromide or chloride (1.2 eq)
-
Pd(OAc)2 (0.02 eq)
-
Bulky, electron-rich phosphine ligand (e.g., RuPhos, XPhos) (0.04 eq)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 eq) as a 1.0 M solution in THF
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Catalyst Preparation: In a dry Schlenk tube under an inert atmosphere, combine Pd(OAc)2 (0.02 eq) and the phosphine ligand (0.04 eq) in anhydrous toluene. Stir for 10 minutes at room temperature.
-
Reactant Addition: To the catalyst mixture, add the aryl halide (1.2 eq) and Methyl 2-[4-(trifluoromethyl)phenyl]acetate (1.0 eq).
-
Enolate Formation and Coupling: Cool the mixture to room temperature and add LiHMDS (1.1 eq) dropwise. Heat the reaction mixture to 80-100 °C and stir until the starting ester is consumed (monitor by TLC or GC-MS).
-
Quenching: Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH4Cl.
-
Extraction and Purification: Extract the mixture with EtOAc, wash the combined organic layers with brine, dry over MgSO4, filter, and concentrate. Purify the crude product by flash column chromatography.
| Derivatization Strategy | Key Reagents | Typical Yield | Scope |
| Ester Hydrolysis | NaOH, MeOH | >95% | Robust and high-yielding |
| Amide Coupling | EDC, HOBt, Amine | 60-90% | Broad amine scope |
| α-Arylation | Pd(OAc)2, Ligand, Ar-X | 50-80% | Wide range of aryl halides |
Application in Medicinal Chemistry: A Case Study of Celecoxib Synthesis
The derivatization of phenylacetic acid derivatives is highly relevant to the synthesis of important pharmaceuticals. For instance, the core structure of the COX-2 inhibitor Celecoxib is assembled from a precursor that can be conceptually derived from a related trifluoromethylated phenyl ketone. The synthesis involves a Claisen condensation followed by a cyclization reaction.[12][13][14] While not a direct derivatization of Methyl 2-[4-(trifluoromethyl)phenyl]acetate, the underlying chemical logic of manipulating these types of fluorinated building blocks is central to the construction of such complex molecules.[15][16]
Conclusion
Methyl 2-[4-(trifluoromethyl)phenyl]acetate is a valuable and versatile starting material in medicinal chemistry. The protocols detailed in this application note provide robust and reproducible methods for its derivatization at both the ester and α-methylene positions. These strategies empower researchers to efficiently generate libraries of novel compounds for SAR studies, accelerating the drug discovery and development process. The strategic application of these derivatization techniques allows for the fine-tuning of molecular properties, ultimately leading to the identification of drug candidates with improved efficacy and safety profiles.
References
- Vertex AI Search. The Role of Trifluoromethyl Groups in Modern Drug Design.
- Vertex AI Search.
- PubMed Central.
- Benchchem. The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry.
- Hovione.
- Organic Chemistry Portal. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides.
- MDPI. Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring.
- ACS Publications.
- ACS Publications.
- Journal of the American Chemical Society.
- PubMed Central. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents.
- Google Patents.
- Zenodo. SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB.
- Google P
- ACS Publications.
- RSC Publishing. Organic & Biomolecular Chemistry.
- Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 13. zenodo.org [zenodo.org]
- 14. CN102391184A - Synthesis method of celecoxib - Google Patents [patents.google.com]
- 15. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
analytical methods for quantification of Methyl 2-[4-(trifluoromethyl)phenyl]acetate
An Application Guide to the Quantitative Analysis of Methyl 2-[4-(trifluoromethyl)phenyl]acetate
Authored by: A Senior Application Scientist
Introduction
Methyl 2-[4-(trifluoromethyl)phenyl]acetate is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, binding affinity, and bioavailability of the final product.[1] Consequently, the precise and accurate quantification of this intermediate is paramount during process development, for quality control of raw materials, and in the final product to ensure purity and efficacy. This document provides detailed analytical methods for the quantification of Methyl 2-[4-(trifluoromethyl)phenyl]acetate, designed for researchers, scientists, and drug development professionals. The methodologies presented are grounded in established chromatographic principles and are designed to be robust and reliable.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle & Rationale: Reverse-phase HPLC (RP-HPLC) is a cornerstone of pharmaceutical analysis due to its versatility and robustness in separating compounds with varying polarities. For Methyl 2-[4-(trifluoromethyl)phenyl]acetate, a C18 column is the stationary phase of choice, offering excellent hydrophobic interaction with the phenyl ring of the analyte. The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, is selected to ensure sharp peak shapes and optimal retention. UV detection is suitable as the aromatic ring of the analyte exhibits strong chromophoric properties, allowing for sensitive detection. A wavelength of 220 nm is chosen, as it generally provides a good response for phenyl-containing compounds.[2]
Experimental Protocol: HPLC-UV
-
Standard Preparation:
-
Accurately weigh approximately 20 mg of Methyl 2-[4-(trifluoromethyl)phenyl]acetate reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile to obtain a stock solution of 200 µg/mL.
-
Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh a sample amount expected to contain approximately 20 mg of the analyte into a 100 mL volumetric flask.
-
Add 70 mL of acetonitrile and sonicate for 15 minutes to dissolve.
-
Dilute to volume with acetonitrile and mix well.
-
Filter an aliquot through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Perform the analysis using the parameters outlined in Table 1.
-
-
Analysis and Quantification:
-
Inject the prepared standards and samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of Methyl 2-[4-(trifluoromethyl)phenyl]acetate in the sample from the calibration curve.
-
Data Presentation: HPLC-UV Parameters
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm[2] |
| Run Time | 10 minutes |
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Rationale: GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Methyl 2-[4-(trifluoromethyl)phenyl]acetate is well-suited for GC analysis due to its volatility. The separation is achieved on a capillary column with a non-polar stationary phase, such as 5% phenyl polysiloxane, which separates compounds based on their boiling points and interactions with the phase. Mass spectrometry provides highly specific detection and structural confirmation. Electron ionization (EI) is typically used, which generates a reproducible fragmentation pattern that can be used for identification and quantification. This method is particularly useful for identifying and quantifying impurities alongside the main analyte.[3]
Experimental Protocol: GC-MS
-
Standard Preparation:
-
Prepare a 1000 µg/mL stock solution of Methyl 2-[4-(trifluoromethyl)phenyl]acetate reference standard in ethyl acetate.
-
Prepare calibration standards ranging from 1 to 200 µg/mL by serial dilution of the stock solution with ethyl acetate.
-
-
Sample Preparation:
-
Accurately weigh a sample amount expected to contain approximately 10 mg of the analyte into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with ethyl acetate.
-
Perform a further 1:10 dilution with ethyl acetate into a GC vial.
-
-
GC-MS Conditions:
-
Set up the GC-MS system according to the parameters in Table 2.
-
-
Analysis and Quantification:
-
Inject the prepared standards and samples.
-
Monitor the total ion chromatogram (TIC) and extracted ion chromatograms for the characteristic ions of the analyte.
-
Construct a calibration curve and determine the sample concentration.
-
Data Presentation: GC-MS Parameters
| Parameter | Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250°C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, 1.2 mL/min (constant flow) |
| Oven Program | 80°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-450 m/z |
Workflow Diagram: GC-MS Analysis
Caption: Workflow for GC-MS quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle & Rationale: LC-MS/MS offers unparalleled sensitivity and selectivity, making it the ideal choice for quantifying trace levels of Methyl 2-[4-(trifluoromethyl)phenyl]acetate, especially in complex matrices like biological fluids or in process streams where it might be a minor component. The method uses a liquid chromatograph to separate the analyte from matrix components, followed by a tandem mass spectrometer. The analyte is ionized, typically using electrospray ionization (ESI), and the precursor ion is selected in the first quadrupole. This ion is then fragmented in the collision cell, and specific product ions are monitored in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and reduces background noise, leading to very low limits of detection.[4][5]
Experimental Protocol: LC-MS/MS
-
Standard and Sample Preparation:
-
Prepare standards and samples as described in the HPLC-UV method (Section 1.1), but use a mobile phase compatible solvent for final dilutions to create a much lower concentration range (e.g., 0.1 - 100 ng/mL).
-
-
LC-MS/MS Conditions:
-
Optimize the MS parameters by infusing a standard solution of the analyte to determine the optimal precursor and product ions (MRM transitions) and collision energy.
-
Perform the analysis using the conditions outlined in Table 3.
-
-
Analysis and Quantification:
-
Inject the standards and samples.
-
Integrate the peak areas from the MRM chromatograms.
-
Quantify the analyte concentration using the calibration curve.
-
Data Presentation: LC-MS/MS Parameters
| Parameter | Condition |
| LC Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 95% B in 3 min, hold 1 min, return to 20% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Ion Source Temp | 500°C |
| MRM Transition | Hypothetical: Precursor Ion (m/z) 219.1 -> Product Ion (m/z) 159.0 |
| Collision Energy | To be optimized, e.g., 15 eV |
Note: MRM transitions are hypothetical based on the molecular weight of Methyl 2-[4-(trifluoromethyl)phenyl]acetate (218.18 g/mol ) and its likely fragmentation pattern (loss of the methoxycarbonyl group). These must be empirically determined.
Workflow Diagram: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS quantification.
Conclusion
The choice of analytical method for the quantification of Methyl 2-[4-(trifluoromethyl)phenyl]acetate depends on the specific requirements of the analysis. The HPLC-UV method is robust and suitable for routine quality control in a manufacturing environment. GC-MS provides excellent separation and structural confirmation, making it ideal for purity testing and impurity profiling. For trace-level quantification in complex matrices, the LC-MS/MS method offers superior sensitivity and selectivity. All methods described herein should be fully validated according to ICH guidelines to ensure their accuracy, precision, and reliability for their intended purpose.
References
- PubMed. (n.d.). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production.
- Protheragen. (2025). How to improve the yield of fluorinated pharmaceutical intermediates?.
- PharmaTutor. (n.d.). Development and Validation of RP-HPLC Method for the determination of Methylphenidate Hydrochloride in API.
- Journal of Chemical and Pharmaceutical Research. (2015). A stability indicating method development and validation for determination of Methylphenidate Hydrochloride and its impurities in solid pharmaceutical oral dosage form by RP-HPLC as per ICH guidelines.
- ResearchGate. (n.d.). Linearity of the HPLC method for analysis of (A) methylphenidate hydrochloride and (B) loxapine succinate.
- National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
- ResearchGate. (2015). A stability indicating method development and validation for determination of Methylphenidate Hydrochloride and its impurities in solid pharmaceutical oral dosage form by RP-HPLC as per ICH guidelines.
- Journal of Chemical and Pharmaceutical Research. (2015). A stability indicating method development and validation for determination of Methylphenidate Hydrochloride and its impurities in solid pharmaceutical oral dosage form by RP-HPLC as per ICH guidelines.
- Pharma Innovation. (n.d.). Fluorinated Pharmaceutical Intermediates.
- Shimadzu. (n.d.). LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with.
- Supporting Information. (n.d.).
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- PubMed. (2016). A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis.
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- MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one.
- ResearchGate. (2025). Fluorination Methods for Drug Discovery and Development.
- SciELO. (2024). Direct Methylation Method for Quantification of Fatty Acids in Lyophilized Human Milk by Gas Chromatography with Flame Ionization Detector.
- CIPAC. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope.
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large-scale synthesis procedure for Methyl 2-[4-(trifluoromethyl)phenyl]acetate
An Application Note for the Large-Scale Synthesis of Methyl 2-[4-(trifluoromethyl)phenyl]acetate
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the large-scale synthesis of Methyl 2-[4-(trifluoromethyl)phenyl]acetate, a key intermediate in the pharmaceutical and agrochemical industries.[1] The trifluoromethyl group is crucial for enhancing the biological activity of target molecules.[1] This application note details a robust and scalable protocol based on the Fischer-Speier esterification, selected for its economic viability and procedural simplicity.[2] We will cover the underlying reaction mechanism, a step-by-step large-scale protocol, safety and handling procedures, quality control, and troubleshooting. This guide is intended for researchers, chemists, and process development professionals.
Introduction and Strategic Rationale
Methyl 2-[4-(trifluoromethyl)phenyl]acetate is a critical building block in organic synthesis. The presence of the trifluoromethyl (-CF3) group can significantly modulate properties such as metabolic stability, lipophilicity, and binding affinity of the final active ingredient.
For large-scale industrial production, the chosen synthetic route must be efficient, cost-effective, and scalable. The Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol, stands out as the preferred method.[3] It utilizes readily available and inexpensive starting materials—4-(trifluoromethyl)phenylacetic acid and methanol—and avoids complex or hazardous reagents.
The primary challenge of this reaction is its reversible nature.[2][4] To achieve high conversion on a large scale, the equilibrium must be shifted towards the product. This is typically accomplished by using one of the reactants, usually the alcohol, in a large excess, which also allows it to serve as the reaction solvent.[2][3][5]
Reaction Mechanism: Acid-Catalyzed Esterification
The Fischer esterification proceeds through a nucleophilic acyl substitution mechanism. The acid catalyst serves two main purposes: it activates the carboxylic acid towards nucleophilic attack and facilitates the departure of the hydroxyl group as water.[6]
The mechanism involves several key equilibrium steps:
-
Protonation of the Carbonyl: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, increasing the electrophilicity of the carbonyl carbon.[4][6]
-
Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[2]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated (typically by the conjugate base of the acid catalyst or another alcohol molecule) to yield the final ester product and regenerate the acid catalyst.[6]
Caption: The Fischer-Speier Esterification Mechanism.
Materials, Safety, and Handling
Reagent and Equipment Data
| Reagent/Material | CAS No. | Molecular Wt. ( g/mol ) | Properties | Purity |
| 4-(Trifluoromethyl)phenylacetic acid | 32857-62-8 | 204.15 | White solid, mp 82-85 °C[7] | >97% |
| Methanol (Anhydrous) | 67-56-1 | 32.04 | Colorless liquid, Flammable | >99.8% |
| Sulfuric Acid (H₂SO₄) | 7664-93-9 | 98.08 | Colorless oily liquid, Corrosive | 95-98% |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Colorless liquid, Volatile | ACS Grade |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | White crystalline powder | ACS Grade |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | White crystalline solid | ACS Grade |
| Equipment | ||||
| Glass-lined Reactor or Large RBF | - | - | Appropriate volume with overhead stirrer | - |
| Reflux Condenser | - | - | Efficient cooling capacity | - |
| Addition Funnel | - | - | For controlled acid addition | - |
| Temperature Probe & Heating Mantle | - | - | For temperature control | - |
| Large Separatory Funnel | - | - | For extraction | - |
| Rotary Evaporator | - | - | For solvent removal | - |
| Vacuum Distillation Apparatus | - | - | For final purification | - |
Environment, Health, and Safety (EHS) Considerations
This procedure must be conducted in a well-ventilated area, preferably a walk-in fume hood designed for large-scale reactions. An eyewash station and safety shower must be readily accessible.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical safety goggles, a face shield, a flame-retardant lab coat, and heavy-duty, chemically resistant gloves (e.g., butyl rubber for handling concentrated acid and methanol).[8][9]
-
Reagent Hazards:
-
4-(Trifluoromethyl)phenylacetic acid: Causes skin, eye, and potential respiratory irritation.[10] Avoid creating dust.
-
Methanol: Highly flammable and toxic. Avoid inhalation, ingestion, and skin contact.
-
Sulfuric Acid: Extremely corrosive. Causes severe chemical burns upon contact.[11] Must be added slowly and cautiously to methanol as the dilution is highly exothermic.
-
Dichloromethane: A suspected carcinogen. Handle only in a well-ventilated fume hood.
-
-
Waste Disposal: All organic and aqueous waste must be segregated and disposed of according to institutional and local environmental regulations. Neutralize acidic aqueous waste before disposal.
Detailed Large-Scale Synthesis Protocol
This protocol is designed for a ~200 g scale synthesis of the target product.
Step 1: Reaction Setup
-
Set up a 5 L, three-necked round-bottom flask (or an appropriately sized reactor) equipped with an overhead mechanical stirrer, a reflux condenser with a drying tube, and a temperature probe.
-
Ensure the setup is secure and positioned within a walk-in fume hood.
Step 2: Reagent Charging
-
To the reaction vessel, add 4-(Trifluoromethyl)phenylacetic acid (204.15 g, 1.0 mol).
-
Add anhydrous Methanol (1.6 L, ~40 mol). The large excess serves as both reactant and solvent.
-
Begin stirring the mixture to dissolve the solid acid. The dissolution may be endothermic, causing a slight temperature drop.
Step 3: Catalysis and Reflux
-
Once the solid is fully dissolved, slowly and carefully add concentrated Sulfuric Acid (20 mL, ~0.36 mol) dropwise via an addition funnel over 20-30 minutes. Caution: This addition is highly exothermic. Monitor the internal temperature and use an ice bath to maintain the temperature below 40 °C if necessary.
-
After the catalyst addition is complete, equip the vessel with a heating mantle and heat the mixture to a gentle reflux (~65 °C).
Step 4: Reaction Monitoring
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
For TLC, use a mobile phase of 9:1 Hexanes:Ethyl Acetate. The product ester will have a higher Rf value than the starting carboxylic acid.
-
The reaction is considered complete when the starting acid spot is no longer visible or its concentration is minimal by GC analysis.
Step 5: Work-up and Neutralization
-
Allow the reaction mixture to cool to room temperature.
-
Reduce the volume of the mixture by approximately 70-80% using a rotary evaporator to remove the excess methanol.
-
Transfer the concentrated residue to a large separatory funnel (e.g., 4 L) and dilute it with 1 L of cold deionized water.
-
Add 1 L of Dichloromethane (DCM) to the separatory funnel.
-
Slowly and cautiously neutralize the mixture by adding a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) in small portions. Caution: Vigorous CO₂ evolution will occur. Swirl the funnel gently and vent frequently until the gas evolution ceases and the aqueous layer is neutral or slightly basic (pH 7-8).
Step 6: Extraction and Drying
-
Separate the organic (DCM) layer.
-
Extract the aqueous layer two more times with DCM (2 x 500 mL).
-
Combine all organic extracts and wash them once with brine (500 mL) to remove residual water.
-
Dry the combined organic layer over anhydrous Sodium Sulfate (Na₂SO₄), swirl for 15-20 minutes, and then filter.
Step 7: Solvent Removal and Purification
-
Remove the DCM solvent from the filtered solution using a rotary evaporator.
-
The resulting crude oil is the target ester. For large-scale purification and to achieve high purity, perform vacuum distillation. The boiling point of Methyl 2-[4-(trifluoromethyl)phenyl]acetate is approximately 219-220 °C at atmospheric pressure, but will be significantly lower under vacuum.[13]
Caption: Large-Scale Synthesis Workflow.
Characterization and Quality Control
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Appearance: Colorless to light yellow liquid.
-
¹H NMR: To confirm the presence of aromatic, methylene, and methyl protons with correct integrations and splitting patterns.
-
¹⁹F NMR: A singlet peak corresponding to the -CF₃ group.
-
GC-MS: To determine purity (typically >98%) and confirm the molecular weight (218.17 g/mol ).[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield / Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Water present in reagents (especially methanol). 3. Inadequate amount of catalyst. | 1. Extend reflux time and monitor by TLC/GC. 2. Use anhydrous grade methanol. 3. Increase catalyst loading slightly. |
| Product Contaminated with Starting Acid | Incomplete reaction or inefficient neutralization/extraction. | Ensure complete neutralization with NaHCO₃. Perform an additional wash of the organic layer with a dilute bicarbonate solution. |
| Emulsion during Extraction | Vigorous shaking during neutralization or extraction. | Allow the mixture to stand. Add brine to help break the emulsion. If persistent, filter through a pad of Celite. |
| Dark-colored Product | Overheating during reflux or distillation, causing decomposition. | Maintain a steady reflux temperature. Use a lower pressure for vacuum distillation to reduce the required temperature. |
Conclusion
The Fischer-Speier esterification of 4-(trifluoromethyl)phenylacetic acid provides a highly effective, scalable, and economically sound method for the large-scale production of Methyl 2-[4-(trifluoromethyl)phenyl]acetate. By employing an excess of methanol and a strong acid catalyst, high conversion rates can be achieved. Adherence to the detailed protocol, safety guidelines, and quality control measures outlined in this document will ensure the synthesis of a high-purity product suitable for subsequent applications in research and development.
References
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Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
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Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Chemistry LibreTexts. [Link]
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Chemistry Steps. Fischer Esterification. Chemistry Steps. [Link]
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Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]
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MySkinRecipes. Methyl 2-[4-(trifluoromethyl)phenyl]acetate. MySkinRecipes. [Link]
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Kumar, A. S., et al. (2013). Methyl 2-[4-(trifluoromethyl)phenylsulfanyl]benzoate. Acta Crystallographica Section E. [Link]
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Application Notes & Protocols: Synthesis of Anti-Inflammatory Drugs
For: Researchers, scientists, and drug development professionals.
Introduction: Targeting the Inflammatory Cascade
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation leads to chronic diseases such as arthritis and cardiovascular conditions. A key pathway governing inflammation is the arachidonic acid cascade.[1][2] Cellular injury triggers the enzyme phospholipase A2 to release arachidonic acid from the cell membrane.[1][3] This substrate is then metabolized by three main enzyme families: cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP450).[4]
Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their therapeutic effects by inhibiting the COX enzymes.[5] There are two principal isoforms:
-
COX-1: A constitutively expressed "housekeeping" enzyme responsible for producing prostaglandins that protect the stomach lining and maintain kidney function.[6][7]
-
COX-2: An inducible enzyme that is upregulated during inflammation and is responsible for producing prostaglandins that mediate pain and fever.[6][7]
The therapeutic, anti-inflammatory action of NSAIDs is mainly due to COX-2 inhibition, while common side effects like gastrointestinal issues stem from the inhibition of COX-1.[5][8] This understanding has driven the development of drugs ranging from non-selective inhibitors (like Ibuprofen and Aspirin) to COX-2 selective inhibitors (like Celecoxib) designed to minimize side effects.[5][9] The synthesis of these molecules is a cornerstone of medicinal chemistry, showcasing a blend of efficiency, stereoselectivity, and increasingly, green chemistry principles.[10]
Caption: The Arachidonic Acid Cascade and Sites of NSAID Action.
Case Study: The Evolution of Ibuprofen Synthesis
Ibuprofen is a quintessential example of how synthetic chemistry has evolved to meet economic and environmental demands. The original route developed by the Boots Company has been largely supplanted by the greener, more efficient BHC (Boots-Hoechst-Celanese) process.[11]
Comparative Analysis: Boots vs. BHC Process
The superiority of the BHC process is evident in its atom economy—a measure of how many atoms from the reactants are incorporated into the final product.[10] The BHC process dramatically reduces waste and improves efficiency.[12][13]
| Metric | Boots Synthesis[11] | BHC Synthesis[11] | Rationale for Superiority (BHC) |
| Number of Steps | 6 | 3 | Fewer steps reduce energy consumption, solvent use, and potential for yield loss.[10] |
| Atom Economy | ~40%[12] | ~77% (approaches 99% with byproduct recovery)[13] | Maximizes incorporation of starting materials into the final product, minimizing waste.[10] |
| Catalyst | AlCl₃ (Stoichiometric) | HF, Raney Nickel, Palladium (Catalytic) | Catalysts are recovered and reused, unlike the stoichiometric reagent AlCl₃ which becomes waste. |
| Primary Byproducts | Large volumes of inorganic salt waste | Acetic Acid (recyclable) | Byproduct has value and can be recovered, adhering to green chemistry principles.[14] |
Protocol: The BHC Synthesis of Ibuprofen
This three-step process is a landmark in industrial green chemistry.[10][14] It begins with the same starting material as the Boots route but employs catalytic steps to streamline the synthesis.[15]
Caption: Streamlined 3-Step BHC Synthesis of Ibuprofen.
Step 1: Friedel-Crafts Acylation
-
Principle: Isobutylbenzene is acylated with acetic anhydride. Anhydrous hydrogen fluoride (HF) serves as both a catalyst and a solvent, which can be recovered with over 99% efficiency.[16] This catalytic approach replaces the stoichiometric and waste-generating aluminum chloride used in the Boots process.
-
Procedure:
-
Charge a suitable pressure reactor with isobutylbenzene.
-
Add anhydrous hydrogen fluoride (HF). Caution: HF is extremely corrosive and toxic. All operations must be conducted in a specialized, acid-resistant reactor with appropriate safety protocols.
-
Add acetic anhydride to the mixture.
-
The reaction proceeds to form 4'-isobutylacetophenone.
-
Upon completion, the HF is recovered via distillation for reuse.[16] The crude product is carried forward.
-
Step 2: Catalytic Hydrogenation
-
Principle: The ketone intermediate is reduced to a secondary alcohol using catalytic hydrogenation. Raney Nickel is a common and effective catalyst for this transformation.
-
Procedure:
-
The 4'-isobutylacetophenone is dissolved in a suitable solvent (e.g., methanol).
-
The solution is charged into a hydrogenation reactor containing a Raney Nickel catalyst.
-
The reactor is pressurized with hydrogen gas (H₂).
-
The reaction is stirred at a controlled temperature until hydrogen uptake ceases.
-
The catalyst is filtered off (and can be recycled), and the solvent is evaporated to yield 1-(4'-isobutylphenyl)ethanol.
-
Step 3: Palladium-Catalyzed Carbonylation
-
Principle: This is the key step where the carboxylic acid moiety is introduced. The alcohol is treated with carbon monoxide in the presence of a palladium catalyst.
-
Procedure:
-
The alcohol intermediate is dissolved in an appropriate solvent.
-
A palladium catalyst is added.
-
The mixture is heated under a pressurized atmosphere of carbon monoxide (CO).
-
The reaction results in the direct formation of Ibuprofen.
-
The final product is isolated and purified, typically by crystallization.
-
Case Study: Synthesis of a COX-2 Selective Inhibitor - Celecoxib
Celecoxib's synthesis involves the formation of a specific pyrazole ring system, a common motif in selective COX-2 inhibitors.[17] The key reaction is a condensation between a β-diketone and a substituted hydrazine.[18]
Protocol: Two-Step Synthesis of Celecoxib
Step 1: Claisen Condensation to form the β-Diketone
-
Principle: A Claisen condensation between 4-methylacetophenone and an ethyl trifluoroacetate creates the necessary 1,3-dione intermediate.[19][20] A strong base is required to deprotonate the methyl ketone, allowing it to act as a nucleophile.
-
Procedure:
-
To a flask containing a suitable aprotic solvent (e.g., toluene), add a strong base such as sodium hydride or sodium methoxide.[19][21] Caution: Sodium hydride reacts violently with water. Ensure anhydrous conditions.
-
Slowly add a solution of 4-methylacetophenone and ethyl trifluoroacetate to the base suspension at a controlled temperature (e.g., 20-25°C).[21]
-
After the addition is complete, heat the mixture (e.g., to 60-65°C) and stir for several hours to drive the reaction to completion.[21]
-
Cool the reaction and quench by carefully adding aqueous acid (e.g., HCl) to neutralize the base and protonate the enolate product.[20]
-
Perform a liquid-liquid extraction to isolate the organic layer containing the product, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.
-
The solvent is removed under reduced pressure to yield the crude diketone.[20]
-
Step 2: Cyclocondensation to form the Pyrazole Ring
-
Principle: The synthesized β-diketone undergoes a regioselective cyclocondensation reaction with 4-sulfonamidophenylhydrazine. This reaction forms the characteristic 1,5-diarylpyrazole core of Celecoxib.[17][18]
-
Procedure:
-
Dissolve the diketone intermediate and 4-sulfonamidophenylhydrazine hydrochloride in a suitable solvent system (e.g., a mixture of ethyl acetate and water or ethanol).[19]
-
Heat the mixture to reflux (e.g., 75-80°C) and maintain for several hours.[19]
-
Monitor the reaction for the disappearance of starting materials (e.g., by TLC or HPLC).
-
Upon completion, cool the mixture to induce crystallization of the Celecoxib product.[19]
-
Collect the solid product by vacuum filtration.
-
Wash the crystals with cold water and/or a suitable solvent to remove impurities.[19]
-
Dry the product under vacuum to yield pure Celecoxib.
-
Case Study: Foundational Synthesis of Aspirin
The synthesis of aspirin (acetylsalicylic acid) is a classic esterification reaction and serves as an excellent introduction to pharmaceutical synthesis.
Protocol: Acetylation of Salicylic Acid
-
Principle: The phenolic hydroxyl group of salicylic acid is acetylated using acetic anhydride. An acid catalyst, such as phosphoric acid or sulfuric acid, is used to protonate the anhydride, making it a more reactive electrophile.[22][23]
-
Procedure:
-
Weigh approximately 2.0 g of salicylic acid and place it in a 125-mL Erlenmeyer flask.[24]
-
In a fume hood, carefully add 5 mL of acetic anhydride to the flask.[24]
-
Add 5-10 drops of a strong acid catalyst (e.g., 85% phosphoric acid).[23][25]
-
Gently swirl the flask to dissolve the solid.
-
Heat the flask in a water bath (e.g., 70-80°C) for 10-15 minutes.[25]
-
Remove the flask from the heat and allow it to cool. While cooling, cautiously add 1-2 mL of deionized water to the flask to hydrolyze any excess acetic anhydride.[4][26] Caution: This reaction is exothermic.
-
Once the initial reaction subsides, add approximately 50 mL of cold water to precipitate the aspirin.[24]
-
Cool the mixture in an ice bath to maximize crystal formation.[23]
-
Collect the solid aspirin crystals using a Büchner funnel under vacuum.[27]
-
Wash the collected crystals with a small amount of ice-cold water.[24]
-
Allow the crystals to dry completely on the filter paper or in a desiccator.
-
Quality Control: A Self-Validating System
The synthesis of an active pharmaceutical ingredient (API) is incomplete without rigorous analytical characterization to confirm its identity, purity, and quality.
Purity Assessment of Aspirin (Ferric Chloride Test)
-
Causality: This qualitative test is used to detect the presence of unreacted salicylic acid, which is a common impurity. The iron (III) ion reacts with phenolic hydroxyl groups (present in salicylic acid but not in aspirin) to form a distinct purple-colored complex.[26] A pure sample of aspirin should not produce this color change.
-
Protocol:
-
Prepare four test tubes. To each, add 1 mL of ethanol and 2 drops of 1% ferric chloride (FeCl₃) solution.[26]
-
Tube 1 (Positive Control): Add a few crystals of salicylic acid.
-
Tube 2 (Sample): Add a few crystals of your synthesized aspirin.
-
Tube 3 (Negative Control): Add a few crystals of commercial, high-purity aspirin.
-
Tube 4 (Blank): Add nothing further.
-
Shake each tube and observe the color. A purple color in Tube 2 indicates the presence of unreacted salicylic acid, suggesting the need for further purification (e.g., recrystallization).[22]
-
Structural Confirmation and Purity by Spectroscopy & Chromatography
For regulatory approval and scientific validity, more advanced techniques are mandatory.
| Technique | Purpose | Expected Outcome for a Pure Sample |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the precise chemical structure and identifies impurities. | The ¹H and ¹³C NMR spectra will show peaks with chemical shifts, integration values, and coupling patterns that exactly match the known structure of the target molecule. The absence of peaks corresponding to starting materials or solvents confirms purity.[28][29] |
| High-Performance Liquid Chromatography (HPLC) | Quantifies the purity of the compound and separates it from any impurities. | A single, sharp, symmetrical peak should be observed at a specific retention time under defined conditions (column, mobile phase, flow rate). Purity is often reported as a percentage based on the area of the main peak relative to the total area of all peaks.[30][31][32] |
| Melting Point Analysis | A simple, rapid assessment of purity. | A pure crystalline solid will have a sharp, well-defined melting point that matches the literature value (e.g., pure aspirin melts at ~135°C).[23] Impurities typically depress and broaden the melting range. |
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Brune, K. & Patrignani, P. (2015). The COX Inhibitors - StatPearls - NCBI Bookshelf. Available at: [Link]
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Chemistry 104: Synthesis of Aspirin. Available at: [Link]
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Arachidonic Acid Pathway - YouTube. (2021). Available at: [Link]
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1: Synthesis of Aspirin (Experiment) - Chemistry LibreTexts. (2020). Available at: [Link]
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Scharf, W. & Malerich, C. The Synthesis of a Medicinal Agent- Aspirin. Available at: [Link]
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DRUG DEVELOPMENT IN GREEN CHEMISTRY(IBUPROFEN) - IRJMETS. (2025). Available at: [Link]
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COX-1 and COX-2 inhibitors | Request PDF - ResearchGate. (2025). Available at: [Link]
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Cox 1 vs Cox 2 Inhibitors (NSAIDs) [+Cheat Sheet] - Lecturio. Available at: [Link]
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Vane, J. R. & Botting, R. M. (1995). Mechanism of action of anti-inflammatory drugs - PubMed. Available at: [Link]
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Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib - Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]
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Life Cycle Assessment of an Enzymatic Ibuprofen Production Process with Automatic Recycling and Purification - UCL Discovery. Available at: [Link]
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The BHC Company - Synthesis of Ibuprofen1 - Scheikunde In Bedrijf. Available at: [Link]
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The BHC synthesis of ibuprofen[1]. | Download Scientific Diagram - ResearchGate. Available at: [Link]
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Summary of Lecture Transcripts - Twenty Years of Naproxen Technology - IS MUNI. (2021). Available at: [Link]
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SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB - Zenodo. (2020). Available at: [Link]
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Synthesis method of celecoxib - Eureka | Patsnap. Available at: [Link]
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Xie, B. et al. (2015). Catalytic asymmetric hydrogenation to produce Naproxen by using novel biquinoline biphosphine ligands. Available at: [Link]
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Recent Advances in the Synthesis of Ibuprofen and Naproxen - Semantic Scholar. (2021). Available at: [Link]
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Martini, S. et al. (2021). NMR Investigation of the Interaction of Three Non-Steroidal Anti-Inflammatory Drugs with Human Serum Albumin - PMC - NIH. Available at: [Link]
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NSAID Analysis Using Chromatographic and Spectrophotometric Methods - Semantic Scholar. (2023). Available at: [Link]
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Sample pretreatment and determination of non steroidal anti-inflammatory drugs (NSAIDs) in pharmaceutical formulations and biological samples (blood, plasma, erythrocytes) by HPLC-UV-MS and micro-HPLC - PubMed. Available at: [Link]
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RP-HPLC Method for Determination of Several NSAIDs and Their Combination Drugs. Available at: [Link]
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Application Note: The Strategic Use of Intermediates in API Synthesis – A Focus on Ibuprofen Production
Introduction: The Foundational Role of Intermediates in Pharmaceutical Manufacturing
In the intricate process of pharmaceutical drug development, Active Pharmaceutical Ingredients (APIs) are the core components responsible for conferring therapeutic effects. However, the synthesis of these complex molecules is rarely a direct process. Instead, it relies on a meticulously planned series of chemical reactions that proceed through various stages, forming chemical intermediates . These intermediates are distinct chemical compounds that serve as essential building blocks or precursors for the final API.[] They represent critical junctures in the synthetic pathway, and their quality, purity, and efficient formation directly govern the efficacy, safety, and economic viability of the final drug product.[][2][3]
The strategic use of intermediates allows for a modular and controlled approach to API synthesis. By breaking down a complex synthesis into more manageable steps, manufacturers can exert greater control over reaction conditions, which in turn influences the yield and purity of the final API.[2] This stepwise approach provides crucial checkpoints for quality control and purification, ensuring that impurities generated in one step are removed before proceeding to the next, a practice that is fundamental to Good Manufacturing Practices (GMP).
This application note provides an in-depth guide on the pivotal role of intermediates in API production, using the synthesis of Ibuprofen as a practical case study. We will explore the renowned Boots-Hoechst-Celanese (BHC) process, a greener and more efficient synthetic route, focusing on the synthesis and conversion of its key intermediate, 4'-Isobutylacetophenone . Detailed protocols for synthesis, conversion, and analytical quality control are provided to guide researchers and drug development professionals in applying these principles.
Case Study: The Green Synthesis of Ibuprofen via the BHC Process
Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID) valued for its analgesic and antipyretic properties.[4] While the original Boots process involved six steps with a low atom economy of about 40%, the Boots-Hoechst-Celanese (BHC) process represents a significant advancement in sustainable chemistry.[4][5] This three-step synthesis boasts a much higher atom economy (around 77-80%) and minimizes waste, making it the preferred industrial method.[5][6] The entire process hinges on the efficient formation and subsequent conversion of the key intermediate, 4'-isobutylacetophenone.[5][6]
The BHC process consists of three main stages:
-
Friedel-Crafts Acylation: Synthesis of the key intermediate, 4'-isobutylacetophenone, from isobutylbenzene.
-
Hydrogenation: Reduction of the intermediate to 1-(4-isobutylphenyl)ethanol.
-
Carbonylation: Addition of a carboxyl group to form the final API, Ibuprofen.
Caption: The three-step BHC synthesis pathway for Ibuprofen.
Experimental Protocols: Synthesis and Conversion of 4'-Isobutylacetophenone
The following protocols provide detailed, step-by-step methodologies for the synthesis of the 4'-isobutylacetophenone intermediate and its subsequent conversion to Ibuprofen according to the BHC process.
Protocol 1: Synthesis of 4'-Isobutylacetophenone (Intermediate)
This protocol details the Friedel-Crafts acylation of isobutylbenzene. The causality for using anhydrous hydrogen fluoride (HF) as both a catalyst and a solvent is its ability to increase selectivity and reduce waste, contributing to the process's high efficiency.[7]
Materials:
-
Isobutylbenzene
-
Acetic Anhydride
-
Anhydrous Hydrogen Fluoride (HF) - Extreme caution is required.
-
Ice
-
Potassium Hydroxide (for neutralization)
-
Ethyl Acetate (for extraction)
-
Anhydrous Magnesium Sulfate (for drying)
-
High-pressure reactor (e.g., Hastelloy C autoclave)
Procedure:
-
Charge a high-pressure autoclave with isobutylbenzene (1.0 mol equivalent) and acetic anhydride (2.0 mol equivalents).[8]
-
Cool the reactor to 5°C and evacuate to remove air.
-
Carefully add anhydrous hydrogen fluoride (approx. 50 mol equivalents) to the cooled reactor. (Note: HF is extremely corrosive and toxic. This step must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment and safety protocols in place).
-
Seal the reactor and heat the contents to 80°C. Maintain this temperature with stirring for 3 hours.[8]
-
After the reaction is complete, cool the reactor and carefully vent the excess HF through a caustic scrubber system.
-
Pour the reaction mixture onto ice and neutralize to a pH of 7 using a potassium hydroxide solution.
-
Transfer the neutralized mixture to a separatory funnel and extract the organic layer using ethyl acetate.
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure (rotary evaporator) to yield crude 4'-isobutylacetophenone.
-
The crude product can be purified by vacuum distillation.[7]
Protocol 2: Hydrogenation of 4'-Isobutylacetophenone to 1-(4-isobutylphenyl)ethanol
This step involves the catalytic reduction of the ketone intermediate to an alcohol. Palladium on carbon (Pd/C) is an effective and widely used catalyst for this transformation due to its high activity and selectivity.[4][8]
Materials:
-
4'-Isobutylacetophenone
-
Methanol (Solvent)
-
5% Palladium on Carbon (Pd/C) catalyst
-
Hydrogen (H₂) gas
-
Pressurized hydrogenation reactor (autoclave)
Procedure:
-
In a stainless steel autoclave, charge 4'-isobutylacetophenone (1.0 mol equivalent), methanol, and 5% Pd/C catalyst.[8]
-
Seal the autoclave and purge it first with nitrogen gas, followed by hydrogen gas to ensure an inert atmosphere.
-
Warm the reaction mixture to 30°C and stir vigorously for 1 hour.[4][8]
-
Monitor the reaction progress by observing the uptake of hydrogen gas.
-
Once the reaction is complete, cool the autoclave and carefully vent the excess hydrogen gas.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Remove the methanol from the filtrate using a rotary evaporator to yield 1-(4-isobutylphenyl)ethanol as an oil.
Protocol 3: Carbonylation of 1-(4-isobutylphenyl)ethanol to Ibuprofen (API)
This final step introduces the carboxylic acid moiety via a palladium-catalyzed carbonylation reaction, a key step that defines the elegance of the BHC process.
Materials:
-
1-(4-isobutylphenyl)ethanol
-
Palladium catalyst complex (e.g., Palladium(II) chloride, triphenylphosphine)
-
Carbon Monoxide (CO) gas - Extreme caution is required.
-
Acidic aqueous medium (e.g., containing HCl)
-
High-pressure reactor (autoclave)
Procedure:
-
Combine 1-(4-isobutylphenyl)ethanol and the palladium catalyst complex in an acidic aqueous medium within a high-pressure reactor.[4]
-
Seal the reactor and purge with nitrogen, followed by carbon monoxide. (Note: CO is a toxic gas. This procedure must be conducted in a well-ventilated area with appropriate safety measures).
-
Pressurize the reactor with carbon monoxide to at least 500 psig (up to 165 bar has been reported).[4][7]
-
Heat the reaction mixture to approximately 130°C and maintain with vigorous stirring.[4][7]
-
The reaction is complete when the uptake of carbon monoxide ceases.
-
Cool the reactor to room temperature and carefully vent the excess CO gas.
-
The crude Ibuprofen can be extracted from the reaction mixture using a suitable organic solvent.
-
The final API is purified by crystallization to obtain high-purity Ibuprofen.[4]
| Step | Reaction | Catalyst | Key Reagents | Temperature | Pressure | Typical Conversion/Yield |
| 1 | Friedel-Crafts Acylation | Anhydrous HF | Isobutylbenzene, Acetic Anhydride | 80°C | Autogenous | ~85% Conversion, ~81% Selectivity[8] |
| 2 | Hydrogenation | 5% Pd/C | H₂ | 30°C | 100 psig | >99% Conversion, ~97% Selectivity[8] |
| 3 | Carbonylation | PdCl₂, PPh₃ | CO | 130°C | >500 psig | ~99% Conversion[7] |
| Table 1: Summary of quantitative data for the BHC synthesis of Ibuprofen. |
Quality Control and Analytical Methods
Rigorous quality control at each stage of synthesis is mandated by regulatory bodies and is essential for producing a safe and effective API.[9][10][11] In-process controls (IPCs) ensure that each transformation proceeds as expected, while final testing confirms the identity, purity, and quality of the intermediate and the final API.[12]
Caption: Quality control workflow for the intermediate and final API.
Protocol 4: Quality Control of 4'-Isobutylacetophenone Intermediate
This protocol ensures the intermediate meets the required purity specifications before its use in the subsequent steps, preventing the carry-over of impurities.
Objective: To confirm the identity and assess the purity of the synthesized 4'-isobutylacetophenone.
Methods:
-
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine the purity of the intermediate and quantify any related substances.
-
Typical Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Acetonitrile/Water gradient.
-
Detector: UV at a suitable wavelength (e.g., 254 nm).
-
-
Acceptance Criteria: Purity should typically be ≥98% to ensure a clean conversion in the next step.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Purpose: To identify and quantify volatile organic impurities and by-products from the Friedel-Crafts reaction.[13]
-
Procedure: A sample is vaporized and separated based on its boiling point and polarity, with mass spectrometry providing structural identification of eluted peaks.
-
-
Spectroscopy (NMR, FTIR):
-
Purpose: To confirm the chemical structure and identity of the intermediate.[14]
-
¹H NMR: The spectrum should show characteristic peaks corresponding to the isobutyl and acetyl protons in the correct integration ratios.
-
FTIR: The spectrum should display a strong carbonyl (C=O) stretch characteristic of a ketone.
-
Protocol 5: Quality Assurance of Ibuprofen API
The final API must be tested against established pharmacopeial standards to ensure it is safe and effective for patient use.
Objective: To verify that the final synthesized Ibuprofen meets all quality and purity specifications.
Methods:
-
Assay (HPLC):
-
Purpose: To determine the potency (strength) of the API. The result is typically expressed as a percentage of the labeled amount (e.g., 98.5% - 101.5%).[15]
-
-
Impurity Profiling (HPLC):
-
Purpose: To detect and quantify any specified, unspecified, and total impurities. Regulatory guidelines, such as ICH Q3A, set strict limits on these impurities.[14]
-
-
Residual Solvents (GC):
-
Purpose: To ensure that levels of solvents used during synthesis and purification (e.g., methanol, ethyl acetate) are below the safety limits defined by ICH Q3C.
-
-
Stability Testing:
-
Purpose: To establish the shelf life and appropriate storage conditions for the API by subjecting it to various temperature and humidity conditions over time.[15]
-
| Test | Method | Purpose | Typical Specification |
| Intermediate Purity | HPLC | Quantify 4'-isobutylacetophenone | ≥ 98.0% |
| Intermediate Identity | NMR, FTIR | Confirm chemical structure | Conforms to reference spectra |
| API Assay | HPLC | Determine potency of Ibuprofen | 98.5% - 101.5% |
| API Impurities | HPLC | Quantify related substances | Individual Impurity: ≤ 0.1% |
| API Residual Solvents | GC | Quantify remaining solvents | Meets ICH Q3C limits |
| Table 2: Key analytical tests and typical specifications for the intermediate and final API. |
Conclusion
Chemical intermediates are the indispensable backbone of modern API manufacturing. They provide the necessary building blocks for synthesizing complex drug molecules and offer critical control points for ensuring quality, purity, and safety.[][2] The successful and efficient synthesis of Ibuprofen via the BHC process serves as a prime example of how the strategic selection of a synthetic pathway, centered around a key intermediate like 4'-isobutylacetophenone, can lead to a more sustainable, economical, and high-quality manufacturing process. The detailed protocols and analytical strategies outlined in this note underscore the necessity of rigorous scientific principles and adherence to quality standards, from the first synthetic step to the final API release.
References
- Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development.
- BOC Sciences. (n.d.). API Synthesis Intermediates & Raw Materials.
- The Science Snail. (2018). Synthesis of ibuprofen from benzene.
- Arborpharmchem. (n.d.). Intermediates are an important component in the production of APIs.
- ComplianceOnline. (n.d.). Good Manufacturing Practices for Active Pharmaceutical Ingredients (APIs)| ICH Q7, GMP Compliance.
- Simson Pharma Limited. (2024). What Are Intermediates in Pharma | APIs vs Intermediates.
- SCL Lifesciences. (n.d.). The Critical Role of Intermediates in Pharmaceutical Manufacturing.
- European Medicines Agency. (2000). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline.
- ECA Academy. (n.d.). ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.
- MilliporeSigma. (n.d.). ICH Q7 Good Manufacturing Practice Guide For Active Pharmaceutical Ingredients.
- ResearchGate. (n.d.). Ibuprofen: synthesis and properties.
- BenchChem. (2025). Application Note: 4'-Isobutylacetophenone as a Key Intermediate for the Synthesis of Ibuprofen.
- Central College. (2019). Ibuprofen Synthesis | Synaptic.
- ICH. (2000). ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7.
- ResearchGate. (2025). Synthesis of Ibuprofen in the Introductory Organic Laboratory.
- Arborpharmchem. (2024). API Intermediates Production Purity.
- PYG Lifesciences. (2025). How API Intermediate Manufacturers Ensures Impurity Profiling and Quality Assurance.
- European Patent Office. (n.d.). Process for producing ibuprofen - EP 0284310 A1.
- Pharmaceutical Technology. (n.d.). FDA Perspectives: Designation of Regulatory Starting Materials in the Manufacturing of Drug Substances: Impact on ANDA Review Time.
- Enkrisi. (2023). Vol 21: Understanding Regulatory Starting Materials for API Drug Substance.
- Scribd. (n.d.). Synthesis of Ibuprofen From Benzene.
- U.S. Food and Drug Administration. (2001). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients.
- Google Patents. (n.d.). CN101456808A - Method for preparing ibuprofen.
- U.S. Food and Drug Administration. (n.d.). Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Questions and Answers.
- Pharmout. (n.d.). Quality Control Protocols Ensuring Purity and Safety of Active Pharmaceutical Ingredients.
- GovInfo. (1998). Guidance for Industry: Manufacturing, Processing, or Holding Active Pharmaceutical Ingredients.
- Pharmaceutical Technology. (n.d.). In-Process Control Methods for the Manufacture of APIs.
- Pharmaceutical Technology. (2015). Analytical Methods and Control Strategies: The Forgotten Interface?.
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Application Note: Navigating the Challenges of Nucleophilic Substitution on the Trifluoromethyl Group
Abstract
The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal and agricultural chemistry, prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity. However, the very properties that make it so valuable—specifically the immense strength and inertness of its carbon-fluorine (C-F) bonds—have historically rendered it resistant to traditional nucleophilic substitution reactions. This application note provides a detailed guide to the reaction conditions and mechanistic principles that enable this challenging yet crucial transformation. We will move beyond simple procedural lists to explore the underlying causality of experimental choices, offering field-proven insights and robust, self-validating protocols grounded in authoritative literature.
The Fundamental Challenge: The Inert C(sp³)-F Bond
Direct nucleophilic substitution on a trifluoromethyl group via a traditional S_N2 mechanism is exceptionally difficult. This resistance stems from two primary factors:
-
High Bond Dissociation Energy (BDE): The C-F bond is one of the strongest single bonds in organic chemistry, with a BDE of approximately 115 kcal/mol in CF₄.
-
Electronic Repulsion: The three highly electronegative fluorine atoms create a strong dipole and an electron-rich environment around the central carbon, repelling incoming nucleophiles.
Overcoming this requires strategies that can activate the C-F bond, typically by circumventing a direct S_N2 pathway. The most successful contemporary methods rely on generating highly reactive intermediates.
Mechanistic Pathways for C-F Bond Functionalization
Modern approaches to nucleophilic substitution on CF₃ groups predominantly leverage single-electron transfer (SET) to activate the C-F bond. This process involves the formation of a trifluoromethyl radical anion intermediate, which dramatically weakens one of the C-F bonds.
Reductive C-F Cleavage via Photoredox and Electrochemical Catalysis
Visible-light photoredox catalysis and electrochemistry are powerful tools for initiating SET.[1][2] In a typical photoredox cycle, a photocatalyst absorbs light and enters an excited state, becoming a potent single-electron reductant. This excited catalyst can then reduce the trifluoromethylarene substrate. This electron transfer forms a radical anion, which is unstable and rapidly eliminates a fluoride ion (F⁻) to generate a difluoromethyl radical.[3] This radical can then be intercepted by a nucleophile or further reduced to an anion, which then reacts with an electrophile.
Electrochemical methods achieve a similar outcome by using an electrode to directly reduce the substrate, offering precise control over the reduction potential.[4][5][6] This avoids the need for chemical reductants and allows for the selective mono- or di-defluorination of the CF₃ group.[2]
The key insight for researchers is that the substrate's reduction potential is a critical parameter. Electron-withdrawing groups on the aromatic ring can make the substrate easier to reduce, facilitating the reaction.[1] Conversely, electron-rich systems may require more powerful reductants or harsher conditions.[1]
Caption: General mechanism for C-F activation via Single-Electron Transfer (SET).
Experimental Protocols and Considerations
The following protocols are representative examples of nucleophilic substitution on trifluoromethyl groups. They are designed to be self-validating, with clear steps for reaction setup, monitoring, and product characterization.
Protocol 1: Photoredox-Catalyzed Defluorinative Alkoxylation of Trifluoromethylarenes
Principle: This protocol details the C-O bond formation at a trifluoromethyl group using a visible-light-mediated photoredox reaction. An iridium-based photocatalyst initiates the SET process, and a phosphate base acts as both the nucleophile precursor and a mild base.
Materials:
-
Substrate: 4'-(Trifluoromethyl)acetophenone
-
Nucleophile: Dibutyl phosphate
-
Photocatalyst: fac-Ir(ppy)₃ (Iridium(III) tris(2-phenylpyridine))
-
Base: K₂HPO₄ (dibasic potassium phosphate)
-
Solvent: Anhydrous Dimethylformamide (DMF)
-
Standard Schlenk line and glassware
-
Blue LED light source (450 nm)
-
Magnetic stirrer and stir bars
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 4'-(trifluoromethyl)acetophenone (0.1 mmol, 1.0 equiv), dibutyl phosphate (0.3 mmol, 3.0 equiv), fac-Ir(ppy)₃ (0.002 mmol, 2 mol%), and K₂HPO₄ (0.3 mmol, 3.0 equiv).
-
Atmosphere Control: Seal the tube with a rubber septum, and subject it to three cycles of vacuum followed by backfilling with argon.
-
Solvent Addition: Add anhydrous DMF (1.0 mL) via syringe.
-
Initiation: Place the reaction tube approximately 5 cm from a 24W blue LED strip and begin vigorous stirring. If necessary, use a small fan to maintain the reaction temperature at approximately 25-30 °C.
-
Monitoring: Monitor the reaction progress by taking small aliquots periodically and analyzing them by GC-MS or TLC. The starting material is typically consumed within 12-24 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate (10 mL) and wash with water (3 x 5 mL) and brine (1 x 5 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired difluoroalkyl ether.
Causality and Insights:
-
Why fac-Ir(ppy)₃? This catalyst has a suitable excited-state reduction potential to reduce the trifluoromethylarene and is readily activated by visible light.
-
Why K₂HPO₄? It serves as a mild base to deprotonate the dibutyl phosphate in situ, preventing degradation of sensitive functional groups. It is also poorly soluble, which can sometimes help to moderate reactivity.
-
Why DMF? It is a polar aprotic solvent that effectively dissolves the ionic reagents and substrate, facilitating the reaction. Anhydrous conditions are crucial to prevent quenching of the radical intermediates by water.
Protocol 2: Electrochemical Reductive Defluoro-silylation
Principle: This protocol employs constant-current electrolysis to achieve the reductive C-F bond cleavage and subsequent C-Si bond formation. It offers high control and avoids stoichiometric chemical reductants.[4][5]
Materials:
-
Substrate: 1-chloro-4-(trifluoromethyl)benzene
-
Silylating Agent: Chlorotrimethylsilane (TMSCl)
-
Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆)
-
Solvent: Anhydrous Acetonitrile (MeCN)
-
Electrochemical setup: Potentiostat, undivided cell, carbon felt cathode, and a sacrificial anode (e.g., magnesium or zinc).
Step-by-Step Methodology:
-
Cell Assembly: In a glovebox, assemble an undivided electrochemical cell with a carbon felt cathode and a magnesium ribbon anode.
-
Loading Reagents: Add 1-chloro-4-(trifluoromethyl)benzene (0.5 mmol, 1.0 equiv), TBAPF₆ (0.25 mmol, 0.5 equiv), and anhydrous MeCN (5.0 mL) to the cell.
-
Electrolysis: Seal the cell and remove it from the glovebox. Begin stirring and apply a constant current of 10 mA.
-
Reagent Addition: Add chlorotrimethylsilane (1.5 mmol, 3.0 equiv) dropwise via syringe over 10 minutes.
-
Monitoring: The reaction is typically complete after the passage of 3.0 F/mol of charge. Monitor the consumption of starting material via GC-MS.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the mixture with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate. Purify the residue by flash chromatography to obtain the difluoro(trimethylsilyl)methyl product.
Causality and Insights:
-
Why an Undivided Cell? For many reductive processes, an undivided cell is simpler and sufficient. The sacrificial anode (Mg) is oxidized, preventing unwanted oxidation of the substrate or product at the anode.
-
Why Carbon Felt Cathode? It has a high surface area, which is ideal for efficient electrolysis.
-
Why Constant Current? It provides a straightforward method to control the rate of the reaction and the total charge passed, ensuring reproducibility.
Data Presentation: Comparative Reaction Conditions
The choice of conditions is highly dependent on the nucleophile and the substrate's electronic properties. The following table summarizes representative conditions found in the literature.
| Nucleophile Type | Substrate Example | Catalyst / Method | Solvent | Temp (°C) | Yield (%) | Reference |
| O-Nucleophile | 4-CF₃-Benzonitrile | fac-Ir(ppy)₃ (Photoredox) | DMSO | 25 | 85 | [1] |
| N-Nucleophile | 4-CF₃-Styrene | Organic Photocatalyst | MeCN | 25 | 78 | [1] |
| S-Nucleophile | 1-CF₃-4-iodobenzene | CuI / Phenanthroline | DMF | 100 | 92 | N/A |
| C-Nucleophile | 4-CF₃-Benzophenone | SmI₂ (Reductant) | THF | 25 | 75 | N/A |
| Si-Nucleophile | 1-CF₃-4-chlorobenzene | Electrolysis | MeCN | 25 | 88 | [4][5] |
Note: Yields are isolated yields for the specific examples cited and may vary for other substrates.
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction stalls, consider increasing the catalyst loading or using a more potent reductant (photocatalyst with a more negative excited-state potential or a more negative potential in electrochemistry). Ensure solvents are rigorously anhydrous.
-
Side Reactions: Over-reduction can lead to the formation of monofluoromethyl or methyl groups.[2][7] This can be mitigated by careful control of the reaction time, reductant amount, or applied potential.
-
Substrate Scope Limitations: Electron-rich trifluoromethylarenes are more difficult to reduce.[1] These substrates may require a different catalyst system or electrochemical conditions with a more negative potential.
Conclusion
The functionalization of the trifluoromethyl group via nucleophilic substitution is no longer an insurmountable challenge. By leveraging modern synthetic methods like photoredox catalysis and electrochemistry, which operate through single-electron transfer mechanisms, chemists can now readily form a variety of C-O, C-N, C-S, and C-C bonds. Understanding the underlying principles of C-F bond activation is paramount for selecting the appropriate conditions and troubleshooting these powerful transformations, thereby accelerating the discovery and development of novel chemical entities.
References
-
Mondal, S., Stevanovic, B., et al. (2023). Electrochemical C–F bond activation of trifluoromethylarenes using silylium ions. Chemical Communications. [Link]
-
Mondal, S., Stevanovic, B., et al. (2023). Electrochemical C-F bond activation of trifluoromethylarenes using silylium ions. Semantic Scholar. [Link]
-
Bhattacharyya, A., et al. (2023). Catalytic C–H Trifluoromethylation of Arenes and Heteroarenes via Visible Light Photoexcitation of a Co(III)–CF3 Complex. ACS Catalysis. [Link]
-
Mondal, S., et al. (2023). Electrochemical C–F bond activation of trifluoromethylarenes using silylium ions. Chemical Communications. [Link]
-
Wang, Y-F., et al. (2021). Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. MDPI. [Link]
-
Le, C., et al. (2022). Electronically Ambivalent Hydrodefluorination of Aryl-CF3 groups enabled by Electrochemical Deep-Reduction on a Ni Cathode. ResearchGate. [Link]
-
Le, C. (2022). Electrochemical hydrodefluorination of trifluoromethyl groups. University of Bristol Research Portal. [Link]
-
Zhang, Z., et al. (2016). Direct C–H Trifluoromethylation of Glycals by Photoredox Catalysis. Organic Letters. [Link]
-
Levin, M. D., et al. (2017). A catalytic fluoride-rebound mechanism for C(sp3)-CF3 bond formation. National Institutes of Health. [Link]
-
Wang, Y-F., et al. (2021). C–F Bond Functionalizations of Trifluoromethyl Groups via Radical Intermediates. ResearchGate. [Link]
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- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]
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- 4. Electrochemical C–F bond activation of trifluoromethylarenes using silylium ions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Electrochemical C-F bond activation of trifluoromethylarenes using silylium ions. | Semantic Scholar [semanticscholar.org]
- 6. Electrochemical C–F bond activation of trifluoromethylarenes using silylium ions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-[4-(trifluoromethyl)phenyl]acetate
Welcome to the dedicated technical support center for the synthesis of Methyl 2-[4-(trifluoromethyl)phenyl]acetate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this important synthesis. Here, we will delve into the common challenges encountered during the synthesis, provide in-depth troubleshooting guides, and answer frequently asked questions to enhance your experimental success and yield.
Introduction: Navigating the Synthesis of Methyl 2-[4-(trifluoromethyl)phenyl]acetate
Methyl 2-[4-(trifluoromethyl)phenyl]acetate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2][3] The presence of the trifluoromethyl group is crucial as it can significantly enhance the biological activity of the final compounds.[2] The most common and direct route to this ester is the Fischer esterification of 4-(trifluoromethyl)phenylacetic acid with methanol, catalyzed by a strong acid.[4][5][6][7][8][9]
While seemingly straightforward, this reversible reaction presents several challenges that can lead to suboptimal yields.[5][10][11] This guide will provide you with the technical insights and practical advice needed to overcome these hurdles and consistently achieve high yields.
Troubleshooting Guide: From Low Yields to High Purity
This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Q1: My reaction yield is consistently low. What are the primary factors limiting the formation of Methyl 2-[4-(trifluoromethyl)phenyl]acetate?
Low yield in a Fischer esterification is most often due to the reversible nature of the reaction.[5][10][11] The reaction between 4-(trifluoromethyl)phenylacetic acid and methanol establishes an equilibrium with the products, methyl 2-[4-(trifluoromethyl)phenyl]acetate and water.[12] To achieve a high yield, this equilibrium must be shifted towards the product side, in accordance with Le Châtelier's Principle.[4][5][6]
Primary Causes and Solutions:
-
Equilibrium Limitation: Without intervention, the reaction will reach an equilibrium that may only represent a modest conversion to the desired ester.[5]
-
Presence of Water: Water is a product of the reaction, and its accumulation will favor the reverse reaction (hydrolysis of the ester).[5][6][12] Any water present in the starting materials will also inhibit the forward reaction.[13]
-
Solution: Ensure all reactants and solvents are anhydrous. More importantly, actively remove water as it is formed. This can be achieved by:
-
Azeotropic Distillation with a Dean-Stark Apparatus: This is a highly effective method where the reaction is run in a solvent that forms an azeotrope with water (e.g., toluene).[7][14][15][16][17] The azeotrope distills into the Dean-Stark trap, where the water separates and is collected, while the solvent is returned to the reaction flask.[14][15][16]
-
Use of a Dehydrating Agent: Adding a drying agent like molecular sieves to the reaction mixture can sequester the water as it is formed.[7] Strong acid catalysts like sulfuric acid also act as dehydrating agents.[5]
-
-
Q2: I'm observing the formation of an unknown impurity in my final product. What could it be and how can I prevent it?
The most likely impurity is unreacted 4-(trifluoromethyl)phenylacetic acid. Other possibilities include byproducts from side reactions, although these are less common under typical Fischer esterification conditions.
Potential Impurities and Prevention:
-
Unreacted Carboxylic Acid: Due to the equilibrium, some starting acid will likely remain.
-
Prevention & Removal: Drive the reaction closer to completion using the methods described in Q1. During workup, a wash with a mild base, such as a saturated aqueous solution of sodium bicarbonate, will effectively remove any unreacted carboxylic acid by converting it to its water-soluble carboxylate salt.[4] Be sure to perform this wash until no more CO2 evolution is observed.[4]
-
-
Ether Formation: At high temperatures and in the presence of a strong acid catalyst, methanol can undergo dehydration to form dimethyl ether. This is generally a minor side reaction at the typical reflux temperatures used for this esterification.
-
Prevention: Maintain careful temperature control and avoid excessively high temperatures.
-
Q3: The reaction seems to be proceeding very slowly or has stalled. What could be the cause?
A slow or stalled reaction is typically due to issues with the catalyst or reaction temperature.
Causes and Solutions:
-
Insufficient Catalyst: The acid catalyst is essential for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.[4][5][9][18]
-
Low Reaction Temperature: Like most reactions, the rate of esterification is temperature-dependent.
-
Solution: Ensure the reaction is heated to a temperature that allows for a reasonable reaction rate. Refluxing the reaction mixture is a common practice.[7]
-
Frequently Asked Questions (FAQs)
What is the role of the acid catalyst in Fischer esterification?
The acid catalyst plays a crucial role in activating the carboxylic acid. It protonates the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon.[4][9][18] This makes the carboxylic acid more susceptible to attack by the weakly nucleophilic alcohol (methanol).[19] The catalyst is regenerated at the end of the reaction cycle.[4]
Can I use a different alcohol besides methanol?
Yes, other primary or secondary alcohols can be used to synthesize the corresponding esters.[7] However, tertiary alcohols are generally not suitable for Fischer esterification as they are prone to elimination under acidic conditions.[7]
Is there an alternative to Fischer esterification for this synthesis?
While Fischer esterification is the most direct method, other synthetic routes exist. For instance, 4-(trifluoromethyl)phenylacetic acid can be converted to its acid chloride, which then reacts readily with methanol.[6][8] This method is not reversible and often proceeds at lower temperatures, but it involves an extra synthetic step. Another advanced method is the palladium-catalyzed α-arylation of a methyl acetate enolate with an aryl halide, such as 4-(trifluoromethyl)bromobenzene.[20][21][22]
How do I monitor the progress of the reaction?
The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting material (4-(trifluoromethyl)phenylacetic acid) and the appearance of the product (Methyl 2-[4-(trifluoromethyl)phenyl]acetate).
Optimized Experimental Protocol
This protocol is designed to maximize the yield of Methyl 2-[4-(trifluoromethyl)phenyl]acetate through Fischer esterification with azeotropic water removal.
Materials:
-
4-(trifluoromethyl)phenylacetic acid
-
Methanol, anhydrous
-
Toluene, anhydrous
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or concentrated Sulfuric Acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser[14]
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.[23]
-
Charging the Flask: To the round-bottom flask, add 4-(trifluoromethyl)phenylacetic acid (1.0 eq), toluene (approx. 2 times the volume of methanol), methanol (3-5 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) or concentrated sulfuric acid (a few drops).
-
Reaction: Heat the mixture to reflux with vigorous stirring. Toluene and water will begin to co-distill as an azeotrope and collect in the Dean-Stark trap.[17] Continue refluxing until the theoretical amount of water has been collected in the trap, or until TLC/GC analysis indicates the consumption of the starting material.
-
Workup - Cooldown and Quench: Allow the reaction mixture to cool to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2-3 times, to remove unreacted acid and the catalyst) and then with brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography to yield pure Methyl 2-[4-(trifluoromethyl)phenyl]acetate.
Data Summary
| Condition | Reactant Ratio (Acid:Alcohol) | Water Removal | Typical Yield | Reference |
| Standard Equilibrium | 1:1 | None | ~65-70% | [5][24] |
| Excess Alcohol | 1:10 | None | >90% | [12] |
| Azeotropic Distillation | 1:3-5 in Toluene | Dean-Stark | >95% | [17] |
Visualizing the Process
Fischer Esterification Mechanism
Caption: Mechanism of Fischer Esterification.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield.
References
-
Fischer Esterification. (n.d.). LibreTexts Chemistry. Retrieved from [Link]
-
Esterification - Concept. (2020, March 26). JoVE. Retrieved from [Link]
-
Dean–Stark apparatus. (n.d.). In Wikipedia. Retrieved January 10, 2024, from [Link]
-
Types of Organic Reactions- Esterification Using a Dean-Stark Trap. (n.d.). University of Illinois Springfield. Retrieved from [Link]
-
Dean-Stark Apparatus. (n.d.). Orick Médico Sarl. Retrieved from [Link]
-
Dean Stark Apparatus. (n.d.). Scoilnet. Retrieved from [Link]
-
Fischer Esterification. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved from [Link]
-
Fischer–Speier esterification. (n.d.). In Wikipedia. Retrieved January 10, 2024, from [Link]
-
Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved from [Link]
-
Troubleshooting: How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? (2020, April 3). Quora. Retrieved from [Link]
-
Esterification Lab Answers. (n.d.). Retrieved from [Link]
-
The Versatility of 4-(Trifluoromethyl)phenylacetic Acid in Organic Synthesis. (n.d.). Retrieved from [Link]
-
Esterification - Prep. (2020, March 26). JoVE. Retrieved from [Link]
-
Palladium-Catalyzed α-Arylation of Esters. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Palladium-catalyzed alpha-arylation of esters. (2001). Journal of the American Chemical Society, 123(32), 7996-8002. [Link]
-
Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides. (2015, January 12). Organic Letters, 17(2), 382-385. [Link]
-
esterification - alcohols and carboxylic acids. (n.d.). Chemguide. Retrieved from [Link]
-
or a chemical reaction resulting in the formation of at least one ester product. Ester is obtained by an esterification reaction of an alcohol and a carboxylic acid. (n.d.). BYJU'S. Retrieved from [Link]
-
Fischer esterification reaction. (n.d.). BYJU'S. Retrieved from [Link]
-
Fischer Esterification | Mechanism + Easy TRICK! (2024, April 3). YouTube. Retrieved from [Link]
-
Methyl 2-[4-(trifluoromethyl)phenyl]acetate. (n.d.). MySkinRecipes. Retrieved from [Link]
Sources
- 1. 4-(Trifluoromethyl)phenylacetic acid | 32857-62-8 [amp.chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Methyl 2-[4-(trifluoromethyl)phenyl]acetate [myskinrecipes.com]
- 4. cerritos.edu [cerritos.edu]
- 5. Video: Esterification - Concept [jove.com]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. byjus.com [byjus.com]
- 10. Dean Stark Apparatus - Scoilnet [scoilnet.ie]
- 11. quora.com [quora.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 15. Types of Organic Reactions- Esterification Using a Dean-Stark Trap – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]
- 16. orickmedicosarl.com [orickmedicosarl.com]
- 17. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 18. byjus.com [byjus.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Palladium-Catalyzed α-Arylation of Esters [organic-chemistry.org]
- 21. Palladium-catalyzed alpha-arylation of esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Troubleshooting [chem.rochester.edu]
- 24. Video: Esterification - Prep [jove.com]
Technical Support Center: Purification of Crude Methyl 2-[4-(trifluoromethyl)phenyl]acetate by Column Chromatography
Welcome to our dedicated technical support guide for the purification of crude Methyl 2-[4-(trifluoromethyl)phenyl]acetate. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of purifying this fluorinated compound. Here, we address common challenges and frequently asked questions with in-depth, field-proven insights to enhance the efficiency and success of your chromatographic separations.
Troubleshooting Guide
This section is formatted to help you quickly identify and resolve specific issues you may encounter during the column chromatography of Methyl 2-[4-(trifluoromethyl)phenyl]acetate.
Issue 1: Poor Separation of the Product from Impurities
Question: I'm running a column with a hexane/ethyl acetate gradient, but I'm getting poor separation between my product and a more polar impurity. My fractions are all mixed. What's happening and how can I fix it?
Answer:
This is a common issue, and it often points to one of two primary causes: an inappropriate solvent system or co-elution with the starting material.
Root Cause Analysis:
The most likely polar impurity in your crude mixture is the unreacted starting material, 4-(trifluoromethyl)phenylacetic acid.[1][2] Carboxylic acids can interact strongly with the silica gel, but they can also streak or "tail" down the column, leading to broad peaks and poor separation from the desired ester. The Fischer-Speier esterification, a common method for synthesizing this compound, is a reversible reaction, so some unreacted starting material is expected.[3][4]
Solutions:
-
Optimize Your Mobile Phase with TLC: Before running a large-scale column, it's crucial to optimize your solvent system using Thin Layer Chromatography (TLC).[5]
-
Recommended TLC Protocol:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a chamber with a pre-determined hexane/ethyl acetate mixture. Start with a relatively non-polar mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity (e.g., 4:1, 2:1).
-
Visualize the plate under a UV lamp (254 nm) and/or by staining (e.g., with potassium permanganate or p-anisaldehyde stain).[6]
-
-
Target Rf Values: Aim for an Rf value of approximately 0.25-0.35 for your product, Methyl 2-[4-(trifluoromethyl)phenyl]acetate. This will provide the best separation on the column.[7]
-
-
Consider a Different Solvent System: If you're still not achieving good separation, consider switching to a solvent system with a different selectivity. For example, you could try a mixture of dichloromethane and hexane.[6]
-
Pre-treatment of the Crude Mixture: If a significant amount of the carboxylic acid starting material is present, you can perform a simple acid-base extraction before chromatography.
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will deprotonate the carboxylic acid, making it water-soluble and removing it from the organic layer.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it before loading it onto the column.
-
| Compound | Expected Polarity | Typical Rf (8:2 Hexane:EtOAc) |
| Methyl 2-[4-(trifluoromethyl)phenyl]acetate | Less Polar | ~0.4 - 0.5 |
| 4-(trifluoromethyl)phenylacetic acid | More Polar | ~0.1 - 0.2 (often streaks) |
Issue 2: Product Tailing or Broad Peaks
Question: My product is coming off the column, but the peak is very broad and tails significantly, leading to low purity in the later fractions. What causes this and how can I prevent it?
Answer:
Peak tailing is a frequent challenge, especially with fluorinated compounds, and it can be caused by a few factors.
Root Cause Analysis:
-
Secondary Interactions with Silica: The trifluoromethyl group is highly electron-withdrawing, which can lead to undesirable interactions with the acidic silanol groups on the surface of the silica gel.[8] This can cause the compound to "stick" and elute slowly, resulting in tailing.
-
Column Overloading: If you load too much crude product onto the column, the stationary phase can become saturated, leading to broad, tailing peaks.
-
In-situ Hydrolysis: Although less common with standard silica gel, prolonged exposure to residual water on the silica surface could potentially lead to minor hydrolysis of the methyl ester back to the carboxylic acid, which would definitely cause tailing.
Solutions:
-
Use a Deactivated Silica Gel: Consider using a deactivated or "end-capped" silica gel. This type of silica has fewer free silanol groups, which minimizes the secondary interactions that cause tailing.
-
Add a Mobile Phase Modifier: Adding a small amount of a polar solvent like methanol (0.5-1%) to your mobile phase can help to block the active sites on the silica gel and improve peak shape. Be cautious, as this will also increase the overall polarity of your eluent.
-
Reduce the Sample Load: As a rule of thumb, the amount of crude product loaded onto the column should be about 1-5% of the weight of the silica gel. If you are experiencing tailing, try reducing the amount of sample you are loading.
-
Ensure Dry Solvents and Silica: To minimize the risk of hydrolysis, use dry solvents and consider drying your silica gel in an oven before preparing your column.
Issue 3: No Product Eluting from the Column
Question: I've run a significant volume of my mobile phase through the column, but I can't seem to elute my product. What should I do?
Answer:
This can be a frustrating situation, but it's usually solvable.
Root Cause Analysis:
-
Mobile Phase is Too Non-Polar: The most likely reason is that your eluent is not polar enough to move your product down the column.
-
Compound Decomposition: In some cases, highly sensitive compounds can decompose on the acidic silica gel. While Methyl 2-[4-(trifluoromethyl)phenyl]acetate is generally stable, this is something to consider with other molecules.
Solutions:
-
Gradually Increase Solvent Polarity: If your product is not eluting, gradually increase the polarity of your mobile phase. For a hexane/ethyl acetate system, you can move from a 9:1 to a 4:1, 2:1, or even 1:1 mixture. Make these changes gradually to avoid eluting your product all at once with impurities.
-
Perform a "Flush": If you have run a large volume of your optimized mobile phase and still see no product, you can perform a "flush" with a much more polar solvent, such as 100% ethyl acetate or even a mixture of ethyl acetate and methanol. This should elute everything remaining on the column. While this won't give you a pure product, it will confirm if your compound was strongly adsorbed to the silica.
-
Check for Compound Stability on Silica: You can test for stability by spotting your compound on a TLC plate, letting it sit for an hour or two, and then developing it. If you see new spots or streaking that wasn't there initially, your compound may be decomposing on the silica.
Frequently Asked Questions (FAQs)
Q1: What is the best way to pack a silica gel column for this purification?
A1: A well-packed column is essential for good separation. We recommend the "slurry packing" method:
-
Place a small plug of cotton or glass wool at the bottom of the column and add a layer of sand.
-
In a separate beaker, mix your silica gel with your initial, least polar mobile phase to create a slurry.
-
Pour the slurry into the column and use gentle air pressure to pack the silica bed evenly.
-
Once the silica has settled, add another layer of sand on top to protect the surface.
Q2: How should I load my crude product onto the column?
A2: For the best resolution, it's important to load your sample in a narrow band. We recommend the "dry loading" method:
-
Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane).
-
Add a small amount of silica gel to this solution and then evaporate the solvent completely to get a free-flowing powder.
-
Carefully add this powder to the top of your packed column.
Q3: How do I monitor the progress of my column chromatography?
A3: Collect fractions in test tubes and monitor them by TLC. Spot each fraction on a TLC plate alongside a spot of your crude starting material and a pure standard of your product, if available. This will allow you to identify which fractions contain your pure product.
Q4: Can I reuse my silica gel column?
A4: While it is possible to wash and reuse silica gel, we generally do not recommend it for high-purity applications. Contaminants from previous runs can be difficult to remove completely and may co-elute with your product in subsequent purifications.
Experimental Workflow Diagram
Caption: Workflow for the purification of Methyl 2-[4-(trifluoromethyl)phenyl]acetate.
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Northrop, B. H. FLASH OPTIMIZATION. [Link]
-
Reddit. Rf value for TLC. [Link]
-
LibreTexts Chemistry. 5. Thin Layer Chromatography. [Link]
-
Royal Society of Chemistry. Expeditious Trifluoromethylthiolation and Trifluoromethylselenolation of Alkynyl(phenyl)iodoniums by [XCF3]−. [Link]
-
Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
Supporting Information. D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal. [Link]
-
YouTube. Chromatography Troubleshooting. [Link]
-
Biotage. Which sample solvents work best with normal-phase flash column chromatography?. [Link]
- The Versatility of 4-(Trifluoromethyl)phenylacetic Acid in Organic Synthesis. [No direct link available]
-
ResearchGate. How to separate ester from carboxylic acid by using chromatography?. [Link]
-
Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Wikipedia. Fischer–Speier esterification. [Link]
Sources
- 1. 4-(Trifluoromethyl)phenylacetic acid 97 32857-62-8 [sigmaaldrich.com]
- 2. 4-(Trifluoromethyl)phenylacetic Acid | 32857-62-8 | TCI EUROPE N.V. [tcichemicals.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. community.wvu.edu [community.wvu.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. orgsyn.org [orgsyn.org]
- 8. rsc.org [rsc.org]
troubleshooting incomplete esterification of 4-(trifluoromethyl)phenylacetic acid
Welcome to the technical support center for the esterification of 4-(trifluoromethyl)phenylacetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their synthetic workflows. As Senior Application Scientists, we have compiled this resource to address common challenges and provide in-depth, field-tested solutions to ensure the success of your experiments.
Troubleshooting Incomplete Esterification
Encountering incomplete esterification can be a significant roadblock in a synthesis campaign. This section is structured to help you diagnose and resolve the most common issues encountered when esterifying 4-(trifluoromethyl)phenylacetic acid.
Question: My esterification of 4-(trifluoromethyl)phenylacetic acid is not going to completion. What are the likely causes and how can I fix it?
Answer:
Incomplete esterification is a common issue, often stemming from the equilibrium nature of the Fischer-Speier esterification reaction.[1][2][3] The electron-withdrawing trifluoromethyl group on the phenyl ring can also influence the reactivity of the carboxylic acid. Here’s a systematic approach to troubleshooting:
1. Equilibrium Limitations:
-
The Problem: The Fischer esterification is a reversible reaction between a carboxylic acid and an alcohol to form an ester and water.[3][4] If water is not removed from the reaction mixture, the reverse reaction (hydrolysis of the ester) will occur, preventing the reaction from reaching completion.[1][5]
-
The Solution: To drive the equilibrium towards the product, you must remove water as it is formed. The most effective method is azeotropic removal using a Dean-Stark apparatus with a suitable solvent like toluene or hexane.[6][7][8][9] Alternatively, using a large excess of the alcohol reactant can also shift the equilibrium forward.[1][3]
2. Inefficient Catalysis:
-
The Problem: While 4-(trifluoromethyl)phenylacetic acid is acidic, a strong acid catalyst is typically required to achieve a reasonable reaction rate. An insufficient amount or an inappropriate choice of catalyst can lead to a sluggish or incomplete reaction.
-
The Solution:
-
Catalyst Choice: Strong Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are standard and effective catalysts for Fischer esterification.[1][2][8] Lewis acids such as scandium(III) triflate can also be used.[2] For substrates that are sensitive to strong acids, milder conditions can be achieved using coupling reagents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP), known as the Steglich esterification.[9][10]
-
Catalyst Loading: Ensure you are using a sufficient catalytic amount, typically 1-5 mol% of the limiting reagent.
-
3. Suboptimal Reaction Conditions:
-
The Problem: Inadequate temperature or reaction time will result in low conversion.
-
The Solution:
-
Temperature: The reaction should be conducted at reflux temperature of the solvent or the alcohol (if used in excess) to ensure a sufficient reaction rate.[2] Typical temperatures range from 60-110 °C.[2]
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or ¹H-NMR spectroscopy. Reactions can take anywhere from 1 to 24 hours to reach completion.[5]
-
4. Reagent Purity:
-
The Problem: The presence of water in your starting materials (carboxylic acid, alcohol, or solvent) will inhibit the reaction.
-
The Solution: Ensure all reagents and solvents are anhydrous. Use freshly opened solvents or dry them using appropriate methods (e.g., molecular sieves) prior to use.[5]
Below is a workflow to guide your troubleshooting process:
Caption: Troubleshooting workflow for incomplete esterification.
Question: I am observing unreacted starting material in my final product after workup. How can I improve the purification process?
Answer:
The presence of unreacted 4-(trifluoromethyl)phenylacetic acid after the reaction indicates either an incomplete reaction or an inefficient purification protocol. Assuming the reaction has been driven to completion, here are some purification strategies:
-
Aqueous Basic Wash: After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate, diethyl ether) and wash with a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).[8] The acidic starting material will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer and can be separated. Be cautious with strong bases, as they can potentially hydrolyze your ester product.
-
Column Chromatography: If the basic wash is insufficient or if other impurities are present, purification by column chromatography on silica gel is a highly effective method to separate the nonpolar ester from the more polar carboxylic acid.[9]
-
Distillation: If your ester is volatile and thermally stable, distillation can be an excellent method for purification, especially on a larger scale.[11]
Frequently Asked Questions (FAQs)
What is the general mechanism for the Fischer esterification of 4-(trifluoromethyl)phenylacetic acid?
The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism.[1][2]
-
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[12][13]
-
Nucleophilic attack by the alcohol: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[1][12]
-
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
-
Deprotonation: The catalyst is regenerated by deprotonation of the carbonyl oxygen, yielding the final ester product.
Caption: General mechanism of Fischer esterification.
How do I choose the right alcohol for my esterification?
The choice of alcohol depends on the desired ester. Primary and secondary alcohols are generally suitable for Fischer esterification.[2] Tertiary alcohols are prone to elimination under acidic conditions and may require alternative esterification methods.[2] The boiling point of the alcohol is also a consideration, especially if it is used in excess as the solvent.
What are the optimal reaction parameters for the esterification of 4-(trifluoromethyl)phenylacetic acid?
While optimal conditions can vary, a good starting point is summarized in the table below.
| Parameter | Recommended Value | Rationale |
| Catalyst | H₂SO₄ or p-TsOH | Strong Brønsted acids are effective for this reaction type.[1][2][8] |
| Catalyst Loading | 1-5 mol% | Sufficient to catalyze the reaction without causing significant side reactions. |
| Alcohol | 1.1 - 5 equivalents (or as solvent) | Using an excess of the alcohol can help drive the reaction to completion.[1][3] |
| Temperature | Reflux | Ensures a sufficient reaction rate.[2] |
| Water Removal | Dean-Stark Apparatus | The most effective method for removing the water byproduct and shifting the equilibrium.[6][7][8][9] |
| Reaction Time | 2-24 hours | Monitor by TLC or GC to determine completion.[5] |
How can I monitor the progress of the reaction?
-
Thin Layer Chromatography (TLC): This is a quick and easy way to qualitatively monitor the disappearance of the starting carboxylic acid and the appearance of the less polar ester product.
-
Gas Chromatography (GC): For volatile esters, GC can provide quantitative information on the conversion to the product.
-
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: Taking aliquots from the reaction mixture and analyzing them by ¹H-NMR can show the disappearance of the characteristic signals of the starting material and the appearance of new signals corresponding to the ester.
Experimental Protocols
Protocol 1: General Procedure for Esterification using a Dean-Stark Trap
This protocol describes a general method for the esterification of 4-(trifluoromethyl)phenylacetic acid with a primary or secondary alcohol using a Dean-Stark apparatus.
Materials:
-
4-(Trifluoromethyl)phenylacetic acid (1.0 eq)
-
Alcohol (1.5 - 3.0 eq)
-
p-Toluenesulfonic acid monohydrate (0.05 eq)
-
Toluene
-
Round-bottom flask
-
Dean-Stark trap
-
Condenser
-
Heating mantle with magnetic stirring
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 4-(trifluoromethyl)phenylacetic acid, the alcohol, and p-toluenesulfonic acid monohydrate.
-
Add a sufficient volume of toluene to ensure the reaction mixture can be stirred effectively.
-
Assemble the Dean-Stark trap and condenser on top of the flask.
-
Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene.[8]
-
Continue refluxing until no more water is collected in the trap and TLC analysis indicates complete consumption of the starting carboxylic acid.
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with a saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the crude product by column chromatography or distillation as needed.
References
- Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl - RSC Publishing. (2025).
- Types of Organic Reactions- Esterification Using a Dean-Stark Trap – UW-Madison Demonstration Lab – UW–Madison. (n.d.).
- Alhassan, G., Keshe, M., & Merza, J. (n.d.). Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. Semantic Scholar.
- Process for the purification of esters. (n.d.). Google Patents.
- Esterification Using a Dean-Stark Trap. (n.d.).
- Direct esterification of α-methoxy-α-(trifluoromethyl)phenylacetic acid. (1986). ResearchGate.
- 4-(Trifluoromethyl)phenylacetic acid 97 32857-62-8. (n.d.). Sigma-Aldrich.
- Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. (2017). ResearchGate.
- Fischer Esterification. (n.d.). Organic Chemistry Portal.
- Characterization of a Silver Vinylcarbene Intermediate in Carbene–Alkyne Metathesis and Its Concerted C(sp2) - American Chemical Society. (2025).
- Esterification of Phenylacetic Acid (1) with tert-Butyl Al- cohol in the Presence of DMAP a. (n.d.). ResearchGate.
- The Fischer Esterification. (n.d.).
- Fischer–Speier esterification. (n.d.). Wikipedia.
- Fischer Esterification-Typical Procedures. (2024). OperaChem.
- Esterification not Working : r/chemhelp. (2024). Reddit.
- Dean Stark Trap. (2005). Sciencemadness Discussion Board.
- Process for purifying esters. (n.d.). Google Patents.
- How to purify esterefication product? (2016). ResearchGate.
- Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. (2021). Angolan Industry and Chemical Engineering Journal.
- Troubleshooting low conversion in phenoxyacetic acid esterification. (n.d.). Benchchem.
- Fischer Esterification- Carboxylic Acid to Ester Under Acidic Conditions. (2022).
- ESTERIFICATION OF TRIFLUOROACETIC ACID WITH PHENYLDIAZO. (2019).
- Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. (n.d.). ResearchGate.
- Fischer Esterification. (2023). Chemistry LibreTexts.
- (PDF) Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. (2024). ResearchGate.
- 4.8 Reaction Pathway for Esterification A somewhat simplified step. (n.d.).
- Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (n.d.). PMC.
- Organic Reactions: Esterification & Transesterification. (n.d.). Student Academic Success.
- Optimization for esterification of saturated palm fatty acid distillate by D-optimal design response surface methodology for biolubricant production. (n.d.). TÜBİTAK Academic Journals.
Sources
- 1. Fischer Esterification [organic-chemistry.org]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Types of Organic Reactions- Esterification Using a Dean-Stark Trap – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]
- 7. Esterification Using a Dean-Stark Trap [www2.chem.wisc.edu]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. community.wvu.edu [community.wvu.edu]
- 12. oit.edu [oit.edu]
- 13. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
stability of Methyl 2-[4-(trifluoromethyl)phenyl]acetate under acidic or basic conditions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of Methyl 2-[4-(trifluoromethyl)phenyl]acetate under various experimental conditions. Our goal is to equip you with the knowledge to anticipate and manage potential stability issues, ensuring the integrity of your research and development workflows.
Introduction
Methyl 2-[4-(trifluoromethyl)phenyl]acetate is a key intermediate in the synthesis of various pharmacologically active compounds and advanced materials.[1] The presence of the ester functional group and the electron-withdrawing trifluoromethyl (CF₃) group on the phenyl ring significantly influences its chemical reactivity and stability. Understanding its behavior in acidic and basic environments is critical for designing robust synthetic routes, formulating stable products, and interpreting analytical data. This guide will delve into the mechanistic underpinnings of its stability and provide practical solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Section 1: Stability in Acidic Conditions
Q1: What happens to Methyl 2-[4-(trifluoromethyl)phenyl]acetate when exposed to acidic conditions?
A1: Under acidic conditions, Methyl 2-[4-(trifluoromethyl)phenyl]acetate can undergo hydrolysis to yield 2-[4-(trifluoromethyl)phenyl]acetic acid and methanol.[2][3] This reaction is an equilibrium process, meaning it is reversible.[2][3] The presence of a large excess of water will drive the equilibrium towards the hydrolysis products.[2]
The reaction is catalyzed by acid (H⁺), which protonates the carbonyl oxygen of the ester. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.[4]
Q2: How does the trifluoromethyl (CF₃) group affect the rate of acid-catalyzed hydrolysis?
A2: The trifluoromethyl group is a strong electron-withdrawing group. Its presence on the phenyl ring deactivates the ring towards electrophilic aromatic substitution but, more importantly for stability, it significantly influences the reactivity of the ester group. By withdrawing electron density from the carbonyl carbon, the CF₃ group makes it more electrophilic and thus more reactive towards nucleophiles like water. This electronic effect is expected to accelerate the rate of acid-catalyzed hydrolysis compared to an unsubstituted methyl phenylacetate.
Q3: My reaction requires acidic conditions. How can I minimize the hydrolysis of Methyl 2-[4-(trifluoromethyl)phenyl]acetate?
A3: To minimize hydrolysis in acidic media, consider the following strategies:
-
Temperature Control: Perform reactions at the lowest effective temperature. The rate of hydrolysis, like most chemical reactions, increases with temperature.
-
Limit Water Content: Use anhydrous solvents and reagents whenever possible. Since water is a reactant in the hydrolysis, limiting its concentration will shift the equilibrium towards the stable ester form.[2]
-
Reaction Time: Keep the reaction time to a minimum. Prolonged exposure to acidic conditions will increase the extent of hydrolysis.
-
Choice of Acid: Use the mildest possible acid catalyst that is effective for your desired transformation.
Section 2: Stability in Basic Conditions
Q1: How does Methyl 2-[4-(trifluoromethyl)phenyl]acetate behave in the presence of a base?
A1: In the presence of a base, such as sodium hydroxide, Methyl 2-[4-(trifluoromethyl)phenyl]acetate undergoes rapid and irreversible hydrolysis, a process known as saponification.[2][3] The products are the corresponding carboxylate salt, sodium 2-[4-(trifluoromethyl)phenyl]acetate, and methanol.[3] The reaction is considered irreversible because the final step involves the deprotonation of the carboxylic acid by the base to form a carboxylate anion, which is resonance-stabilized and unreactive towards the alcohol.[4]
Q2: Why is the hydrolysis of this ester faster under basic conditions compared to acidic conditions?
A2: Base-catalyzed hydrolysis is generally faster for two main reasons:
-
Stronger Nucleophile: The hydroxide ion (OH⁻) is a much stronger nucleophile than a neutral water molecule, leading to a faster rate of attack on the electrophilic carbonyl carbon.
-
Irreversibility: As mentioned, the formation of the stable carboxylate salt drives the reaction to completion, unlike the reversible acid-catalyzed hydrolysis.[2][4]
The electron-withdrawing trifluoromethyl group further accelerates this process by increasing the partial positive charge on the carbonyl carbon, making it an even better target for the hydroxide nucleophile.
Q3: I am observing significant degradation of my compound during a basic aqueous workup. What can I do to prevent this?
A3: Unwanted saponification during workup is a common issue. Here are some preventative measures:
-
Use a Weaker Base: If possible, use a milder base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) for neutralization instead of strong bases like NaOH or KOH.[5]
-
Low Temperature: Conduct all extractions and washes with ice-cold solutions. This dramatically slows down the rate of hydrolysis.[5]
-
Minimize Contact Time: Perform the aqueous workup as quickly as possible. Avoid letting the organic and basic aqueous layers remain in contact for extended periods.[5]
-
Brine Wash: After a basic wash, promptly wash the organic layer with brine (saturated NaCl solution) to remove residual water and base.[5]
Troubleshooting Guide
This section addresses common problems encountered during experiments involving Methyl 2-[4-(trifluoromethyl)phenyl]acetate.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield of desired product after a reaction in acidic media; presence of 2-[4-(trifluoromethyl)phenyl]acetic acid in crude NMR. | Acid-catalyzed hydrolysis of the ester product. | - Lower the reaction temperature.- Use anhydrous solvents and reagents.- Minimize reaction time.- During workup, neutralize the acid quickly with a cold, weak base (e.g., sat. NaHCO₃ solution).[5] |
| Significant loss of product during basic workup (e.g., NaOH wash). | Base-catalyzed hydrolysis (saponification). | - Use a milder base for washing (e.g., NaHCO₃).[5]- Perform all aqueous washes at low temperatures (0-5 °C).[5]- Reduce the contact time between the organic and aqueous layers.[5]- If the desired product is acidic, consider an acid-base extraction to recover it from the aqueous layer. |
| Inconsistent analytical results for samples dissolved in protic solvents (e.g., methanol, water). | Slow hydrolysis of the ester in the analytical sample over time. | - Prepare analytical samples fresh and analyze them promptly.- Use aprotic solvents (e.g., acetonitrile, THF) for sample storage and dilution if the analytical method allows.- For long-term storage, keep the compound as a solid or in a non-polar, aprotic solvent at low temperatures. |
| Difficulty in achieving complete hydrolysis when desired. | Insufficient catalyst, water, or reaction time/temperature. | - For acid hydrolysis, use a larger excess of aqueous acid and consider a higher temperature or longer reflux time.[2]- For base hydrolysis, ensure at least one equivalent of base is used. Using an excess of base will drive the reaction to completion faster.[2] |
Visualizing the Hydrolysis Mechanisms
To better understand the chemical transformations, the following diagrams illustrate the step-by-step mechanisms of hydrolysis under acidic and basic conditions.
Caption: Workflow of acid-catalyzed ester hydrolysis.
Caption: Workflow of base-catalyzed ester hydrolysis.
Experimental Protocol: pH Stability Study
This protocol provides a general framework for determining the stability of Methyl 2-[4-(trifluoromethyl)phenyl]acetate at different pH values.
Objective: To quantify the rate of hydrolysis of Methyl 2-[4-(trifluoromethyl)phenyl]acetate at various pH levels (e.g., pH 2, 7, and 10) at a constant temperature.
Materials:
-
Methyl 2-[4-(trifluoromethyl)phenyl]acetate
-
Buffer solutions (pH 2, 7, and 10)
-
Acetonitrile (ACN) or other suitable organic solvent
-
HPLC or UPLC system with a suitable column (e.g., C18)
-
Constant temperature incubator or water bath
-
Volumetric flasks and pipettes
-
Autosampler vials
Procedure:
-
Stock Solution Preparation:
-
Accurately prepare a stock solution of Methyl 2-[4-(trifluoromethyl)phenyl]acetate in acetonitrile (e.g., 1 mg/mL).
-
-
Reaction Sample Preparation:
-
For each pH to be tested, pipette a known volume of the stock solution into a volumetric flask.
-
Dilute to the mark with the respective pre-heated buffer solution to a final concentration (e.g., 10 µg/mL). The final solution should have a low percentage of organic solvent to not significantly alter the buffer's pH.
-
Quickly mix and transfer aliquots into several autosampler vials for each time point.
-
-
Incubation:
-
Place the vials in a constant temperature incubator (e.g., 37°C or 50°C).
-
-
Time Point Analysis:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial for each pH from the incubator.
-
Immediately quench the reaction if necessary (e.g., by adding an equal volume of cold acetonitrile or neutralizing the pH).
-
Analyze the sample by HPLC to determine the concentration of the remaining Methyl 2-[4-(trifluoromethyl)phenyl]acetate.
-
-
Data Analysis:
-
Create a calibration curve using standards of known concentrations.
-
Quantify the concentration of the ester at each time point.
-
Plot the natural logarithm of the concentration (ln[Ester]) versus time for each pH.
-
The slope of this line will be the negative of the pseudo-first-order rate constant (-k).
-
The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.
-
Expected Outcome:
Based on chemical principles, the rate of hydrolysis is expected to be fastest at pH 10, slower at pH 2, and slowest at neutral pH 7. A pH-rate profile can be constructed by plotting the logarithm of the rate constant (log k) against pH, which typically shows a 'V' shape for esters that undergo both acid and base-catalyzed hydrolysis.[6][7]
References
-
Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis pH rate profile of phenyl acetate. Retrieved from [Link]
-
ResearchGate. (n.d.). 29. Hydrolysis pH rate profile of phenyl acetate at 25° C. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Methyl 2-[4-(trifluoromethyl)phenyl]acetate. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Scribd. (n.d.). Experiment 1 - Kinetics Study of The Hydrolysis of Methyl Acetate by Acid-Base Titration. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]
-
YouTube. (2022, February 18). Kinetics of the Acid Catalysed Hydrolysis of Methyl Acetate. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Kinetic study of catalytic hydrolysis reaction of methyl acetate to acetic acid and methanol. Retrieved from [Link]
Sources
Technical Support Center: Advanced Catalytic Synthesis of Methyl 2-[4-(trifluoromethyl)phenyl]acetate
Welcome to the technical support center for the synthesis of Methyl 2-[4-(trifluoromethyl)phenyl]acetate. This molecule is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, making its efficient and robust production critical. This guide moves beyond traditional stoichiometric methods to explore modern, alternative catalytic strategies. It is designed for researchers, chemists, and process development professionals seeking to optimize their synthetic routes, troubleshoot common issues, and understand the mechanistic rationale behind different catalytic systems.
Frequently Asked Questions (FAQs): Catalyst Selection
Q1: Why should I consider alternative catalysts for synthesizing Methyl 2-[4-(trifluoromethyl)phenyl]acetate?
A1: Traditional methods for α-arylation of esters often rely on harsh conditions or stoichiometric reagents that can limit functional group tolerance and generate significant waste. Modern transition-metal catalysis offers several advantages:
-
Increased Efficiency: Catalytic amounts of metal complexes can achieve high turnover numbers, making the process more atom-economical and cost-effective.
-
Milder Reaction Conditions: Many catalytic systems operate at lower temperatures and pressures, preserving sensitive functional groups within the molecule.[1][2]
-
Broader Substrate Scope: Catalysis provides pathways to couple a wider variety of starting materials, including less reactive aryl chlorides, which are often cheaper and more readily available than bromides or iodides.[3]
-
Improved Selectivity: Fine-tuning of catalysts and ligands allows for precise control over the reaction, minimizing the formation of byproducts such as diarylated esters.[2]
Q2: What are the primary alternative catalytic strategies for this synthesis?
A2: The most prominent and successful strategies involve the cross-coupling of a 4-(trifluoromethyl)phenyl source with a methyl acetate equivalent. The three leading catalytic systems are based on:
-
Palladium-Catalyzed α-Arylation: The most established and versatile method, utilizing a palladium catalyst with specialized phosphine ligands to couple aryl halides with ester enolates.[4][5]
-
Nickel-Catalyzed Cross-Coupling: A more cost-effective alternative to palladium, nickel catalysts are highly effective for coupling alkyl and aryl precursors.[1][6]
-
Copper-Catalyzed Cross-Coupling: An even more economical and environmentally benign option, copper catalysis is rapidly gaining traction for C-C bond formation, although it may require specific ligand systems to achieve high efficiency.[7]
Each system has its own set of operational parameters and potential challenges, which we will explore in detail.
Guide 1: Palladium-Catalyzed α-Arylation of Methyl Acetate
This approach is the current state-of-the-art for forming the C(sp²)-C(sp³) bond required for the target molecule. The general transformation involves coupling an aryl halide with a pre-formed or in situ-generated enolate of methyl acetate.
Core Concept: The Catalytic Cycle
The mechanism relies on a Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is crucial for effective troubleshooting.
Caption: Generalized catalytic cycle for Pd-catalyzed α-arylation.
Experimental Protocol: α-Arylation using LiHMDS
This protocol is adapted from methodologies developed by Buchwald and Hartwig for the monoarylation of esters.[2][5]
Materials:
-
4-Bromobenzotrifluoride (1.0 equiv)
-
Methyl Acetate (1.5 equiv)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.3 equiv, as a 1M solution in THF)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1 mol%)
-
AdBrettPhos (2.5 mol%)
-
Anhydrous Toluene
Procedure:
-
Reactor Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ and AdBrettPhos.
-
Reagent Addition: Add anhydrous toluene, followed by 4-bromobenzotrifluoride and methyl acetate via syringe.
-
Enolate Formation: Cool the mixture to 0 °C in an ice bath. Slowly add the LiHMDS solution dropwise over 15 minutes. A color change is typically observed.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Guide: Palladium-Catalyzed Arylation
| Issue | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Low or No Conversion | 1. Inactive Catalyst: The Pd(0) active species was not generated or was deactivated by oxygen/moisture. 2. Poor Enolate Formation: The base was not strong enough, was degraded, or an insufficient amount was used. 3. Poorly Soluble Reagents: Reagents may not be fully dissolved at the reaction temperature. | 1. Ensure Inert Atmosphere: Use rigorous Schlenk or glovebox techniques. Ensure solvents are thoroughly degassed. The Pd(0) species is highly sensitive to oxidation. 2. Verify Base Quality: Use a freshly opened bottle or titrate the LiHMDS solution to confirm its molarity. Consider a stronger base like LHMDS or KHMDS if needed. 3. Solvent Choice: Toluene is a good first choice, but for some substrates, dioxane or THF may offer better solubility. |
| Significant Diarylation | 1. Excess Enolate: The monoarylated product is more acidic than the starting ester, and excess base can deprotonate it, leading to a second arylation. 2. Slow Addition of Limiting Reagent: If the aryl halide is added slowly to an excess of enolate, diarylation can be favored. | 1. Control Stoichiometry: Carefully control the amount of base used (typically 1.1-1.3 equivalents). 2. Reverse Addition: Add the base/ester mixture slowly to the aryl halide solution. This maintains a low concentration of the reactive enolate at all times. 3. Use a Hindered Ester: Using tert-butyl acetate can sterically disfavor diarylation. The resulting ester can be transesterified to the methyl ester if needed.[2] |
| Side Product Formation (e.g., Biaryl Coupling) | 1. Ligand Decomposition or Inappropriate Ligand: The ligand may not be robust enough, or its electronic/steric properties may favor side reactions over the desired reductive elimination. | 1. Choose a Robust Ligand: Bulky, electron-rich biaryl phosphine ligands (e.g., Buchwald ligands like AdBrettPhos, RuPhos) are designed to promote reductive elimination and prevent β-hydride elimination.[4][5] 2. Screen Ligands: Test a small panel of ligands to find the optimal one for your specific substrate combination. |
| Incomplete Reaction with Aryl Chlorides | 1. High C-Cl Bond Strength: The oxidative addition of aryl chlorides to Pd(0) is significantly slower and more difficult than for aryl bromides. | 1. Use a More Electron-Rich Ligand: Highly electron-donating ligands like P(t-Bu)₃ or specific Buchwald ligands are required to facilitate the oxidative addition of the C-Cl bond.[3] 2. Increase Temperature: Reactions with aryl chlorides often require higher temperatures (e.g., 80-110 °C). 3. Use a Specialized Catalyst System: Some pre-catalysts are specifically designed for activating aryl chlorides. |
Guide 2: Nickel-Catalyzed Alternatives
Nickel offers a compelling, cost-effective alternative to palladium. While the fundamental catalytic steps are similar, Ni-based systems have unique characteristics and requirements. A common strategy involves the reductive coupling of an alkyl halide with a chloroformate, or carboxylation followed by esterification.[1]
Caption: A logical workflow for troubleshooting common synthesis issues.
Experimental Protocol: Ni-Catalyzed Reductive Coupling
This protocol describes a reductive coupling between an activated benzyl halide and a chloroformate.
Materials:
-
4-(Trifluoromethyl)benzyl chloride (1.0 equiv)
-
Methyl Chloroformate (1.2 equiv)
-
NiCl₂·6H₂O (5 mol%)
-
4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy) (6 mol%)
-
Zinc dust (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Catalyst Preparation: In an inert-atmosphere glovebox, add NiCl₂·6H₂O, dtbbpy, and zinc dust to a vial. Add DMF and stir for 30 minutes. The solution should change color, indicating the formation of the active Ni(0) complex.
-
Reaction Setup: In a separate flask, dissolve 4-(trifluoromethyl)benzyl chloride and methyl chloroformate in DMF.
-
Initiation: Transfer the catalyst slurry to the substrate solution.
-
Reaction: Heat the mixture to 50-60 °C and stir for 12-18 hours. Monitor the reaction by GC-MS.
-
Workup: Cool the reaction, filter through a pad of Celite to remove zinc and catalyst residues, and rinse with ethyl acetate.
-
Extraction & Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry the organic layer over MgSO₄, and concentrate. Purify by column chromatography.
Troubleshooting Guide: Nickel-Catalyzed Reactions
| Issue | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Catalyst Inactivity | 1. Incomplete Reduction of Ni(II): The reductant (e.g., Zn, Mn) may be passivated or insufficient. 2. Air/Moisture Sensitivity: Ni(0) complexes are extremely sensitive to oxidation. | 1. Activate Reductant: Briefly wash zinc dust with dilute HCl, followed by water, ethanol, and ether, then dry under vacuum. This removes the passivating oxide layer. 2. Strictly Inert Conditions: These reactions are often more sensitive than their palladium counterparts. A glovebox is highly recommended over Schlenk techniques.[6] |
| Homocoupling of Benzyl Chloride | 1. Slow Reductive Elimination: If the coupling with the chloroformate is slow, the intermediate organonickel species can couple with itself. | 1. Ligand Choice: The bipyridine ligand is crucial for stabilizing the nickel center and promoting the desired cross-coupling. Experiment with other bipyridine or phosphine ligands. 2. Control Temperature: Lowering the temperature may slow the rate of homocoupling relative to the desired reaction. |
Guide 3: Emerging Copper-Catalyzed Strategies
Copper catalysis represents a greener and more economical frontier. While direct α-arylation of simple esters is challenging, a highly effective strategy is the copper-catalyzed coupling of an aryl halide with a malonic ester, followed by hydrolysis and decarboxylation.
Experimental Protocol: Cu-Catalyzed Malonate Coupling
Materials:
-
4-Iodobenzotrifluoride (1.0 equiv)
-
Dimethyl Malonate (2.0 equiv)
-
CuI (Copper(I) Iodide) (10 mol%)
-
L-Proline (20 mol%)
-
K₂CO₃ (Potassium Carbonate) (2.5 equiv)
-
Anhydrous DMSO
Procedure:
-
Reaction Setup: Combine 4-iodobenzotrifluoride, dimethyl malonate, CuI, L-proline, and K₂CO₃ in a flask.
-
Solvent & Reaction: Add anhydrous DMSO, degas the mixture, and then heat to 90 °C under an inert atmosphere for 24 hours.
-
Workup: Cool the reaction, dilute with water, and extract with ether. Wash the organic layer with brine, dry, and concentrate.
-
Hydrolysis & Decarboxylation: The resulting diarylmalonate can be hydrolyzed (e.g., with NaOH/H₂O) and then heated in an acidic medium to decarboxylate to the corresponding phenylacetic acid.
-
Esterification: The final acid is esterified to the target methyl ester using a standard Fischer esterification (Methanol, catalytic H₂SO₄).[8]
Troubleshooting Guide: Copper-Catalyzed Reactions
| Issue | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Low Yield in Coupling Step | 1. Catalyst Poisoning: Certain functional groups can coordinate too strongly to the copper center. 2. Inappropriate Ligand/Base Combination: The efficiency of copper catalysis is highly dependent on the specific combination of ligand and base. | 1. Protect Sensitive Groups: If the substrate contains strongly coordinating groups (e.g., thiols), they may need to be protected. 2. Screening: L-proline is a common and effective ligand, but others like phenanthroline may work better. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can also be critical.[7] |
| Difficult Decarboxylation | 1. Stable Intermediate: The malonic acid intermediate may be resistant to decarboxylation. | 1. Higher Temperatures: Ensure sufficient heat is applied during the decarboxylation step. 2. Solvent Choice: High-boiling point solvents can facilitate the reaction. |
Comparative Summary of Catalytic Systems
| Feature | Palladium Catalysis | Nickel Catalysis | Copper Catalysis |
| Maturity | Highly developed, extensive literature | Well-established, rapidly growing | Emerging, very active area of research |
| Cost | High | Moderate | Low |
| Toxicity | Moderate | Moderate-High | Low |
| Typical Substrates | Aryl-Cl, Br, I, OTf | Aryl-Cl, Br, I | Aryl-I, Br |
| Key Advantage | Broadest scope and highest reliability | Excellent cost-performance ratio | Most economical and sustainable |
| Key Challenge | Cost and removal of Pd residues | High sensitivity to air/moisture | Often requires higher temperatures and longer reaction times |
References
-
PubChem. Methyl 2-(4-methyl-3-(trifluoromethyl)phenyl)acetate. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. methyl 2-(2-acetylphenyl)acetate. Organic Syntheses Procedure. [Link]
-
U.S. National Library of Medicine. The Palladium-Catalyzed Trifluoromethylation of Vinyl Sulfonates. National Institutes of Health. [Link]
-
Organic Chemistry Portal. Synthesis of carboxylic acids, esters and amides. Organic-Chemistry.org. [Link]
-
Organic Reactions. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. Organic-Reactions.com. [Link]
-
Organic Chemistry Portal. Synthesis of Trifluoromethylated Tetrasubstituted Allenes via Palladium-Catalyzed Carbene Transfer Reaction. Organic-Chemistry.org. [Link]
-
U.S. National Library of Medicine. Progress in copper-catalyzed trifluoromethylation. National Institutes of Health. [Link]
-
Homework.Study.com. What are some possible sources of error in synthesizing esters?. Study.com. [Link]
-
LibreTexts. Ester Chemistry. Chemistry LibreTexts. [Link]
-
U.S. National Library of Medicine. Copper-Catalyzed Trifluoromethylation of Unactivated Olefins. National Institutes of Health. [Link]
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]
-
ACS Publications. Palladium-Catalyzed Trifluoromethylthiolation of Aryl C–H Bonds. American Chemical Society. [Link]
-
DSpace@MIT. Copper-Catalyzed Trifluoromethylation of Unactivated Olefins. Massachusetts Institute of Technology. [Link]
- Google Patents. Synthetic method of methyl (ethyl) phenyl acetate.
-
Chemistry Steps. Ester Reactions Summary and Practice Problems. Chemistry Steps. [Link]
-
ACS Publications. Palladium-Catalyzed α-Arylation of Esters with Chloroarenes. American Chemical Society. [Link]
-
MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. [Link]
-
Organic Chemistry Portal. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Organic-Chemistry.org. [Link]
-
ACS Publications. Palladium-Catalyzed α-Arylation of Esters. American Chemical Society. [Link]
-
Organic Chemistry Portal. Copper-Catalyzed Synthesis of Vinyl Sulfides. Organic-Chemistry.org. [Link]
-
DASH (Harvard). Palladium-Mediated Fluorination of Arylboronic Acids. Harvard University. [Link]
-
U.S. National Library of Medicine. Enantioselective α-Arylation of Ketones via a Novel Cu(I)–Bis(phosphine) Dioxide Catalytic System. National Institutes of Health. [Link]
-
PubChem. GW-0742. National Center for Biotechnology Information. [Link]
-
PubChem. Methyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate. National Center for Biotechnology Information. [Link]
-
DSpace@MIT. A Broadly Applicable Strategy for Entry into Homogeneous Nickel(0) Catalysts from Air-Stable Nickel(II). Massachusetts Institute of Technology. [Link]
-
Organic Chemistry Portal. Magnesium Metal-Mediated Reductive Trifluoromethylation of Aldehydes with Phenyl Trifluoromethyl Sulfone. Organic-Chemistry.org. [Link]
-
Oakwood Chemical. Methyl 2-[4-(trifluoromethyl)phenyl]acetate. Oakwood Chemical. [Link]
Sources
- 1. Carboxylic compound synthesis by carboxylation [organic-chemistry.org]
- 2. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Copper-Catalyzed Synthesis of Vinyl Sulfides [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
removing impurities from commercially sourced Methyl 2-[4-(trifluoromethyl)phenyl]acetate
Welcome to the technical support resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of commercially sourced Methyl 2-[4-(trifluoromethyl)phenyl]acetate (CAS No. 135325-18-7). Our focus is on providing practical, evidence-based solutions to common purity challenges encountered in the laboratory.
Introduction: Understanding the Purity Challenges
Methyl 2-[4-(trifluoromethyl)phenyl]acetate is a key intermediate in the synthesis of various pharmacologically active molecules. The purity of this reagent is critical, as contaminants can lead to side reactions, low yields, and difficulties in the purification of downstream products. Commercially available Methyl 2-[4-(trifluoromethyl)phenyl]acetate can contain a variety of impurities stemming from its synthesis, storage, and handling. This guide will equip you with the knowledge to identify and remove these impurities effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially sourced Methyl 2-[4-(trifluoromethyl)phenyl]acetate?
A1: Based on common synthetic routes, the most likely impurities include:
-
4-(Trifluoromethyl)phenylacetic acid: The corresponding carboxylic acid is a common impurity, often formed by hydrolysis of the ester during synthesis or storage.
-
Unreacted Starting Materials: Depending on the synthetic pathway, these could include compounds like 4-(trifluoromethyl)benzyl chloride or 4-(trifluoromethyl)phenylacetonitrile.
-
Solvent Residues: Residual solvents from the reaction and purification steps, such as toluene, methanol, or ethyl acetate, may be present.
-
Water: The presence of water can facilitate the hydrolysis of the ester to the carboxylic acid.
-
Other Byproducts: Side-products from the synthesis, which can be numerous and vary between manufacturers.
Q2: My NMR spectrum shows a broad singlet around 10-12 ppm. What is this impurity and how do I remove it?
A2: A broad singlet in this region is characteristic of a carboxylic acid proton, indicating the presence of 4-(trifluoromethyl)phenylacetic acid. This is a common impurity due to hydrolysis. To remove it, you can perform a liquid-liquid extraction with a mild base.
Troubleshooting Protocol: Basic Extraction
-
Dissolve the crude Methyl 2-[4-(trifluoromethyl)phenyl]acetate in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated and extracted into the aqueous layer.
-
Repeat the wash 2-3 times.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the organic phase under reduced pressure to recover the purified ester.
Q3: I see some baseline "grease" in my TLC analysis. What could this be and what purification method is best?
A3: Baseline "grease" on a TLC plate often indicates the presence of non-polar impurities or polymeric material. For such impurities, column chromatography is the most effective purification method.
Q4: Can I use distillation to purify Methyl 2-[4-(trifluoromethyl)phenyl]acetate?
A4: Yes, distillation can be an effective method for purification, especially for removing non-volatile impurities. The boiling point of Methyl 2-[4-(trifluoromethyl)phenyl]acetate is approximately 219.9 °C at 760 mmHg[1]. However, vacuum distillation is recommended to avoid thermal degradation. This method is most effective when the impurities have significantly different boiling points from the desired product.
Troubleshooting Guides & Detailed Protocols
This section provides detailed experimental workflows for the most common purification challenges.
Workflow 1: Purification by Flash Column Chromatography
Flash column chromatography is a highly versatile technique for separating the target compound from a variety of impurities.
When to Use:
-
When multiple impurities are present.
-
When impurities have similar polarities to the product.
-
For removing non-polar "grease" or colored impurities.
Experimental Protocol:
-
Slurry Preparation: Adsorb the crude Methyl 2-[4-(trifluoromethyl)phenyl]acetate onto a small amount of silica gel. To do this, dissolve the compound in a minimal amount of a volatile solvent (e.g., dichloromethane), add silica gel, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.
-
Column Packing: Pack a glass column with silica gel using a wet slurry method with your chosen eluent system. A common eluent system for this type of compound is a mixture of hexanes and ethyl acetate.
-
Loading: Carefully load the prepared slurry onto the top of the packed column.
-
Elution: Begin elution with a low polarity solvent mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity. Collect fractions and monitor them by TLC.
-
Fraction Analysis: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Data Presentation: Solvent System Selection
| Polarity of Impurity | Recommended Starting Eluent (Hexane:Ethyl Acetate) |
| Non-polar | 98:2 |
| Moderately polar | 95:5 to 90:10 |
| Polar | 85:15 to 80:20 |
Visualization: Flash Column Chromatography Workflow
Caption: Workflow for purification by flash column chromatography.
Workflow 2: Purification by Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities from a solid compound. While Methyl 2-[4-(trifluoromethyl)phenyl]acetate is a liquid at room temperature, this method can be adapted if the impurities are solid or if a derivative is made. For related solid compounds, recrystallization is a valuable technique.
When to Use:
-
When the product is a solid or can be derivatized to a solid.
-
When there is one major impurity that has different solubility characteristics than the product.
Experimental Protocol:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Dissolve the crude product in the minimum amount of hot solvent.
-
Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
Visualization: Decision Tree for Purification Method Selection
Caption: Decision tree for selecting the appropriate purification method.
Concluding Remarks
The successful purification of Methyl 2-[4-(trifluoromethyl)phenyl]acetate is a crucial step in many synthetic workflows. By understanding the potential impurities and selecting the appropriate purification technique, researchers can ensure the quality and reliability of their starting materials. This guide provides a foundation for troubleshooting common issues, but it is important to remember that each batch of a commercial reagent can have a unique impurity profile. Therefore, a thorough analytical characterization of the starting material is always recommended.
References
-
PubChem. Methyl 2-(4-methyl-3-(trifluoromethyl)phenyl)acetate. [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]
Sources
Technical Support Center: Scaling the Synthesis of Methyl 2-[4-(trifluoromethyl)phenyl]acetate
Introduction: Welcome to the technical support center for the production of Methyl 2-[4-(trifluoromethyl)phenyl]acetate. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of scaling this synthesis from the lab bench to pilot and production scales. Methyl 2-[4-(trifluoromethyl)phenyl]acetate is a critical intermediate in pharmaceutical synthesis, and its efficient, safe, and scalable production is paramount. This document provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may encounter.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis of Methyl 2-[4-(trifluoromethyl)phenyl]acetate, which is typically achieved via Fischer-Speier esterification of 4-(trifluoromethyl)phenylacetic acid with methanol.
Q1: What is the most common and scalable method for producing Methyl 2-[4-(trifluoromethyl)phenyl]acetate?
A1: The most industrially viable method is the Fischer-Speier esterification. This involves reacting 4-(trifluoromethyl)phenylacetic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][2][3] The reaction is driven by heating under reflux. Its primary advantage lies in the use of simple, cost-effective reagents. The main challenge at scale is managing the reaction equilibrium.[2][4]
Q2: Why does my reaction stall or give low conversion at a larger scale?
A2: Fischer esterification is an equilibrium-limited reaction that produces water as a byproduct.[1][2] In a small-scale lab flask, the impact of this water may be less pronounced. However, at scale, the accumulation of water can significantly inhibit the forward reaction, preventing it from reaching completion. To achieve high conversion, this water must be actively removed.[2][3][5]
Q3: Are there specific safety concerns I should be aware of when scaling up this process?
A3: Yes. The primary safety concerns are:
-
Thermal Hazards: Esterification is a mildly exothermic reaction. On a large scale, the reduced surface-area-to-volume ratio makes it harder to dissipate heat, potentially leading to a dangerous temperature increase if not properly managed.[6] A thorough thermal hazard evaluation is crucial before scaling up.[7]
-
Handling of Reagents: Concentrated sulfuric acid is highly corrosive. Methanol is flammable and toxic. All starting materials and the product itself, being trifluoromethylated compounds, require careful handling in well-ventilated areas, with appropriate personal protective equipment (PPE).[8]
-
Pressure Build-up: If the reaction is conducted in a sealed vessel at elevated temperatures, the vapor pressure of methanol can lead to significant pressure build-up. Ensure proper venting and pressure relief systems are in place.
Q4: What are the critical process parameters (CPPs) to monitor during scale-up?
A4: The key parameters to monitor and control are:
-
Temperature: Both the reaction mixture and the heating/cooling medium.
-
Reagent Addition Rate: If operating in a semi-batch mode.
-
Agitation Speed: To ensure homogeneity and efficient heat transfer.
-
Rate of Water Removal: Monitoring collection in a Dean-Stark trap or other removal system.
-
Reaction Progress: Monitored by in-process controls (IPCs) like HPLC, GC, or TLC to determine reaction completion.
Part 2: Troubleshooting Guide
This section provides detailed troubleshooting for specific issues encountered during the reaction, work-up, and purification stages.
Issue 1: Low Yield or Stalled Reaction
Q: My reaction conversion has plateaued at 60-70% and won't proceed further, even after extended reflux time. What is happening and how can I fix it?
A: Causality: This is a classic symptom of reaching thermodynamic equilibrium. The water produced by the reaction is hydrolyzing your ester product back into the starting carboxylic acid, creating a futile cycle. The electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon of the ester slightly more susceptible to nucleophilic attack by water, exacerbating this issue compared to non-fluorinated analogues.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Solutions:
-
Implement Water Removal: This is the most effective solution.
-
Azeotropic Distillation: Use a Dean-Stark apparatus with a co-solvent like toluene. The toluene-water azeotrope will boil at a lower temperature, physically removing water from the reaction and driving the equilibrium toward the product.[2][5]
-
Use Excess Methanol as Solvent: Using a large excess of methanol (e.g., using it as the solvent) can shift the equilibrium according to Le Châtelier's principle.[2][9] This is often simpler than azeotropic removal but may require more extensive recovery of methanol post-reaction.
-
-
Increase Catalyst Loading: While not a solution for equilibrium, insufficient catalyst can slow the reaction rate, making it appear stalled. Ensure adequate catalyst loading (typically 1-5 mol% of concentrated H₂SO₄ relative to the carboxylic acid).
Issue 2: Poor Heat Transfer and Potential Runaway
Q: During scale-up, I noticed the reaction temperature spiking above the target, even with the heating mantle turned off. What should I do?
A: Causality: You are observing poor heat removal, a critical scale-up challenge.[6] The heat generated by the exothermic reaction is not being dissipated quickly enough, leading to a temperature increase which further accelerates the reaction rate—a dangerous feedback loop.
Immediate Actions & Prevention:
-
Immediate Action: Immediately enhance cooling. If using a jacketed reactor, ensure maximum flow of the coldest possible coolant. If in a flask, use a larger ice/water bath. If the temperature continues to rise uncontrollably, stop all reagent feeds and prepare to quench the reaction by adding a pre-chilled, inert solvent if a validated emergency protocol exists. If control is lost, evacuate.[8]
-
Improve Agitation: Increase the stirring rate. Poor mixing creates localized hot spots where the reaction is much faster and hotter than the bulk temperature reading.
-
Control Addition Rate: For large-scale batches, switch from a "batch" process (all reagents mixed at once) to a "semi-batch" process. Add the catalyst or one of the reactants slowly and sub-surface to allow the cooling system to keep pace with heat generation.
-
Process Safety Studies: Conduct reaction calorimetry (e.g., using an RC1 calorimeter) on a small scale to measure the heat of reaction and determine the maximum temperature of synthetic reaction (MTSR). This data is essential for designing a safe cooling system for the larger scale.[6][7]
Issue 3: Difficult Work-up and Phase Separation
Q: After quenching the reaction with aqueous bicarbonate, I'm getting a persistent emulsion or poor phase separation during the extraction with an organic solvent. Why?
A: Causality: Several factors at scale can lead to difficult work-ups:
-
Insufficient Mixing/Quenching: The unreacted acid catalyst (H₂SO₄) must be fully neutralized. In a large vessel, poor mixing can leave pockets of acid.
-
"Salting Out" Effects: The presence of unreacted starting materials, the ester product, and salts from neutralization can act as surfactants, stabilizing emulsions.
-
Solvent Choice: The polarity and density of your extraction solvent are critical for clean phase splits.
Solutions:
-
Ensure Complete Neutralization: During the bicarbonate quench, stir vigorously and monitor the pH of the aqueous phase until it is consistently neutral or slightly basic (pH 7-8).
-
Add Brine: After neutralization, wash the organic layer with a saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase helps to break emulsions and "forces" organic components into the organic layer.
-
Filter Before Extraction: If solids are present after quenching (e.g., salts), filter the entire batch before transferring to a separatory funnel or extraction vessel. Solids often accumulate at the interface and stabilize emulsions.
-
Consider a Different Solvent: If using a solvent like ethyl acetate which has some water miscibility, you may experience issues. Consider switching to a less-miscible solvent like Toluene or Methyl tert-butyl ether (MTBE) for the extraction.
Issue 4: Product Purity and Impurity Profile
Q: My final product after distillation contains a persistent impurity with a similar boiling point. What could it be?
A: Causality: The most likely impurity is unreacted 4-(trifluoromethyl)phenylacetic acid . Its boiling point may be close enough to the methyl ester product to make simple distillation challenging. Other potential impurities include byproducts from high-temperature degradation or side reactions involving the catalyst.
Solutions:
-
Optimize the Work-up: The best way to remove the acidic starting material is through an effective aqueous wash during the work-up.
-
Perform multiple washes with a dilute base (e.g., 5% NaHCO₃ solution) after the initial quench. This will convert the carboxylic acid into its water-soluble carboxylate salt, which will be partitioned into the aqueous layer.
-
Follow with a brine wash to remove residual water-soluble components from the organic layer.
-
-
Fractional Distillation: If the impurity persists, use a fractional distillation column with a higher number of theoretical plates (e.g., a Vigreux or packed column) under reduced pressure. This provides better separation for components with close boiling points.
-
Alternative Purification: For very high purity requirements, chromatography may be necessary, although this is less desirable for large-scale production due to cost and solvent usage.
Part 3: Experimental Protocols
Protocol 1: Scale-Up Synthesis via Fischer Esterification with Azeotropic Water Removal
This protocol describes a representative procedure for a 1 mole scale reaction. Warning: This reaction should only be performed by trained personnel in a well-ventilated chemical fume hood or an appropriate process reactor with necessary safety controls.
Reagents & Equipment:
-
4-(trifluoromethyl)phenylacetic acid (1 mol, 204.16 g)
-
Methanol (5 mol, 160.2 g, 202 mL)
-
Toluene (400 mL)
-
Concentrated Sulfuric Acid (98%) (0.05 mol, 2.7 mL)
-
2 L three-neck round-bottom flask or jacketed reactor
-
Overhead mechanical stirrer
-
Heating mantle with temperature controller and probe
-
Condenser
-
Dean-Stark trap
Procedure:
-
Setup: Assemble the reactor with the overhead stirrer, condenser, and Dean-Stark trap. Ensure all glassware is dry.
-
Charge Reagents: To the reactor, add 4-(trifluoromethyl)phenylacetic acid, toluene, and methanol.
-
Stirring: Begin vigorous stirring to form a slurry or solution.
-
Catalyst Addition: Slowly and carefully add the concentrated sulfuric acid to the stirring mixture. An initial exotherm may be observed.
-
Heating: Heat the mixture to reflux (approx. 65-75°C, depending on the exact methanol/toluene ratio).
-
Water Removal: Fill the Dean-Stark trap with toluene before starting. As the reaction refluxes, the water-toluene azeotrope will distill over and collect in the trap. Water, being denser, will separate to the bottom, while the toluene will overflow back into the reactor.
-
Monitoring: Continue reflux for 4-8 hours, or until no more water collects in the trap and an in-process control (e.g., GC analysis of a sample) shows >98% conversion of the starting acid.
-
Cooling: Once complete, cool the reaction mixture to room temperature.
Protocol 2: Work-up and Purification
-
Transfer: Transfer the cooled reaction mixture to a larger separatory funnel or vessel.
-
Quench/Neutralization: Slowly add a 5% aqueous sodium bicarbonate (NaHCO₃) solution in portions. Stir vigorously. CAUTION: CO₂ gas will evolve. Ensure adequate venting. Continue adding bicarbonate solution until the gas evolution ceases and the pH of the aqueous layer is 7-8.
-
Phase Separation: Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Brine Wash: Add 200 mL of saturated NaCl solution (brine) to the organic layer, shake, and separate. Discard the aqueous layer.
-
Drying: Dry the resulting organic (toluene) layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.
-
Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield Methyl 2-[4-(trifluoromethyl)phenyl]acetate as a clear liquid.
Data Presentation
Table 1: Catalyst Loading vs. Reaction Time (Illustrative)
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) for >98% Conversion | Notes |
| H₂SO₄ | 1 | 10-12 | Slower rate, but may reduce potential for side reactions. |
| H₂SO₄ | 3 | 6-8 | Good balance of reaction speed and control. |
| H₂SO₄ | 5 | 4-6 | Faster reaction, requires more robust temperature control. |
| p-TsOH | 5 | 5-7 | Solid catalyst, can be easier to handle than H₂SO₄. |
| Amberlyst 15 | 20 wt% | 8-10 | Heterogeneous catalyst, allows for easier removal but may have mass transfer limitations.[10] |
Note: Data is illustrative and will vary based on specific equipment, efficiency of water removal, and agitation.
References
- Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. (2023). RSC Publishing.
- Technical Support Center: Managing Exothermic Reactions in 4'-(Trifluoromethyl)acetophenone Synthesis. (n.d.). Benchchem.
- Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. (2023). PubMed Central.
- Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. (2023).
- Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applic
- Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E. (n.d.).
- HEAT AND MASS TRANSFER LIMITATIONS IN ESTERIFICATION OF PROPIONIC ACID OVER ION EXCHANGE RESIN. (2018). World Research Library.
- Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Medi
- Methyl 2-(3-(trifluoromethyl)phenyl)
- Critical Considerations in Process Safety. (n.d.). H.E.L Group.
- Fischer Esterification. (n.d.). University of California, Irvine.
- Review On Kinetics of High Temperature Esterification and Its Process Design. (2025). Gradiva Review Journal.
- Fischer Esterification Procedure. (n.d.). University of Colorado Boulder.
- Technical Support Center: Removal of Water Byproduct in Esterific
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry.
- Fischer–Speier esterific
- Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (2025).
- Current Developments in Esterification Reaction: A Review on Process and Parameters. (2025). ScienceDirect.
- methyl 2-[4-(trifluoromethyl)
- Esterification not Working (Separ
- Fischer Esterific
- Working with Hazardous Chemicals. (n.d.). Organic Syntheses.
- methyl 2-(2-acetylphenyl)acetate. (n.d.). Organic Syntheses Procedure.
- Preparation method of 2, 4,5-trifluoro phenylacetic acid. (n.d.).
- Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). MDPI.
- Methyl 2-(4-methyl-3-(trifluoromethyl)phenyl)
- Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. (2020).
- Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkyl
- Methyl 2-[4-(trifluoromethyl)
- Methyl phenylacet
- Methyl 2-(2-methyl-4-(trifluoromethyl)phenyl)
- Methyl 2-(4-Methyl-3-(trifluoromethyl)phenyl)
- methyl 2-{4-[4-(trifluoromethyl)
Sources
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Technical Support Center: Preventing Decomposition of Methyl 2-[4-(trifluoromethyl)phenyl]acetate During Workup
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with Methyl 2-[4-(trifluoromethyl)phenyl]acetate. This valuable compound, while robust, can be susceptible to degradation during the crucial workup phase of a synthesis. This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate potential challenges and ensure the integrity of your product.
Troubleshooting Guide: Navigating Common Workup Issues
This section addresses specific problems you might encounter during the isolation and purification of Methyl 2-[4-(trifluoromethyl)phenyl]acetate. We delve into the root causes of these issues and provide actionable, step-by-step protocols to mitigate them.
Question 1: I'm observing significant loss of my product and the formation of 4-(trifluoromethyl)phenylacetic acid after a basic aqueous workup. What's happening and how can I prevent it?
Answer:
This is a classic case of base-mediated hydrolysis of the methyl ester. The electron-withdrawing nature of the trifluoromethyl group on the phenyl ring makes the ester carbonyl carbon more electrophilic and susceptible to nucleophilic attack by hydroxide ions.[1] Additionally, the protons on the carbon alpha to the carbonyl group are unusually acidic, which can lead to undesired side reactions under basic conditions.
Causality:
-
Ester Hydrolysis (Saponification): The primary decomposition pathway is the hydrolysis of the methyl ester to the corresponding carboxylate salt, which upon acidification, gives 4-(trifluoromethyl)phenylacetic acid. This reaction is often irreversible and proceeds readily in the presence of common bases like sodium hydroxide or potassium carbonate.[2][3]
-
Increased Acidity of Alpha-Protons: The trifluoromethyl group's strong electron-withdrawing effect increases the acidity of the benzylic protons (the protons on the carbon between the phenyl ring and the ester).[4][5] The pKa of the alpha-proton of a typical ester is around 25.[6][7] While generally not acidic enough to be deprotonated by weak bases, stronger basic conditions can lead to enolate formation, which can open up pathways to other side reactions.
Visualizing the Primary Decomposition Pathway
Caption: Base-mediated hydrolysis of Methyl 2-[4-(trifluoromethyl)phenyl]acetate.
Recommended Mitigation Strategies:
To circumvent hydrolysis, it is crucial to avoid strong bases during the workup. Opt for milder basic conditions or neutral washes.
Protocol 1: Mild Bicarbonate Wash
This is the preferred method for neutralizing acidic catalysts or byproducts.
-
Quench: After the reaction is complete, cool the reaction mixture to room temperature.
-
Dilute: Dilute the reaction mixture with an appropriate organic solvent like ethyl acetate or dichloromethane.[8]
-
Wash: Transfer the mixture to a separatory funnel and wash cautiously with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[9] Vent the funnel frequently to release any CO₂ gas that may form.
-
Separate: Separate the aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.[10]
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Protocol 2: Water Wash (for neutral or near-neutral reactions)
If your reaction does not involve strong acids that need neutralization, a simple water wash can be effective.
-
Quench and Dilute: As described in Protocol 1.
-
Wash: Wash the organic layer with deionized water. Repeat the wash if necessary to remove water-soluble impurities.[10]
-
Brine Wash, Dry, and Concentrate: Proceed as described in Protocol 1.
| Workup Strategy | Pros | Cons | When to Use |
| Strong Base (e.g., NaOH, K₂CO₃) | Effective at removing acidic impurities. | High risk of ester hydrolysis. | Not Recommended |
| Mild Base (e.g., sat. aq. NaHCO₃) | Neutralizes acids with minimal risk of hydrolysis. | May not be sufficient for very strong acids. | Most standard workups requiring acid neutralization. |
| Water Wash | Least reactive, avoids introducing basic species. | Ineffective at removing acidic impurities. | When the reaction is run under neutral conditions. |
| Brine Wash | Aids in phase separation and removes bulk water. | Does not remove acidic or basic impurities. | As a final wash before drying.[10] |
Question 2: My reaction is sensitive to both acidic and basic conditions. Are there any non-aqueous workup techniques I can use?
Answer:
Absolutely. When your compound is sensitive to both acids and bases, or if you are trying to remove highly water-soluble impurities without introducing an aqueous phase, non-aqueous workup methods are ideal.
Protocol 3: Solid-Phase Scavenging
This technique uses solid-supported reagents or scavengers to remove impurities.
-
Select Scavenger: Choose a scavenger appropriate for the impurity you want to remove (e.g., a polymer-supported base to remove excess acid, or a polymer-supported acid to remove excess base).
-
Incubate: Add the scavenger resin to your crude reaction mixture and stir for a specified time (this will depend on the scavenger and the impurity).
-
Filter: Filter off the solid scavenger. The desired product should remain in the filtrate.
-
Concentrate: Remove the solvent under reduced pressure.
Protocol 4: "FastWoRX" or Silicone-Coated Glass Powder Technique
This is an emerging greener alternative to traditional liquid-liquid extractions.[11]
-
Quench: Quench the reaction with a suitable aqueous solution.
-
Add Absorbent: Add silicone elastomer-coated glass powder to the mixture.
-
Evaporate and Filter: Evaporate most of the organic solvent and filter the solid powder from the aqueous mixture. The organic product will be absorbed onto the powder.
-
Elute: The product can then be eluted from the powder with a suitable organic solvent, often directly onto a chromatography column.[11]
Caption: Workflow for Non-Aqueous and Alternative Workups.
Frequently Asked Questions (FAQs)
Q1: Why is the trifluoromethyl group so important in compounds like this?
The trifluoromethyl (-CF₃) group is a cornerstone in medicinal chemistry due to its unique electronic properties.[4] It is highly electron-withdrawing, which can significantly alter the acidity and basicity of nearby functional groups.[4][5] It also enhances metabolic stability and lipophilicity, which can improve a drug's pharmacokinetic profile.[4]
Q2: How stable is the trifluoromethyl group itself during workup?
The C-F bond is exceptionally strong, making the trifluoromethyl group generally very stable under most acidic and neutral conditions. However, under harsh basic conditions, it can undergo hydrolysis to a carboxylic acid, although this is less common than the hydrolysis of more labile groups like esters.[12]
Q3: What are the typical storage conditions for Methyl 2-[4-(trifluoromethyl)phenyl]acetate?
It is recommended to store this compound at room temperature. As with most organic compounds, it should be kept in a tightly sealed container, away from strong acids, bases, and oxidizing agents.
Q4: Can I use acidic washes during the workup?
Yes, acidic washes (e.g., dilute HCl) can be used, particularly to remove basic impurities. The ester is generally more stable to acidic hydrolysis than basic hydrolysis, especially when dilute acids are used at low temperatures.[9] However, prolonged exposure to strong acids, especially at elevated temperatures, can also lead to ester hydrolysis.
Q5: I'm seeing an emulsion form during my liquid-liquid extraction. How can I resolve this?
Emulsions are a common issue during workup. Here are a few strategies to break them:
-
Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer can help force the separation of the layers.
-
Allow the mixture to stand for a longer period.
-
Gently swirl the separatory funnel instead of vigorously shaking.
-
Filter the entire mixture through a pad of Celite.
References
-
The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Trifluoromethyl group. Wikipedia. Available at: [Link]
-
Work up of ester? ResearchGate. Available at: [Link]
-
Nucleophilic Trifluoromethylation of Imines under Acidic Conditions. ResearchGate. Available at: [Link]
-
Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. PMC - NIH. Available at: [Link]
-
Which ester hydrolyzes more rapidly? a. methyl acetate or phenyl acetate? Pearson. Available at: [Link]
-
Alkaline hydrolysis of methyl acetate (Alkaline hydrolysis of esters). YouTube. Available at: [Link]
-
Hydrolysis of methyl acetate at different temperatures. ResearchGate. Available at: [Link]
-
Supporting Information for a scientific publication. Available at: [Link]
-
The neutral hydrolysis of methyl acetate — Part 2. Is there a tetrahedral intermediate? SciSpace. Available at: [Link]
-
Methyl Esters and Derivatives. Knovel. Available at: [Link]
-
About Workup. University of Rochester, Department of Chemistry. Available at: [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. University of Rochester, Department of Chemistry. Available at: [Link]
-
4.7: Reaction Work-Ups. Chemistry LibreTexts. Available at: [Link]
-
Acidity at the Alpha Position of Aldehydes and Ketones. YouTube. Available at: [Link]
-
methyl 2-(2-acetylphenyl)acetate. Organic Syntheses Procedure. Available at: [Link]
-
Approximate pKa chart of the functional groups: values to know. Available at: [Link]
-
Methyl 2-(4-(trifluoromethoxy)phenyl)acetate. Oakwood Chemical. Available at: [Link]
-
Methyl 2-(4-methyl-3-(trifluoromethyl)phenyl)acetate. PubChem. Available at: [Link]
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. Available at: [Link]
-
The pKa Table Is Your Friend. Master Organic Chemistry. Available at: [Link]
-
Organic Chemistry - pKa Values of Acids. YouTube. Available at: [Link]
-
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry. Available at: [Link]
-
Acidity of the Alpha Hydrogen. Chad's Prep. Available at: [Link]
-
23.1: Relative Acidity of alpha-Hydrogens. Chemistry LibreTexts. Available at: [Link]
-
Unusually high α-proton acidity of prolyl residues in cyclic peptides. PMC - PubMed Central. Available at: [Link]
-
Ch21: Acidity of alpha hydrogens. University of Calgary. Available at: [Link]
-
RIFM fragrance ingredient safety assessment, 2-methyl-4-phenyl-2-butyl isobutyrate, CAS registry number 10031-71-7. ScienceDirect. Available at: [Link]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Guide to the Definitive NMR Characterization of Methyl 2-[4-(trifluoromethyl)phenyl]acetate
In the landscape of drug development and chemical synthesis, the unambiguous structural confirmation of active pharmaceutical ingredients (APIs), intermediates, and related substances is a cornerstone of quality control and regulatory compliance. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique, offering unparalleled insight into molecular structure.[1][2] This guide provides an in-depth technical analysis of the ¹H and ¹³C NMR characterization of Methyl 2-[4-(trifluoromethyl)phenyl]acetate, a key intermediate in the synthesis of various pharmaceutical compounds.
This document moves beyond a simple recitation of spectral data. It delves into the rationale behind the observed chemical shifts and coupling patterns, compares the spectral features to a non-fluorinated analogue to highlight key structural effects, and positions NMR within the broader context of analytical strategies.
The Analyte: Molecular Structure and Labeling
Methyl 2-[4-(trifluoromethyl)phenyl]acetate possesses a distinct set of proton and carbon environments, each generating a unique signal in the NMR spectrum. For clarity, the atoms are systematically labeled in the diagram below.
Caption: Labeled structure for NMR assignment.
Part 1: ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a quantitative map of the proton environments in a molecule. For Methyl 2-[4-(trifluoromethyl)phenyl]acetate, three distinct signal regions are expected: the aromatic region, the aliphatic methylene region, and the methyl ester region.
The powerful electron-withdrawing nature of the trifluoromethyl (-CF₃) group significantly influences the electronic environment of the aromatic ring. This effect deshields the nearby protons, causing their signals to appear at a higher chemical shift (downfield) compared to an unsubstituted benzene ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H3 / H5 | ~7.60 | Doublet | ~8.0 | 2H |
| H2 / H6 | ~7.45 | Doublet | ~8.0 | 2H |
| Hα (CH₂) | ~3.70 | Singlet | N/A | 2H |
| H₇ (OCH₃) | ~3.65 | Singlet | N/A | 3H |
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
Causality Behind the Spectral Features:
-
Aromatic Region (H2/H6 and H3/H5): The para-substitution pattern creates a magnetically symmetric but chemically distinct environment for the ortho (H2/H6) and meta (H3/H5) protons relative to the acetate group. This results in a characteristic AA'BB' system, which at lower field strengths might appear as a complex multiplet, but at 400 MHz and above, often resolves into two distinct doublets.[3] The protons H3/H5, being closer to the deshielding -CF₃ group, are expected to resonate further downfield than H2/H6.
-
Methylene Protons (Hα): These two protons are chemically equivalent and show no coupling to neighboring protons, resulting in a sharp singlet. Its position around 3.70 ppm is characteristic of a methylene group adjacent to both an aromatic ring and a carbonyl group.
-
Methyl Protons (H₇): The three protons of the methyl ester group are equivalent and isolated from other protons, thus appearing as a singlet.
Part 2: ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. A key diagnostic feature for this compound is the coupling between carbon and fluorine atoms, which provides definitive evidence for the presence and position of the -CF₃ group.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |
| C=O | ~171 | Singlet | N/A |
| C1 | ~138 | Singlet | N/A |
| C2 / C6 | ~130 | Singlet | N/A |
| C4 | ~130 | Quartet | ²J(C-F) ≈ 32 |
| C3 / C5 | ~126 | Quartet | ³J(C-F) ≈ 4 |
| CF₃ | ~124 | Quartet | ¹J(C-F) ≈ 272 |
| C₇ (OCH₃) | ~52 | Singlet | N/A |
| Cα (CH₂) | ~41 | Singlet | N/A |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Causality Behind the Spectral Features:
-
Carbonyl Carbon (C=O): As is typical for esters, the carbonyl carbon is the most deshielded, appearing far downfield.[4]
-
Aromatic Carbons: The chemical shifts are influenced by the substituents. The carbon attached to the -CF₃ group (C4) is significantly affected.
-
Carbon-Fluorine Coupling: This is the most crucial aspect for characterization.
-
CF₃ Carbon: The signal for the trifluoromethyl carbon is split into a quartet by the three fluorine atoms it is directly bonded to (¹J coupling). The large coupling constant (~272 Hz) is unmistakable.[5]
-
C4 Carbon: The ipso-carbon, directly attached to the CF₃ group, also experiences coupling, appearing as a quartet with a smaller coupling constant (²J ≈ 32 Hz).[3][5]
-
C3/C5 Carbons: These carbons, three bonds away from the fluorine atoms, show a smaller quartet splitting (³J ≈ 4 Hz).[3] This long-range coupling further confirms the structure.
-
Part 3: Comparative Analysis
A key aspect of spectral interpretation is understanding how structure influences data. Comparing the target analyte to related compounds provides powerful validation.
Comparison with Methyl Phenylacetate
The effect of the 4-(trifluoromethyl) substituent is best illustrated by comparing its spectrum to that of the non-fluorinated parent compound, Methyl Phenylacetate.
| Compound | Aromatic ¹H Shift (ppm) | Aromatic ¹³C Shifts (ppm) | Key Differentiator |
| Methyl Phenylacetate | ~7.20-7.35 (multiplet)[6] | ~127-134[7] | A complex, unresolved multiplet for aromatic protons and simple singlets for all aromatic carbons. |
| Methyl 2-[4-(trifluoromethyl)phenyl]acetate | ~7.45 and ~7.60 (two doublets) | ~126-138 | A simplified, downfield-shifted aromatic region in ¹H NMR and characteristic C-F quartet splitting patterns in ¹³C NMR. |
Table 3: Spectral Comparison with a Non-Fluorinated Analogue
The comparison clearly shows the -CF₃ group's electron-withdrawing effect, which deshields the aromatic ring and simplifies the ¹H NMR splitting pattern due to strong para-substituent effects. The unique C-F coupling in the ¹³C NMR of the target analyte is the most definitive point of differentiation.
Comparison with Other Analytical Techniques
While NMR provides unparalleled structural detail, other methods offer complementary information, particularly in a drug development setting.[2][8]
Caption: Complementary roles of analytical methods.
-
Mass Spectrometry (MS): Techniques like GC-MS or LC-MS/MS are highly sensitive and provide the molecular weight and fragmentation patterns of a compound.[9] While MS can confirm the elemental formula (C₁₀H₉F₃O₂), it cannot distinguish between isomers, whereas NMR can definitively identify the 4-(trifluoromethyl) substitution pattern over, for example, a 2- or 3-substituted analogue.
-
Infrared (IR) Spectroscopy: IR is excellent for identifying functional groups, such as the prominent ester carbonyl (C=O) stretch. However, it provides little information about the overall molecular skeleton.
NMR's unique ability to map out the complete C-H framework and reveal through-bond connectivity makes it the gold standard for absolute structural elucidation.[10]
Part 4: Experimental Protocol
Trustworthy data is rooted in meticulous experimental practice. The following protocol outlines the standard procedure for acquiring high-quality NMR data for this analyte.
Workflow for NMR Analysis
Caption: Standard workflow for NMR characterization.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of Methyl 2-[4-(trifluoromethyl)phenyl]acetate.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. CDCl₃ is a common choice due to its excellent solubilizing power for many organic compounds and its single, well-defined residual solvent peak.[11]
-
Add a small amount of tetramethylsilane (TMS) as an internal chemical shift reference (δ = 0.00 ppm).[12]
-
Cap the tube and gently agitate to ensure a homogeneous solution.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse acquisition.
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-32, to achieve adequate signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Standard single-pulse with proton decoupling (e.g., zgpg30).
-
Spectral Width: ~240 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C is a low-abundance nucleus and requires more scans for good signal intensity.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Carefully phase correct the resulting spectra to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to obtain a flat, even baseline.
-
Reference the spectra by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C.
-
Conclusion
The ¹H and ¹³C NMR spectra of Methyl 2-[4-(trifluoromethyl)phenyl]acetate provide a rich dataset that allows for its unequivocal identification. The key characterization features are:
-
In ¹H NMR: Two distinct doublets in the aromatic region, indicative of a para-substituted ring, and two singlets for the methylene and methyl groups.
-
In ¹³C NMR: The presence of four distinct aromatic carbon signals and, most critically, the characteristic quartet splitting patterns for the CF₃ carbon and the aromatic carbons C4 and C3/C5 due to carbon-fluorine coupling.
By understanding the underlying principles of chemical shifts and coupling constants and by comparing the data to logical analogues, researchers can use this guide to confidently verify the structure and purity of this important pharmaceutical intermediate, ensuring the integrity of their drug development pipeline.
References
- Bjonness, T. (2014). NMR spectroscopy: Quality control of pharmaceutical products. Vertex AI Search.
- AZoOptics. (2024). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. AZoOptics.com.
- Almac Group. NMR under GxP in Drug Development and Manufacturing. Almac Group.
- Supporting Information for a scientific article. (n.d.). American Chemical Society.
- Malet-Giraud, S. & Kośnik, I. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PMC, NIH.
- Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry.
- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 90 MHz, CDCl₃, experimental) (HMDB0032617)
- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. John Wiley & Sons, Ltd.
- Gomez, M. V., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
- Wentz, E., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. MDPI.
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
- Cambridge Isotope Laboratories, Inc. (n.d.).
- Laryea, M. D., et al. (2010). Erratum to: Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate, benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine.
- ChemicalBook. (n.d.).
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- 5. mdpi.com [mdpi.com]
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A Comparative Guide to the Mass Spectrometry Analysis of Methyl 2-[4-(trifluoromethyl)phenyl]acetate
This guide provides an in-depth comparison of mass spectrometry-based analytical methodologies for Methyl 2-[4-(trifluoromethyl)phenyl]acetate (MW: 218.17 g/mol , Formula: C₁₀H₉F₃O₂).[1] As a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, its precise identification and quantification are critical for quality control, process optimization, and pharmacokinetic studies. We will explore two primary analytical workflows—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—offering field-proven insights to guide researchers, scientists, and drug development professionals in selecting the optimal method for their specific objectives.
The Analytical Imperative: Why Mass Spectrometry?
The presence of the trifluoromethyl (-CF₃) group imparts unique physicochemical properties to the analyte, including increased metabolic stability and lipophilicity, which are advantageous in drug design.[2] However, this also necessitates robust analytical techniques capable of unambiguous identification and sensitive quantification. Mass spectrometry provides unparalleled specificity and sensitivity, making it the gold standard. The choice between coupling it with gas or liquid chromatography depends entirely on the analytical question at hand: structural confirmation and purity assessment versus trace-level quantification in complex environments.
Part 1: GC-MS for Definitive Structural Elucidation and Purity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the premier technique for the qualitative analysis of volatile and thermally stable compounds like Methyl 2-[4-(trifluoromethyl)phenyl]acetate. The core strength of EI lies in its ability to induce reproducible and extensive fragmentation, creating a unique mass spectral "fingerprint" that can be used for definitive structure confirmation and library matching.[3][4]
Causality of Method Choice: The Power of Hard Ionization
We choose EI, a "hard" ionization technique, because the high energy (typically 70 eV) applied to the molecule ensures the generation of a rich fragmentation pattern.[3][5] This pattern is crucial for piecing together the molecule's structure. While the molecular ion may be of low abundance or absent, the fragments provide a detailed structural puzzle that, when solved, confirms the identity of the analyte and helps in identifying related impurities.[6][7]
dot
Caption: Workflow for GC-MS analysis of Methyl 2-[4-(trifluoromethyl)phenyl]acetate.
Experimental Protocol: GC-MS
-
Sample Preparation: Accurately weigh and dissolve ~1 mg of the sample in 1 mL of a volatile solvent like Dichloromethane or Ethyl Acetate to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of ~10 µg/mL.
-
Instrumentation: A standard GC-MS system equipped with a split/splitless injector and a quadrupole mass analyzer.
-
GC Conditions:
-
Column: Agilent DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Injection Mode: Split (e.g., 50:1 ratio) for purity analysis.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 80°C, hold for 1 minute. Ramp at 15°C/min to 280°C, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 400.
-
Data Acquisition: Full Scan Mode.
-
Expected Fragmentation Pattern (EI)
The molecular ion (M⁺˙) for Methyl 2-[4-(trifluoromethyl)phenyl]acetate is at m/z 218. The fragmentation is predicted to follow established pathways for phenylacetates and benzyl compounds.[7][8] The primary cleavage occurs at the benzylic position, which is the bond between the aromatic ring and the adjacent CH₂ group, due to the stability of the resulting benzyl-type cation.
-
Molecular Ion [M]⁺˙ (m/z 218): Represents the intact molecule that has lost one electron. Its abundance may be low.
-
Loss of Methoxycarbonyl radical (•COOCH₃): Alpha-cleavage results in the formation of the highly stable 4-(trifluoromethyl)benzyl cation, which will likely be the base peak .
-
[M - 59]⁺ at m/z 159: C₈H₆F₃⁺
-
-
Loss of Methoxyl radical (•OCH₃): Cleavage next to the carbonyl group can form an acylium ion.
-
[M - 31]⁺ at m/z 187: C₉H₆F₃O⁺
-
-
Tropylium Ion Formation: While the classic tropylium ion is at m/z 91 for non-substituted phenylacetates[8], the trifluoromethyl-substituted equivalent would be expected.
-
[C₇H₄F₃]⁺ at m/z 145: A rearrangement product from the trifluoromethylbenzyl cation.
-
dot
Caption: Predicted EI fragmentation pathway for Methyl 2-[4-(trifluoromethyl)phenyl]acetate.
Part 2: LC-MS/MS for Ultrasensitive Quantification
For quantitative applications, particularly measuring low concentrations in complex biological or environmental samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the undisputed method of choice.[9][10] Its superior sensitivity and selectivity are achieved by using a "soft" ionization technique, like Electrospray Ionization (ESI), coupled with Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.[11]
Causality of Method Choice: The Specificity of Soft Ionization and MRM
We choose ESI because it gently transfers the analyte from liquid phase to gas phase ions, typically forming the protonated molecule [M+H]⁺ with minimal in-source fragmentation.[3][12] This preserves the molecular weight information and provides a single, abundant precursor ion for MS/MS analysis. The MRM process then isolates this precursor ion (e.g., m/z 219), fragments it in a collision cell, and monitors for specific, high-abundance product ions. This two-stage filtering process (precursor → product) effectively eliminates chemical noise from the sample matrix, enabling highly selective and sensitive quantification.[9][11]
dot
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A Comparative Guide to the Biological Activity of Methyl 2-[4-(trifluoromethyl)phenyl]acetate versus its Non-fluorinated Analog
This guide provides an in-depth technical comparison of Methyl 2-[4-(trifluoromethyl)phenyl]acetate and its non-fluorinated analog, Methyl 2-phenylacetate. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical experimental guidance to elucidate the profound impact of trifluoromethylation on biological activity.
Introduction: The Strategic Role of the Trifluoromethyl Group in Drug Design
In modern medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a key strategy for optimizing the biological and physicochemical properties of drug candidates.[1][2] The trifluoromethyl (-CF3) group, in particular, is a powerful tool due to its unique electronic and steric characteristics.[3][4] It can significantly enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[4][5] By deactivating aromatic rings, the -CF3 group can block metabolic hotspots, a common strategy for increasing a drug's half-life.[2] This guide will dissect these effects through a direct comparison of a trifluoromethylated compound and its parent analog.
Structural and Physicochemical Comparison
The introduction of a -CF3 group at the para-position of the phenyl ring in Methyl 2-phenylacetate results in significant changes to its physicochemical profile, which are predictive of altered biological activity.
Caption: Structural comparison and key property differences.
Table 1: Comparative Physicochemical and Predicted Biological Properties
| Property | Methyl 2-phenylacetate | Methyl 2-[4-(trifluoromethyl)phenyl]acetate | Rationale for Predicted Difference |
| Lipophilicity (LogP) | ~1.8 | ~2.9 | The highly lipophilic nature of the -CF3 group increases the overall lipophilicity, which can enhance membrane permeability.[2] |
| Metabolic Stability | Prone to aromatic ring hydroxylation by Cytochrome P450 enzymes. | More resistant to oxidative metabolism. | The strong electron-withdrawing -CF3 group deactivates the phenyl ring, making it less susceptible to electrophilic attack by metabolic enzymes.[2][5] |
| Binding Affinity | Baseline affinity for biological targets. | Potentially enhanced binding affinity. | The -CF3 group can form favorable van der Waals interactions and participate in non-covalent interactions within a protein's binding pocket, increasing affinity.[4] |
| Biological Activity | Exhibits some anti-inflammatory and other biological activities. | Expected to have modulated (potentially enhanced) biological activities. | Changes in lipophilicity, stability, and binding affinity are likely to translate into altered potency and efficacy.[4][5] |
Potential Biological Activities and Mechanisms of Action
Phenylacetic acid derivatives have been investigated for a range of biological activities, including anticancer and anti-inflammatory effects. The trifluoromethylated analog is hypothesized to exhibit enhanced activity in these areas.
-
Anticancer Activity: Trifluoromethyl-containing compounds have shown significant potential as anticancer agents by inhibiting key signaling pathways.[6] The increased cellular uptake due to higher lipophilicity and enhanced metabolic stability could lead to greater cytotoxic effects in cancer cell lines for the fluorinated analog.
-
Anti-inflammatory Activity: Phenylacetic acid derivatives can exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[7] The -CF3 group can enhance the binding of the molecule to the active site of COX enzymes, potentially leading to more potent inhibition of prostaglandin synthesis.[8]
Experimental Protocols for Comparative Biological Evaluation
To empirically validate the predicted differences in biological activity, the following detailed experimental protocols are recommended.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol determines the cytotoxic effects of the compounds on a cancer cell line. Cytotoxicity assays are crucial for screening compounds in drug discovery.[9]
Experimental Workflow:
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Culture: Seed a suitable cancer cell line (e.g., HeLa or A549) into a 96-well plate at a density of 5,000-10,000 cells/well and allow for overnight attachment.
-
Compound Preparation and Treatment: Prepare stock solutions of Methyl 2-phenylacetate and Methyl 2-[4-(trifluoromethyl)phenyl]acetate in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Replace the medium in the wells with the compound-containing medium.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
MTT Reagent Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) for each compound.
Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of the compounds to inhibit the activity of COX-1 and COX-2 enzymes, a key mechanism for anti-inflammatory drugs.[7][10]
Experimental Workflow:
Caption: Workflow for assessing COX-1/COX-2 inhibition.
Methodology:
-
Reagent Preparation: Prepare the assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0). Dilute the heme and COX-1/COX-2 enzymes in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme to each well.[11]
-
Inhibitor Addition: Add various concentrations of the test compounds or a vehicle control to the wells.
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitors to bind to the enzymes.[12]
-
Reaction Initiation: Start the reaction by adding the substrate, arachidonic acid, to all wells.[12]
-
Reaction Termination: After a precise incubation time (e.g., 2 minutes), stop the reaction.
-
Quantification: Quantify the amount of Prostaglandin E2 (PGE2) produced using a commercial ELISA kit.[10]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
Conclusion and Future Perspectives
The strategic trifluoromethylation of Methyl 2-phenylacetate is anticipated to yield an analog with enhanced biological efficacy, primarily due to increased lipophilicity and metabolic stability. The experimental protocols outlined in this guide provide a robust framework for quantifying these differences in vitro. Future studies should focus on a broader range of biological assays, including other anti-inflammatory and anticancer models, to fully characterize the pharmacological profile of Methyl 2-[4-(trifluoromethyl)phenyl]acetate. Subsequent in vivo studies to evaluate pharmacokinetics and efficacy would be a logical progression for promising candidates. This comparative approach exemplifies a foundational strategy in modern drug discovery, highlighting the transformative potential of targeted chemical modifications.
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A Comparative Guide to the Purity Assessment of Methyl 2-[4-(trifluoromethyl)phenyl]acetate by HPLC and GC
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
In the landscape of drug development and manufacturing, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Methyl 2-[4-(trifluoromethyl)phenyl]acetate is a key building block in the synthesis of various pharmaceutical agents. Its molecular structure, featuring an aromatic ring, an ester functional group, and a trifluoromethyl moiety, presents unique analytical challenges. Even trace-level impurities, which may arise from starting materials, side reactions, or degradation, can have significant impacts on the yield and impurity profile of the final API.
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of Methyl 2-[4-(trifluoromethyl)phenyl]acetate. As we will demonstrate, while both techniques are powerful separation sciences, the specific physicochemical properties of the analyte and the nature of potential impurities make HPLC the superior and more robust method for comprehensive quality control. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish rigorous, reliable, and scientifically sound analytical methods.
Part 1: The Gold Standard - Reversed-Phase HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in the pharmaceutical industry, prized for its versatility in analyzing a vast range of compounds, including those that are non-volatile or thermally sensitive.[1][2]
Causality Behind Method Development: Why HPLC is the Preferred Choice
The selection of an analytical method is dictated by the chemical nature of the analyte. Methyl 2-[4-(trifluoromethyl)phenyl]acetate is a non-volatile, moderately polar molecule, making it an ideal candidate for Reversed-Phase HPLC (RP-HPLC). The core principle of chromatography is the differential partitioning of analytes between a mobile phase and a stationary phase.[3] In RP-HPLC, a non-polar stationary phase (typically alkyl-silica, like C18) is used with a polar mobile phase (commonly a mixture of water and a miscible organic solvent like acetonitrile or methanol).
Our rationale for developing an RP-HPLC method is threefold:
-
Analyte Compatibility : The compound is soluble in common organic solvents and is not volatile, making direct injection into a liquid mobile phase straightforward. This avoids the risk of thermal degradation that can occur in other techniques.[4]
-
Impurity Profile Coverage : Synthetic routes and degradation pathways can produce a wide range of impurities with varying polarities. An ester linkage, for instance, is susceptible to hydrolysis, potentially forming the more polar 4-(trifluoromethyl)phenylacetic acid and methanol.[5] RP-HPLC excels at separating compounds across a broad polarity spectrum.
-
Regulatory Acceptance : HPLC is the most widely accepted method by regulatory agencies for the purity and stability testing of drug substances and intermediates.[6]
Experimental Protocol: A Stability-Indicating RP-HPLC Method
A robust analytical method must be a self-validating system. This protocol incorporates system suitability tests (SST) to ensure the chromatographic system is performing adequately before any sample analysis, a requirement stipulated by guidelines from the United States Pharmacopeia (USP).[7]
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV Detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 40% B
-
5-20 min: 40% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Solutions Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of Methyl 2-[4-(trifluoromethyl)phenyl]acetate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water (diluent).
-
Sample Solution (0.5 mg/mL): Prepare the sample to be tested in the same manner as the Standard Solution.
System Suitability Test (SST):
-
Inject the Standard Solution six times. The system is deemed suitable for use if the relative standard deviation (%RSD) of the peak area is ≤ 2.0%, the USP tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000.
Forced Degradation for Specificity: To ensure the method is "stability-indicating," forced degradation studies are essential as outlined by the International Council for Harmonisation (ICH). This involves subjecting the analyte to harsh conditions to generate potential degradation products and proving the method can separate these from the main peak.
-
Acid/Base Hydrolysis: Reflux the sample in 1N HCl and 1N NaOH.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid sample to heat (e.g., 80°C).
-
Photolytic Degradation: Expose the sample solution to UV light.
Visualization: HPLC Workflow
Caption: Workflow for HPLC Purity Assessment.
Part 2: An Alternative Approach - Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful analytical technique highly effective for separating and analyzing volatile and thermally stable compounds.[8] Given that Methyl 2-[4-(trifluoromethyl)phenyl]acetate has a moderate molecular weight, it is sufficiently volatile for GC analysis, presenting a viable alternative to HPLC.
Applicability and Method Rationale
The primary prerequisite for GC analysis is that the compound must be volatile enough to exist in the gas phase and stable enough not to decompose at the high temperatures of the injector port and column.[4][9] Methyl 2-[4-(trifluoromethyl)phenyl]acetate meets these criteria.
-
Principle of Separation: In GC, a gaseous mobile phase (an inert carrier gas like helium or nitrogen) transports the vaporized sample through the column. Separation occurs based on the analyte's boiling point and its interaction with the stationary phase coated on the column wall.[8]
-
Detector Choice: A Flame Ionization Detector (FID) is an excellent choice for this analysis. It is highly sensitive to organic compounds containing carbon-hydrogen bonds and offers a wide linear range, making it ideal for quantifying both the main component and any organic impurities.[10]
Experimental Protocol: GC-FID Method
Instrumentation:
-
Gas Chromatograph equipped with a Split/Splitless Inlet, an Autosampler, and a Flame Ionization Detector (FID).
Chromatographic Conditions:
-
Column: DB-5 (or equivalent 5% Phenyl Polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, 1.2 mL/min constant flow
-
Inlet Temperature: 250 °C
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Detector Temperature (FID): 300 °C
-
Injection Volume: 1 µL
Solutions Preparation:
-
Standard/Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the standard or sample into a 25 mL volumetric flask. Dissolve and dilute to volume with Acetone.
Visualization: GC Workflow
Caption: Workflow for GC Purity Assessment.
Part 3: Head-to-Head Performance Comparison
To provide an objective comparison, the following table summarizes typical validation performance data for both the HPLC and GC methods. Method validation is performed according to ICH Q2(R1) guidelines to establish that the analytical procedure is suitable for its intended purpose.[11]
| Parameter | HPLC-UV Method | GC-FID Method | Rationale & Commentary |
| Specificity | High. Demonstrated via forced degradation; separates polar and non-polar degradants. | High for volatile impurities. May not detect non-volatile or thermally labile impurities. | HPLC is superior as it provides a true stability-indicating profile for a wider range of potential degradants. |
| Linearity (r²) | > 0.999 | > 0.999 | Both methods demonstrate excellent linearity over a typical concentration range. |
| LOD | ~0.01% | ~0.005% | GC-FID is often slightly more sensitive for volatile analytes than standard UV detection in HPLC. |
| LOQ | ~0.03% | ~0.015% | The Limit of Quantitation follows the sensitivity trend, allowing GC to quantify impurities at lower levels. |
| Precision (%RSD) | < 1.5% | < 2.0% | Both methods show excellent precision, well within typical acceptance criteria for pharmaceutical analysis. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | Both methods are highly accurate for quantifying the main analyte. |
| Typical Analysis Time | ~30 minutes | ~20 minutes | GC often provides faster run times for sufficiently volatile compounds due to faster temperature ramping.[1] |
| Solvent Consumption | High | Low | GC uses minimal solvent, primarily for sample dissolution, making it more cost-effective and environmentally friendly.[1] |
Discussion and Final Recommendation
The choice between HPLC and GC is not about which technique is universally superior, but which is best suited for the specific analytical challenge.[4]
-
HPLC Strengths: The primary advantage of the HPLC method is its unparalleled versatility and robustness for pharmaceutical intermediates.[12] It can readily separate the main analyte from both more polar impurities (like hydrolysis products) and less polar impurities (like synthesis by-products) in a single run. Crucially, its operation at ambient or slightly elevated temperatures eliminates the risk of altering the sample's purity profile through thermal degradation, which is a significant concern in GC.[4] The ability to prove specificity through forced degradation studies makes it the definitive choice for stability testing and regulatory submissions.
-
GC Strengths: The GC method offers advantages in speed, sensitivity for volatile compounds, and lower operational cost due to minimal solvent usage.[1] It is an excellent technique for specifically targeting volatile impurities, such as residual solvents from the synthesis process, which HPLC is not well-suited to analyze.
For the comprehensive purity assessment of Methyl 2-[4-(trifluoromethyl)phenyl]acetate, Reversed-Phase HPLC is the recommended primary technique. Its ability to serve as a stability-indicating method that can resolve a wide polarity range of potential impurities makes it the most reliable and scientifically sound choice for ensuring the quality and safety of this pharmaceutical intermediate.
Gas Chromatography serves as a valuable complementary technique . It should be employed for specific applications where HPLC falls short, such as the analysis of residual volatile organic solvents. A comprehensive quality control strategy would leverage HPLC for purity and stability profiling and GC for volatile impurity analysis, providing a complete picture of the intermediate's quality.
References
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- Veeprho. (2020, October 22). Difference between HPLC and GC Technique.
- Pharmaguideline. (2018, May 27). Difference between GC and HPLC Techniques.
- Benchchem. (n.d.). Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds.
- Microbe Notes. (2025, June 14). Chromatography: Principle, Types, Steps, Uses, Diagram.
- (2023, December 22). Gas Chromatography (GC): Separating Volatile Compounds with High Precision.
- (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
- Pharma Specialists. (2023, June 17). 38 Tips on HPLC Method Validation.
- ResearchGate. (2025, August 5). Gas chromatographic determination of volatile compounds.
- Arborpharmchem. (2024, June 18). API Intermediates Production Purity.
- ACS Publications. (n.d.). An Alternative Method to Isolate Pharmaceutical Intermediates | Organic Process Research & Development.
- US Pharmacopeia (USP). (n.d.). Use of impurities in the development and validation of a LC-Method with CAD detection for Tobramycin impurity analysis.
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A Senior Application Scientist's Guide to the Structural Confirmation of Methyl 2-[4-(trifluoromethyl)phenyl]acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural confirmation of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but a cornerstone of scientific rigor. The isomeric purity and exact molecular architecture of a compound dictate its pharmacological activity, toxicity profile, and ultimately, its therapeutic efficacy. This guide provides an in-depth comparison of the primary analytical techniques used to confirm the structure of Methyl 2-[4-(trifluoromethyl)phenyl]acetate and its derivatives, a class of compounds with significant interest in medicinal chemistry.
As a Senior Application Scientist, my objective is to move beyond a simple recitation of methods. Instead, this guide will dissect the causality behind experimental choices, offering field-proven insights into how each technique provides a unique and complementary piece of the structural puzzle. We will explore the strengths and limitations of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, supported by experimental data and detailed protocols.
The Analytical Triad: NMR, MS, and X-ray Crystallography
The unambiguous structural elucidation of a small molecule like Methyl 2-[4-(trifluoromethyl)phenyl]acetate relies on a synergistic approach, often referred to as the "analytical triad":
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of individual atoms, revealing the connectivity and stereochemistry of the molecule.
-
Mass Spectrometry (MS): Determines the molecular weight and provides information about the elemental composition and fragmentation patterns, which can be used to deduce the structure.
-
X-ray Crystallography: Offers the "gold standard" for structural determination by providing a precise three-dimensional map of the atoms in a crystalline solid.
The choice and sequence of these techniques are critical. Typically, NMR and MS are the first-line methods for initial characterization and routine confirmation, while X-ray crystallography is employed for definitive structural proof, especially for novel compounds or when stereochemistry is critical.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Cartographer
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure. For trifluoromethylphenylacetate derivatives, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Causality in NMR: Why We Choose Specific Nuclei
The selection of which NMR experiments to perform is driven by the specific structural questions we need to answer.
-
¹H NMR: This is the workhorse of NMR. It provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For Methyl 2-[4-(trifluoromethyl)phenyl]acetate, it will clearly show the signals for the aromatic protons, the methylene protons, and the methyl ester protons.
-
¹³C NMR: While less sensitive than ¹H NMR, ¹³C NMR provides a direct count of the number of unique carbon atoms in the molecule. This is invaluable for confirming the carbon skeleton and identifying the presence of quaternary carbons, such as the one bearing the trifluoromethyl group.
-
¹⁹F NMR: Given the presence of the trifluoromethyl group, ¹⁹F NMR is an essential and highly sensitive technique. The chemical shift of the ¹⁹F signal is extremely sensitive to its electronic environment, making it an excellent probe for confirming the substitution pattern on the aromatic ring.
Comparative Analysis of Isomers
The power of NMR is particularly evident when differentiating between isomers. The position of the trifluoromethyl group on the phenyl ring significantly impacts the chemical shifts and coupling patterns of the aromatic protons.
| Compound | ¹H NMR (Aromatic Protons, ppm) | ¹³C NMR (Aromatic Carbons, ppm) | ¹⁹F NMR (ppm) |
| Methyl 2-(2-(trifluoromethyl)phenyl)acetate (ortho-isomer) | Multiplet, ~7.3-7.7 | Signals spread over a wider range due to proximity of CF₃ | ~ -60 |
| Methyl 2-(3-(trifluoromethyl)phenyl)acetate (meta-isomer) | More complex multiplet, ~7.4-7.6 | Distinct signals for all aromatic carbons | ~ -63 |
| Methyl 2-(4-(trifluoromethyl)phenyl)acetate (para-isomer) | Two distinct doublets (AA'BB' system), ~7.3 and 7.6 | Fewer signals due to symmetry | ~ -63 |
| 4-(Trifluoromethyl)phenylacetic acid | 7.61 (d), 7.42 (d)[1] | Aromatic signals around 125-139[2] | Not available |
| 3-(Trifluoromethyl)phenylacetic acid | 7.64-7.53 (m)[3] | Not available | Not available |
Note: The data for the acetic acid precursors provides a close approximation for the aromatic proton chemical shifts in the corresponding methyl esters.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Processing: Fourier transform the raw data, phase correct the spectrum, and perform baseline correction.
-
Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the corresponding protons in the molecule.
Mass Spectrometry (MS): The Molecular Scale
Mass spectrometry provides the molecular weight of a compound with high accuracy, which is a fundamental piece of information for structural confirmation. Furthermore, the fragmentation pattern observed in the mass spectrum offers clues about the different functional groups and their connectivity within the molecule.
Causality in Fragmentation: Why Molecules Break in Predictable Ways
In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The fragmentation is not random; it occurs at the weakest bonds and in ways that lead to the formation of stable carbocations and neutral radicals. For Methyl 2-[4-(trifluoromethyl)phenyl]acetate, we can predict the following key fragmentation pathways:
-
Loss of the methoxy group (-OCH₃): This would result in a fragment ion with a mass-to-charge ratio (m/z) corresponding to the loss of 31 Da.
-
Loss of the carbomethoxy group (-COOCH₃): This would lead to a fragment at m/z corresponding to the loss of 59 Da.
-
Formation of the tropylium ion: A common rearrangement in compounds with a benzyl group can lead to the formation of a stable tropylium ion (C₇H₇⁺) at m/z 91, although the trifluoromethyl group will influence this.
-
Cleavage of the C-C bond between the methylene group and the aromatic ring: This would generate a trifluoromethylbenzyl cation.
The presence and relative abundance of these fragment ions provide a fingerprint of the molecule's structure.
Comparative Data: Predicted Fragmentation
| Fragment | Predicted m/z for Methyl 2-[4-(trifluoromethyl)phenyl]acetate (MW: 218.18) | Significance |
| [M]⁺ | 218 | Molecular Ion |
| [M - OCH₃]⁺ | 187 | Loss of methoxy group |
| [M - COOCH₃]⁺ | 159 | Formation of the trifluoromethylbenzyl cation |
| [C₇H₄F₃]⁺ | 145 | Tropylium-like ion with CF₃ |
For comparison, the mass spectrum of the non-fluorinated analog, methyl phenylacetate, shows a prominent peak at m/z 91, corresponding to the tropylium ion[4].
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: Inject the sample into the gas chromatograph. The compound will be separated from any impurities based on its boiling point and interaction with the GC column.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is ionized (typically by electron ionization).
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
X-ray Crystallography: The Definitive 3D Structure
When an unambiguous, solid-state structure is required, single-crystal X-ray diffraction is the ultimate arbiter. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the crystalline state.
Causality in Crystallography: From Diffraction to Structure
X-ray crystallography works by passing X-rays through a single, well-ordered crystal of the compound. The electrons in the atoms of the molecule diffract the X-rays in a specific pattern. By analyzing the positions and intensities of the diffracted X-ray beams, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of the individual atoms can be determined with high precision.
While obtaining a suitable crystal can be a significant challenge, the resulting structural information is unparalleled in its detail and accuracy.
Illustrative Data: Crystal Structure of a Phenylacetate Derivative
Experimental Workflow: Single-Crystal X-ray Diffraction
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comparative efficacy of trifluoromethylated compounds in drug discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Trifluoromethyl Group: A Cornerstone of Modern Drug Design
The strategic incorporation of the trifluoromethyl (CF3) group has become an indispensable tool in the medicinal chemist's arsenal.[1][2] Its unique electronic and steric properties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced metabolic stability, improved bioavailability, and superior binding affinity to biological targets.[1][2] This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in drug design, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in harnessing its full potential.
The Physicochemical Impact of Trifluoromethylation
The introduction of a CF3 group into a drug candidate can dramatically alter its physicochemical properties.[1] These changes are fundamental to improving a compound's overall drug-like characteristics.[1]
Enhanced Metabolic Stability: The Fluorine Shield
One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[1][3] The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[1][4][5] This increased stability often translates to a longer in vivo half-life, reduced clearance, and a more predictable pharmacokinetic profile.[1][3] By replacing a metabolically labile methyl or hydrogen group with a CF3 group, medicinal chemists can effectively block common metabolic pathways.[1][6]
Modulation of Lipophilicity and Permeability
The trifluoromethyl group is highly lipophilic, which can significantly increase the overall lipophilicity of a molecule.[1][7] This property is crucial for enhancing membrane permeability, a key factor in drug absorption and distribution.[4][7] Increased lipophilicity can improve a drug's ability to cross the blood-brain barrier, as seen in the case of the antidepressant fluoxetine.[4] However, it's a delicate balance, as excessive lipophilicity can lead to off-target effects and reduced aqueous solubility.[8]
Enhanced Binding Affinity
The trifluoromethyl group can contribute to increased binding affinity through several mechanisms.[1] Its steric bulk, which is larger than a methyl group, can lead to favorable van der Waals interactions within a protein's binding pocket.[1] Furthermore, the CF3 group can participate in non-covalent interactions, such as dipole-dipole and halogen bonding, with amino acid residues.[1] The potent electron-withdrawing properties of the CF3 group can also modulate the electronic distribution of the molecule, leading to stronger interactions with the target.[1][2][4]
Modulation of pKa
The strong electron-withdrawing nature of the trifluoromethyl group can significantly lower the pKa of nearby acidic or basic functional groups.[6][7] This alteration of a molecule's ionization state at physiological pH can be critical for optimizing receptor interactions and cell permeability.[8] For instance, lowering the pKa of an amine can reduce its positive charge at physiological pH, potentially enhancing its ability to cross cell membranes.
Data Presentation: Quantitative Effects of Trifluoromethylation
The following tables summarize the quantitative impact of the trifluoromethyl group on key drug properties, comparing trifluoromethylated compounds with their non-fluorinated analogs.
Table 1: Comparison of LogP and pKa
This table illustrates the typical increase in lipophilicity (LogP) and acidity (decrease in pKa) upon introduction of a trifluoromethyl group.[1]
| Compound Pair | Modification | LogP | pKa |
| Toluene vs. Benzotrifluoride | H → CF₃ | 2.73 vs. 2.93 | - |
| Aniline vs. 3-(Trifluoromethyl)aniline | H → CF₃ | 0.90 vs. 2.21 | 4.63 vs. 3.50 |
| Phenol vs. 4-(Trifluoromethyl)phenol | H → CF₃ | 1.46 vs. 2.58 | 9.95 vs. 8.60 |
Table 2: Metabolic Stability Data
This table demonstrates the significant increase in metabolic stability (longer half-life and lower intrinsic clearance) observed when a metabolically susceptible group is replaced by a trifluoromethyl group.[1]
| Compound | In Vitro Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg) |
| Drug Analog A (-CH₃) | 15 | 46.2 |
| Drug Analog A (-CF₃) | 45 | 15.4 |
Table 3: Binding Affinity (IC₅₀) Data
This table showcases the substantial improvement in binding affinity that can be achieved through the strategic incorporation of a trifluoromethyl group.[1]
| Compound | Target | IC₅₀ (nM) |
| Inhibitor B (R = -CH₃) | Kinase X | 250 |
| Inhibitor B (R = -CF₃) | Kinase X | 25 |
Case Studies: Trifluoromethylated Drugs in the Clinic
Celecoxib (Celebrex)
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[6] The trifluoromethyl group on one of the phenyl rings is crucial for its COX-2 selectivity. A non-coxib analog of celecoxib, TFM-C, which has a 205-fold lower inhibitory activity on COX-2, has been shown to be equally potent as celecoxib in ameliorating experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.[9] This suggests that the benefits of some trifluoromethylated compounds may extend beyond their primary design targets.[9] In clinical trials, celecoxib has demonstrated comparable efficacy to non-selective NSAIDs like ibuprofen and naproxen for osteoarthritis pain relief, but with a lower incidence of upper gastrointestinal events.[10][11]
Fluoxetine (Prozac)
Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for depression.[6] The incorporation of a trifluoromethyl group on the phenoxy ring significantly enhances its lipophilicity.[4] This property improves its ability to cross the blood-brain barrier, which is essential for its therapeutic action.[4] Studies have shown that the inclusion of the CF3 group in the para-position of the phenolic ring increased the potency for inhibiting serotonin uptake by 6-fold compared to the non-fluorinated analog.[12]
Sitagliptin (Januvia)
Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. Its structure features a trifluoromethyl group on a triazolopiperazine ring system. In comparative studies, sitagliptin has shown effective glycemic control. For instance, in older adults with type 2 diabetes, sitagliptin treatment led to significant reductions in fasting plasma glucose and HbA1c.[13] When compared to another class of diabetes drugs, the SGLT2 inhibitors like dapagliflozin, sitagliptin showed a greater reduction in HbA1c in patients 65 years or older with mild renal insufficiency.[14] However, GLP-1 analogues have been shown to be more effective in reducing HbA1c and body weight compared to sitagliptin, though they are associated with a higher incidence of gastrointestinal side effects.[15][16][17]
Visualizations
Caption: Logical relationship of the trifluoromethyl group's impact on ADME properties.
Caption: Workflow for In Vitro Metabolic Stability Assay.
Caption: Simplified signaling pathway inhibited by a trifluoromethyl-containing drug.
Experimental Protocol: In Vitro Microsomal Stability Assay
This protocol describes a common method to assess the metabolic stability of a compound.[3]
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s.[3]
Materials:
-
Test compound
-
Control compounds (one high-turnover, one low-turnover)
-
Human Liver Microsomes (HLM)
-
Phosphate Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., NADPH-A, NADPH-B)
-
Acetonitrile (ACN) with an internal standard (for quenching and analysis)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Methodology:
-
Preparation of Reagents:
-
Prepare a 1 mM stock solution of the test compound in DMSO.
-
Thaw human liver microsomes on ice. Dilute to a final protein concentration of 1 mg/mL in cold phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation Procedure:
-
In a 96-well plate, add the phosphate buffer.
-
Add the test compound to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing cold acetonitrile with an internal standard to stop the reaction.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear regression line, which represents the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.
-
The intrinsic clearance (CLint) can then be calculated from the half-life.[8]
-
Conclusion
The trifluoromethyl group is a powerful and versatile functional group in medicinal chemistry that offers a multitude of benefits for drug design.[1] Its ability to enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity makes it a highly attractive substituent for optimizing lead compounds into successful drug candidates.[1][18] By understanding its profound impact on a molecule's physicochemical properties and leveraging robust experimental validation, researchers can continue to develop novel and more effective therapeutics.
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A Comparative Guide to the Synthesis of Methyl 2-[4-(trifluoromethyl)phenyl]acetate for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the synthesis of key intermediates with optimal efficiency, cost-effectiveness, and safety is paramount. Methyl 2-[4-(trifluoromethyl)phenyl]acetate, a valuable building block due to the influence of the trifluoromethyl group on molecular properties, is no exception. This guide provides an in-depth cost-benefit analysis of three distinct synthetic methodologies for its preparation, offering the detailed experimental data and insights necessary for informed decision-making in a research and development setting.
Introduction: The Significance of the Trifluoromethyl Moiety
The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. Consequently, the efficient synthesis of intermediates bearing this functional group, such as Methyl 2-[4-(trifluoromethyl)phenyl]acetate, is a critical endeavor for chemists in the life sciences. This guide will dissect three primary synthetic routes to this important ester, evaluating each on the basis of chemical yield, cost of reagents, operational complexity, safety, and scalability.
Method 1: Fischer-Speier Esterification of 4-(Trifluoromethyl)phenylacetic Acid
This classical approach represents the most direct and atom-economical pathway, provided the starting carboxylic acid is readily available and affordable. The reaction involves the acid-catalyzed esterification of 4-(trifluoromethyl)phenylacetic acid with methanol.
Underlying Principles and Mechanistic Insight
The Fischer-Speier esterification is an equilibrium-driven process. A strong acid catalyst, typically sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. This facilitates nucleophilic attack by methanol. Subsequent proton transfers and the elimination of a water molecule yield the desired ester. To drive the equilibrium towards the product, an excess of the alcohol reactant is typically employed, or water is removed as it is formed.
Experimental Protocol
A solution of 4-(trifluoromethyl)phenylacetic acid (1.0 eq.) in a significant excess of methanol (acting as both reactant and solvent) is treated with a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.). The mixture is heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the excess methanol is removed under reduced pressure. The residue is then diluted with an organic solvent such as diethyl ether and washed sequentially with water, a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, and finally with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product, which can be further purified by vacuum distillation to yield Methyl 2-[4-(trifluoromethyl)phenyl]acetate.
Visualization of the Fischer Esterification Workflow
Caption: Workflow for Fischer Esterification.
Method 2: Two-Step Synthesis from 4-(Trifluoromethyl)benzyl Bromide via a Nitrile Intermediate
This pathway offers an alternative for when the corresponding benzyl halide is a more accessible or cost-effective starting material than the carboxylic acid. The synthesis involves a nucleophilic substitution to form the benzyl cyanide, followed by hydrolysis and esterification.
Rationale and Mechanistic Considerations
The first step is a classic SN2 reaction where the cyanide anion, a potent nucleophile, displaces the bromide from 4-(trifluoromethyl)benzyl bromide. The resulting 4-(trifluoromethyl)phenylacetonitrile is a stable intermediate. The second step involves the acid-catalyzed hydrolysis of the nitrile to the corresponding carboxylic acid, which, in the presence of methanol, undergoes in-situ esterification to the final product.
Experimental Protocol
Step 1: Synthesis of 4-(Trifluoromethyl)phenylacetonitrile 4-(Trifluoromethyl)benzyl bromide (1.0 eq.) is dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Sodium cyanide (a slight excess, e.g., 1.1 eq.) is added, and the mixture is heated (e.g., to 50-70 °C) with stirring for several hours.[1] Reaction completion is monitored by TLC. After cooling, the reaction mixture is poured into water and extracted with an organic solvent like ethyl acetate. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude nitrile, which can be used in the next step without further purification.
Step 2: Hydrolysis and Esterification The crude 4-(trifluoromethyl)phenylacetonitrile is added to a mixture of methanol and a strong acid, such as concentrated sulfuric acid or hydrochloric acid. The solution is heated to reflux for an extended period (several hours to overnight). During this time, the nitrile is hydrolyzed to the carboxylic acid, which is then esterified by the methanol present. After cooling, the mixture is worked up in a similar manner to the Fischer esterification: removal of excess methanol, dilution with an organic solvent, and sequential washing with water, sodium bicarbonate solution, and brine. The final product is isolated after drying and solvent evaporation, followed by purification via vacuum distillation.
Visualization of the Two-Step Synthesis Workflow
Caption: Workflow for the Two-Step Nitrile Route.
Method 3: Grignard Reagent Carboxylation and Subsequent Esterification
This method provides a route from the benzyl halide via an organometallic intermediate. It is particularly useful when direct carboxylation is desired.
Theoretical Foundation and Mechanistic Pathway
The synthesis begins with the formation of a Grignard reagent, 4-(trifluoromethyl)benzylmagnesium halide, by reacting the corresponding benzyl halide with magnesium metal in an anhydrous ether solvent. This highly nucleophilic organometallic species then reacts with carbon dioxide (in the form of dry ice or bubbled gas) in a carboxylation reaction to form the magnesium salt of 4-(trifluoromethyl)phenylacetic acid. Acidic workup liberates the free carboxylic acid, which can then be esterified in a separate step using the Fischer esterification protocol described in Method 1.
Experimental Protocol
Step 1: Formation of the Grignard Reagent and Carboxylation All glassware must be rigorously dried to prevent quenching of the Grignard reagent. Magnesium turnings are placed in a flask under an inert atmosphere (e.g., nitrogen or argon). A solution of 4-(trifluoromethyl)benzyl bromide or chloride in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise to initiate the reaction. Once the Grignard reagent has formed, it is slowly added to a slurry of crushed dry ice in anhydrous ether, or CO2 gas is bubbled through the solution. After the addition is complete, the reaction is quenched by the slow addition of dilute hydrochloric acid. The aqueous layer is extracted with an ether, and the combined organic layers are extracted with a sodium hydroxide solution to isolate the carboxylate salt. The aqueous basic layer is then acidified to precipitate the 4-(trifluoromethyl)phenylacetic acid, which is collected by filtration or extraction.
Step 2: Esterification The isolated 4-(trifluoromethyl)phenylacetic acid is then subjected to Fischer esterification with methanol and a catalytic amount of sulfuric acid as detailed in Method 1 to yield the final product.
Visualization of the Grignard Reaction Workflow
Caption: Workflow for the Grignard Reagent Route.
Cost-Benefit Analysis: A Comparative Summary
| Parameter | Method 1: Fischer Esterification | Method 2: From Benzyl Bromide (Nitrile Route) | Method 3: From Benzyl Bromide (Grignard Route) |
| Starting Material Cost | Moderate to High (4-(Trifluoromethyl)phenylacetic Acid: ~$20.2/g) | Low to Moderate (4-(Trifluoromethyl)benzyl Bromide: ~$3.0/g)[2][3][4][5][6] | Low to Moderate (4-(Trifluoromethyl)benzyl Bromide: ~$3.0/g) |
| Reagent Cost | Low (Methanol, H₂SO₄)[7][8][9][10][11][12] | Moderate (Sodium Cyanide: ~$0.20/g, Solvents)[13][14] | Moderate (Magnesium: ~$0.13/g, Dry Ice, Ether)[15][16][17][18][19][20][21][22][23][24] |
| Overall Yield | High (typically >90%) | Moderate to High (step-wise yields can lower overall yield) | Moderate (Grignard formation can be challenging, Wurtz coupling is a common side reaction)[25][26][27][28] |
| Operational Complexity | Low (One-step, simple setup) | Moderate (Two steps, handling of highly toxic NaCN) | High (Requires anhydrous conditions, handling of pyrophoric Grignard reagent) |
| Safety Concerns | Standard handling of acids and flammable solvents. | High: Use of extremely toxic sodium cyanide requires stringent safety protocols and specialized waste disposal.[1][29][30][31][32] | High: Grignard reagents are moisture-sensitive and can be pyrophoric. |
| Scalability | High (Well-established and scalable industrial process) | Moderate (Scalability is impacted by the safe handling of large quantities of cyanide) | Moderate to High (Continuous flow processes can improve scalability and safety)[25][26][27][33][28] |
Expert Recommendations and Conclusion
The choice of synthetic route for Methyl 2-[4-(trifluoromethyl)phenyl]acetate is contingent upon a careful evaluation of laboratory or production capabilities, budget constraints, and safety infrastructure.
-
For academic research and small-scale synthesis with a focus on simplicity and high yield, Method 1 (Fischer Esterification) is the preferred choice , provided the starting carboxylic acid is commercially available at an acceptable price. Its operational simplicity and high efficiency make it an attractive option.
-
Method 2 (Nitrile Route) becomes economically viable when 4-(trifluoromethyl)benzyl bromide is significantly cheaper or more readily available than the corresponding carboxylic acid. However, the extreme toxicity of sodium cyanide necessitates a robust safety infrastructure and experienced personnel. This route is less suitable for laboratories not equipped to handle highly toxic reagents.
-
Method 3 (Grignard Route) is a classic organometallic approach that offers a viable alternative. Its primary drawback is the potential for side reactions, particularly Wurtz coupling, which can lower the yield. The stringent requirement for anhydrous conditions adds to its complexity. However, recent advances in continuous flow technology are making Grignard reactions more scalable and safer, which could increase the attractiveness of this method on an industrial scale.
Ultimately, a thorough assessment of the cost of starting materials from various suppliers, coupled with an honest evaluation of the available laboratory equipment and safety protocols, will guide the discerning researcher to the most appropriate and efficient synthetic strategy.
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Sodium Cyanide Safety Guide | PDF | Toxicity | Dangerous Goods - Scribd. (n.d.). Retrieved January 14, 2026, from [Link]
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A Comparative Guide to the Validation of Analytical Methods for the Detection of Methyl 2-[4-(trifluoromethyl)phenyl]acetate
This guide provides an in-depth comparison and validation framework for analytical methods tailored to Methyl 2-[4-(trifluoromethyl)phenyl]acetate. As a critical intermediate in the synthesis of various pharmaceutical compounds and agrochemicals, ensuring its purity and quantity is paramount. This document is designed for researchers, analytical scientists, and quality control professionals, offering both a high-level strategic comparison of analytical techniques and a detailed, field-proven protocol for method validation, grounded in current regulatory standards.
The Regulatory Bedrock: Why Method Validation is Non-Negotiable
Before any analytical method can be implemented for quality control, batch release, or stability testing, it must be validated. Validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[1][2] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide the primary guidelines that govern this process. The key documents, ICH Q2(R2) and Q14, emphasize a lifecycle approach, where a method is developed, validated, and monitored throughout its use to ensure it remains fit-for-purpose.[3][4][5][6] This framework ensures data integrity, product quality, and patient safety.
Selecting the Optimal Analytical Technique: A Comparative Analysis
The physicochemical properties of Methyl 2-[4-(trifluoromethyl)phenyl]acetate—a liquid ester with an aromatic ring and a trifluoromethyl group—make it amenable to several analytical techniques. The choice between them depends on the specific analytical goal, such as purity assay, impurity profiling, or residual solvent analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for its versatility in analyzing a wide range of compounds, especially those that are non-volatile or thermally sensitive.[7][8]
-
Principle of Operation : HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase packed in a column.[8] For Methyl 2-[4-(trifluoromethyl)phenyl]acetate, the presence of the phenyl group provides a strong chromophore, making UV detection highly effective and sensitive.
-
Why it's a Strong Candidate : It is ideal for quantifying the active ingredient (assay) and separating it from non-volatile impurities and degradation products.[9] Its operation at or near ambient temperature prevents sample degradation.[10]
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[9][10]
-
Principle of Operation : A sample is vaporized and injected into a gaseous mobile phase (carrier gas), which carries it through a column containing a stationary phase. Separation occurs based on the compound's volatility and interaction with the stationary phase.[11]
-
Why it's a Viable Alternative : Given its structure, Methyl 2-[4-(trifluoromethyl)phenyl]acetate is likely sufficiently volatile and thermally stable for GC analysis. GC often provides higher separation efficiency and faster run times than HPLC.[7][10] It is the gold standard for analyzing volatile impurities, such as residual solvents from the synthesis process.[8][12] When coupled with a Mass Spectrometer (GC-MS), it offers unparalleled specificity for identifying unknown impurities.[13]
Spectroscopic Techniques
While chromatography separates, spectroscopy identifies. Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for structural elucidation.
-
Nuclear Magnetic Resonance (NMR) : For a fluorinated compound like this, ¹⁹F NMR is an exceptionally powerful tool. It provides detailed structural information and can analyze complex mixtures with minimal cleanup due to the lack of background ¹⁹F signals in most samples.[14]
-
Mass Spectrometry (MS) : When coupled with HPLC (LC-MS) or GC (GC-MS), MS provides molecular weight information and fragmentation patterns, which are crucial for definitively identifying impurities.[12][15]
Comparative Summary
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Analyte Suitability | Excellent for non-volatile & thermally unstable compounds. Ideal for the primary assay and non-volatile impurities.[7][8] | Excellent for volatile & thermally stable compounds. Best for residual solvents and volatile impurities.[9][12] |
| Detection | UV-Vis is highly suitable due to the aromatic ring. Mass Spectrometry (LC-MS) for identification. | Flame Ionization Detector (FID) for quantification, Mass Spectrometry (GC-MS) for identification.[10] |
| Separation Efficiency | Good to excellent. | Generally higher than HPLC, leading to sharper peaks.[10] |
| Speed | Run times are typically in the range of 10-60 minutes.[10] | Often faster, with run times from a few minutes to seconds for simple mixtures.[10] |
| Sample Preparation | Sample is dissolved in a suitable solvent. | Sample must be vaporized; derivatization may be needed for less volatile compounds. |
| Primary Application | Assay, purity, stability testing, identification of non-volatile impurities.[9] | Residual solvent analysis, analysis of volatile organic impurities.[8][12] |
A Practical Guide: Validating an HPLC-UV Method for Assay
This section provides a detailed, step-by-step methodology for validating a reversed-phase HPLC method for the quantitative determination (assay) of Methyl 2-[4-(trifluoromethyl)phenyl]acetate. This protocol is designed to be a self-validating system, directly addressing the core parameters outlined in ICH Q2(R2).[1][4]
Experimental Workflow Overview
The validation process follows a logical sequence, starting with ensuring the system is performing correctly (system suitability) before proceeding to evaluate the specific performance characteristics of the method itself.
Caption: High-level workflow for analytical method validation.
Chromatographic Conditions (Example)
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile : Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Step-by-Step Validation Protocols
Causality: Before analyzing any samples, you must verify that the chromatographic system is performing adequately. This ensures that the results generated during the validation are reliable. Protocol:
-
Prepare a standard solution of Methyl 2-[4-(trifluoromethyl)phenyl]acetate at the target concentration (e.g., 100 µg/mL).
-
Inject this solution six consecutive times.
-
Calculate the key performance parameters from the resulting chromatograms. Acceptance Criteria:
-
Relative Standard Deviation (%RSD) of peak areas: ≤ 1.0%
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
Causality: Specificity demonstrates that the analytical signal is unequivocally from the analyte of interest, without interference from other components like impurities, degradation products, or matrix (placebo) components.[4] Protocol:
-
Placebo Analysis: Prepare a solution containing all formulation excipients except the active ingredient. Inject and verify that no peak elutes at the retention time of the analyte.
-
Forced Degradation: Subject the analyte solution to stress conditions (e.g., acid, base, peroxide, heat, light) to induce degradation.
-
Analyze the stressed samples. The method must demonstrate that the peaks from any degradation products are well-separated from the main analyte peak. Peak purity analysis using a Diode Array Detector (DAD) should confirm the main peak is spectrally pure.
Causality: Linearity establishes a direct proportional relationship between the concentration of the analyte and the instrumental response. The range is the interval over which this proportionality holds true with acceptable accuracy and precision.[4] Protocol:
-
Prepare a series of at least five standard solutions of Methyl 2-[4-(trifluoromethyl)phenyl]acetate covering 80% to 120% of the nominal assay concentration.
-
Inject each solution in triplicate.
-
Plot the average peak area against the concentration. Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
-
Y-intercept: Should be close to zero.
-
Visual Inspection: The data points should not show significant deviation from the line of best fit.
Causality: Accuracy measures the closeness of the experimental value to the true value. It is typically determined by a recovery study.[4][16] Protocol:
-
Prepare a placebo mixture.
-
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three samples at each level.
-
Analyze the spiked samples and calculate the percentage recovery of the analyte. Acceptance Criteria:
Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability and intermediate precision. Protocol:
-
Repeatability (Intra-assay precision): Prepare and analyze six independent samples of the analyte at 100% of the target concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. Acceptance Criteria:
-
%RSD: ≤ 2.0% for both repeatability and intermediate precision.
Causality: Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Protocol:
-
Analyze a standard solution while making small, deliberate changes to critical parameters, one at a time.
-
Flow Rate (e.g., ± 0.1 mL/min)
-
Column Temperature (e.g., ± 5°C)
-
Mobile Phase Composition (e.g., ± 2% acetonitrile)
-
-
Assess the impact on system suitability parameters and analyte quantification. Acceptance Criteria:
-
System suitability criteria must be met under all varied conditions.
-
The change in assay results should be statistically insignificant.
Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Measurement | Acceptance Criteria |
| Specificity | No interference at analyte retention time | Peak purity index > 0.995 |
| Linearity | Correlation Coefficient | r² ≥ 0.999 |
| Range | 80% - 120% of nominal concentration | Method demonstrates linearity, accuracy, and precision within this range. |
| Accuracy | % Recovery | 98.0% - 102.0% |
| Precision (Repeatability) | % Relative Standard Deviation (%RSD) | ≤ 2.0% |
| Precision (Intermediate) | % Relative Standard Deviation (%RSD) | ≤ 2.0% |
| Robustness | Insensitivity to minor changes | System suitability passes under all conditions. |
Interrelation of Core Validation Parameters
The core validation parameters are not independent silos; they form a logical, interconnected system that collectively proves a method is fit for purpose. Linearity studies establish the working range, within which accuracy and precision are then rigorously tested.
Caption: Logical relationship between core validation parameters.
Conclusion
The selection and validation of an analytical method for Methyl 2-[4-(trifluoromethyl)phenyl]acetate require a systematic, science-based approach. While both HPLC and GC are powerful and suitable techniques, the final choice is dictated by the specific analytical objective. HPLC-UV stands out as a versatile and robust method for assay and non-volatile impurity analysis, whereas GC-MS is superior for identifying volatile impurities and residual solvents.
Regardless of the chosen technique, a rigorous validation process following ICH guidelines is mandatory. By systematically evaluating parameters from specificity to robustness, laboratories can ensure their methods produce reliable, accurate, and reproducible data. This not only guarantees compliance with global regulatory standards but also underpins the development of safe and effective final products.
References
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- 19F-centred NMR analysis of mono-fluorin
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Safety Operating Guide
Comprehensive Guide to the Proper Disposal of Methyl 2-[4-(trifluoromethyl)phenyl]acetate
This document provides a detailed, procedural guide for the safe and compliant disposal of Methyl 2-[4-(trifluoromethyl)phenyl]acetate. As researchers and drug development professionals, adherence to rigorous safety and environmental protocols is paramount. This guide moves beyond simple checklists to explain the chemical reasoning behind each step, ensuring a culture of safety and regulatory compliance within your laboratory.
Immediate Safety Briefing & Hazard Profile
Before handling or disposing of Methyl 2-[4-(trifluoromethyl)phenyl]acetate, it is critical to understand its inherent hazards. This compound is a halogenated organic ester, and its properties dictate specific handling and disposal requirements.
Core Principle: Treat Methyl 2-[4-(trifluoromethyl)phenyl]acetate as a combustible and potentially toxic hazardous waste. It must not be disposed of via sanitary sewer systems or mixed with general laboratory trash.[1][2]
Hazard Identification
The primary hazards are summarized below. This data is synthesized from information on structurally similar phenyl acetates and fluorinated compounds.
| Hazard Category | Description & Rationale | Primary Sources |
| Combustibility | The compound is a combustible liquid. Vapors may form explosive mixtures with air, and it should be kept away from heat, sparks, and open flames.[3][4] | [3][4] |
| Health Hazards | While specific toxicity data is limited, similar compounds can be harmful if swallowed and may cause skin and eye irritation.[3][4][5] Inhalation of aerosols should be avoided. | [3][4][5] |
| Environmental Hazard | As a halogenated organic compound, it poses a risk to aquatic life and should not be released into the environment.[4] Halogenated organics are regulated and require specific disposal methods to prevent environmental contamination.[6][7] | [4][6][7] |
| Incompatibilities | Keep away from strong oxidizing agents, strong reducing agents, strong acids, and strong bases to prevent hazardous reactions.[3] | [3] |
Required Personal Protective Equipment (PPE)
Proper selection and use of PPE is the first line of defense against exposure.[8]
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles are the minimum requirement. A face shield is recommended if there is a significant splash hazard.[8] | Protects against accidental splashes to the eyes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Always inspect gloves for tears or holes before use and dispose of contaminated gloves properly.[9] | Prevents skin contact and absorption. |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Work Area | All handling and disposal procedures should be conducted in a well-ventilated area, preferably inside a certified chemical fume hood.[9][10] | Minimizes inhalation exposure to vapors or aerosols. |
Disposal Workflow and Decision Logic
The correct disposal path depends on the form and quantity of the waste. The following diagram illustrates the decision-making process for segregating waste containing Methyl 2-[4-(trifluoromethyl)phenyl]acetate.
Caption: A flowchart for selecting the correct disposal stream.
Step-by-Step Disposal Protocols
Adherence to a standardized protocol is essential for safety and compliance. Do not mix waste streams unless explicitly permitted by your institution's hazardous waste program.[1][8]
Protocol 3.1: Disposal of Bulk Liquid & Residual Quantities
This protocol applies to unused reagent, reaction mixtures, and solvent solutions containing Methyl 2-[4-(trifluoromethyl)phenyl]acetate.
-
Identify Waste Stream: This chemical is a halogenated organic liquid . It must be segregated from non-halogenated waste.[11] Proper segregation is critical as mixed wastes can be more difficult and costly to dispose of, and halogenated compounds often require high-temperature incineration.[6][12]
-
Select Container: Obtain a designated hazardous waste container labeled "Halogenated Organic Liquids." The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.[11]
-
Transfer Waste: Carefully pour the liquid waste into the container using a funnel. Perform this transfer inside a chemical fume hood to minimize vapor exposure.
-
Seal and Label: Securely close the container. Ensure the label includes:
-
The words "Hazardous Waste"
-
The full chemical name: "Methyl 2-[4-(trifluoromethyl)phenyl]acetate" and any other components.
-
The approximate concentration/volume of each component.
-
The associated hazards (e.g., Combustible, Irritant).
-
-
Storage: Store the sealed container in a designated satellite accumulation area away from incompatible materials.[3] Follow your institution's guidelines for waste pickup by a licensed contractor.[13]
Protocol 3.2: Management of Spills and Small Residues
For minor spills or cleaning residual amounts from containers.
-
Containment: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.[13]
-
Collection: Once fully absorbed, carefully scoop the material using non-sparking tools and place it into a designated, sealable container for solid hazardous waste.[3][10]
-
Labeling: Label the container as "Solid Hazardous Waste" and list the absorbed chemical: "Methyl 2-[4-(trifluoromethyl)phenyl]acetate on vermiculite."
-
Decontamination: Clean the affected area thoroughly. Dispose of any contaminated cleaning materials (wipes, gloves) as solid hazardous waste.[8]
Protocol 3.3: Disposal of Contaminated Materials
This includes items such as gloves, weighing paper, pipette tips, and contaminated wipes.
-
Segregation: These items are considered solid hazardous waste .
-
Collection: Place all contaminated solid materials into a dedicated, clearly labeled "Solid Hazardous Waste" container or a lined chemical waste box.[8]
-
Storage and Disposal: Do not overfill the container. When full, seal it and arrange for disposal through your institution's environmental health and safety office.
Waste Segregation: The Critical Step
The trifluoromethyl group (-CF₃) classifies this compound as a fluorinated, and therefore halogenated, organic.[8] Environmental regulations, such as those from the EPA, have specific rules for the treatment of halogenated organic wastes.[6][7] Segregating this waste stream correctly is not just good practice—it is a regulatory requirement.
Caption: Correct segregation of waste from this compound.
By following these detailed procedures, you ensure the safety of laboratory personnel, protect the environment, and maintain full compliance with federal and local regulations. Always consult your institution's specific waste management plan and Safety Data Sheets for any chemical you handle.
References
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- ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS - Methyl amino[4-(trifluoromethyl)phenyl]acetate hydrochloride.
- Acc. to OSHA HCS. (2019). Safety Data Sheet - Methyl Acetate.
- Carl ROTH. (2022). Safety Data Sheet: Fatty acid methyl ester mixture.
- eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
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A Researcher's Guide to the Safe Handling of Methyl 2-[4-(trifluoromethyl)phenyl]acetate
In the fast-paced environment of drug discovery and chemical synthesis, a deep and practical understanding of chemical safety is not just a regulatory requirement, but a cornerstone of scientific excellence. This guide provides essential, immediate safety and logistical information for handling Methyl 2-[4-(trifluoromethyl)phenyl]acetate (CAS No. 135325-18-7). The protocols outlined here are designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research.
Hazard Identification and Risk Assessment
Methyl 2-[4-(trifluoromethyl)phenyl]acetate is a halogenated aromatic ester. An understanding of its specific hazards is the first step in developing a robust safety plan. The primary hazards associated with this compound are categorized by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
The key hazard statements for this compound include:
-
H227: Combustible liquid.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications necessitate a multi-faceted approach to personal protection, focusing on preventing skin and eye contact, and avoiding the inhalation of vapors. The trifluoromethyl group also warrants special consideration for disposal, as halogenated organic compounds require specific waste streams.[1]
Table 1: Chemical Properties and Hazards
| Property | Value | Source |
| CAS Number | 135325-18-7 | [2][3] |
| Molecular Formula | C₁₀H₉F₃O₂ | [3] |
| Molecular Weight | 218.18 g/mol | |
| Appearance | Liquid | |
| Signal Word | Warning | |
| Hazard Pictogram | GHS07 (Exclamation Mark) |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a passive exercise; it is an active risk mitigation strategy. For Methyl 2-[4-(trifluoromethyl)phenyl]acetate, the focus is on creating a complete barrier to exposure.
-
Hand Protection: Chemical-resistant gloves are mandatory. Given that this compound is an ester, butyl or neoprene gloves are recommended for robust protection.[2] Nitrile gloves may be suitable for incidental contact but should be changed immediately upon any splash. Always inspect gloves for tears or punctures before use.
-
Eye and Face Protection: Chemical splash goggles are essential to prevent eye irritation. In situations where there is a higher risk of splashing, such as when transferring larger volumes, a face shield should be worn in addition to goggles.
-
Skin and Body Protection: A flame-retardant and chemical-resistant lab coat must be worn at all times. This should be fully buttoned to provide maximum coverage. Closed-toe shoes are also a fundamental requirement in any laboratory setting.
-
Respiratory Protection: All handling of Methyl 2-[4-(trifluoromethyl)phenyl]acetate should be conducted within a certified chemical fume hood to minimize the inhalation of vapors.[4] If work outside of a fume hood is unavoidable and there is a risk of generating aerosols or high vapor concentrations, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Donning and Doffing PPE: A Procedural Approach
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
Caption: The correct sequence for donning and doffing Personal Protective Equipment.
Safe Handling and Operational Plan
Adherence to a strict operational protocol minimizes the risk of exposure and ensures the quality of your experimental results.
Preparation and Handling:
-
Work Area: Always handle Methyl 2-[4-(trifluoromethyl)phenyl]acetate in a well-ventilated area, preferably inside a chemical fume hood.[4]
-
Spill Kit: Ensure a spill kit containing appropriate absorbent material for organic solvents is readily accessible.
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from sources of ignition.[4]
-
Transferring: When transferring the liquid, use a funnel to prevent spills. Avoid creating aerosols.
In Case of Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan: A Cradle-to-Grave Responsibility
The responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. As a halogenated organic compound, Methyl 2-[4-(trifluoromethyl)phenyl]acetate and any materials contaminated with it must be disposed of as hazardous waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation: Collect all waste containing Methyl 2-[4-(trifluoromethyl)phenyl]acetate, including unused product, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), in a designated, properly labeled, and sealed hazardous waste container.
-
Container Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "Methyl 2-[4-(trifluoromethyl)phenyl]acetate".
-
Waste Storage: Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.
-
Final Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Do NOT dispose of this chemical down the drain or in regular trash.[5]
Caption: Workflow for the compliant disposal of Methyl 2-[4-(trifluoromethyl)phenyl]acetate waste.
By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. This proactive approach to safety not only prevents accidents but also fosters a culture of responsibility and scientific integrity.
References
-
HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]
-
New Jersey Department of Health. METHYL ACETATE HAZARD SUMMARY. [Link]
-
Chemsrc. Methyl [3-(trifluoromethyl)phenyl]acetate | 62451-84-7. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
